Technical Documentation Center

4-Benzofuran-2-yl-thiazol-2-ylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Benzofuran-2-yl-thiazol-2-ylamine
  • CAS: 3084-04-6

Core Science & Biosynthesis

Foundational

Strategic Overview: The Convergence of Benzofuran and Thiazole Moieties

An In-Depth Technical Guide to the Synthesis of 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The narrative is structured to provide not just a series of steps, but a field-proven perspective on the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The target molecule, 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine, is a hybrid structure that marries two pharmacologically significant scaffolds: benzofuran and 2-aminothiazole. The benzofuran nucleus is a common motif in a wide array of biologically active natural products and synthetic drugs, known for its diverse therapeutic properties including antimicrobial and anti-inflammatory activities.[1][2] Similarly, the thiazole ring is a cornerstone in medicinal chemistry, present in numerous approved drugs and exhibiting a broad spectrum of biological effects, such as anticancer, antioxidant, and antiviral activities.[3][4] The strategic fusion of these two privileged structures is a classic drug design approach aimed at creating novel molecular entities with potentially enhanced or unique biological profiles.[5]

The synthetic approach detailed herein is a robust and logical three-step sequence culminating in a Hantzsch thiazole synthesis. This classical yet highly effective method remains a primary choice for the construction of thiazole rings due to its reliability and the accessibility of its precursors.[6][7][8] The overall strategy involves:

  • Construction of the Benzofuran Core: Synthesis of 2-acetylbenzofuran, which serves as the foundational building block.

  • Functionalization for Cyclization: Conversion of the acetyl group into an α-haloketone (specifically, an α-bromoketone), which is the key electrophilic component required for the subsequent thiazole ring formation.

  • Heterocyclization: The condensation reaction between the α-bromoketone intermediate and thiourea to form the final 2-aminothiazole ring system.[1][9]

This pathway is selected for its high-yield steps and the straightforward purification of its intermediates, making it an efficient and practical route for laboratory-scale synthesis.

Synthetic Workflow Diagram

The following diagram provides a high-level overview of the complete synthetic pathway from commercially available starting materials to the final target compound.

Synthesis_Workflow cluster_0 Step 1: Benzofuran Core Synthesis cluster_1 Step 2: α-Bromination cluster_2 Step 3: Hantzsch Thiazole Synthesis SM1 Salicylaldehyde Int1 Intermediate I (2-Acetylbenzofuran) SM1->Int1 K2CO3, Acetone Reflux SM2 Bromoacetone SM2->Int1 Int2 Intermediate II (2-Bromo-1-(1-benzofuran-2-yl)ethanone) Int1_ref Intermediate I Int1_ref->Int2 Br2, Acetic Acid SM3 Thiourea Target Target Compound (4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine) SM3->Target Int2_ref Intermediate II Int2_ref->Target Ethanol Reflux

Caption: Synthetic route for 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and characterization guidance. Adherence to standard laboratory safety practices is mandatory.

Step 1: Synthesis of 2-Acetylbenzofuran (Intermediate I)
  • Principle: This step involves an O-alkylation of salicylaldehyde with bromoacetone, followed by an intramolecular cyclization. Anhydrous potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, facilitating the nucleophilic attack on bromoacetone. Acetone serves as a polar aprotic solvent.

  • Procedure:

    • Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried.

    • To the flask, add salicylaldehyde (12.2 mL) and bromoacetone (8.3 mL) dissolved in 150 mL of anhydrous acetone.[1]

    • Add 35 g of anhydrous potassium carbonate to the reaction mixture.

    • Heat the mixture to reflux using a water bath and maintain reflux for approximately 10 hours with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from ethanol to yield 2-acetylbenzofuran as crystalline solid.[10]

Step 2: Synthesis of 2-Bromo-1-(1-benzofuran-2-yl)ethanone (Intermediate II)
  • Principle: This is an α-bromination of a ketone. The acetyl group of 2-acetylbenzofuran is brominated at the α-carbon using elemental bromine in an acetic acid solvent system. Acetic acid acts as both a solvent and a catalyst for the enolization of the ketone, which is the reactive species in the electrophilic addition of bromine.

  • Procedure:

    • In a 250 mL flask equipped with a dropping funnel and a magnetic stir bar, dissolve 2-acetylbenzofuran (12 g, 0.075 mole) in 100 mL of glacial acetic acid.[1]

    • Prepare a solution of bromine (12 g, 0.075 mole) in 100 mL of glacial acetic acid and place it in the dropping funnel.

    • Add the bromine solution dropwise to the stirred solution of 2-acetylbenzofuran. Maintain a steady rate of addition.

    • After the addition is complete, continue stirring the mixture for an additional 45 minutes, then let it stand for 30 minutes.[1]

    • Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-(1-benzofuran-2-yl)ethanone as light green crystals.[1]

Step 3: Synthesis of 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine (Target Compound)
  • Principle: This final step is the Hantzsch thiazole synthesis, a classic condensation reaction.[11][12] The α-bromoketone (Intermediate II) reacts with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon and displacing the bromide. This is followed by an intramolecular cyclization where one of the amino groups of thiourea attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring.

  • Procedure:

    • In a 500 mL round-bottom flask fitted with a reflux condenser, dissolve 2-bromo-1-(1-benzofuran-2-yl)ethanone (11.95 g, 0.05 mole) and thiourea (3.8 g, 0.05 mole) in 250 mL of ethanol.[1]

    • Heat the solution to reflux and maintain for 2 hours.[1]

    • After the reflux period, cool the reaction mixture in an ice bath.

    • Pour the cooled solution into cold water and neutralize it with a 5% aqueous sodium acetate solution.[1]

    • A solid product will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with water and recrystallize from ethanol to yield the final product, 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine, as colorless tiny crystals.[1]

Quantitative Data Summary

StepReactant 1Reactant 2Solvent / ReagentConditionsProductYieldM.P. (°C)
1 Salicylaldehyde (12.2 mL)Bromoacetone (8.3 mL)K₂CO₃, AcetoneReflux, 10h2-Acetylbenzofuran~70-75%75
2 2-Acetylbenzofuran (12g)Bromine (12g)Acetic AcidRT, 1.25h2-Bromo-1-(1-benzofuran-2-yl)ethanone~80-85%88
3 Intermediate II (11.95g)Thiourea (3.8g)Ethanol, 5% NaOAcReflux, 2h4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine~85-90%N/A

Note: Yields are approximate and can vary based on experimental conditions and purification efficiency. Melting points are as reported in the literature.[1]

Structural Characterization

The identity and purity of the synthesized compounds must be confirmed using modern analytical techniques.

  • Intermediate I (2-Acetylbenzofuran):

    • FT-IR (KBr, cm⁻¹): Expected peaks around 1664 (C=O stretching of ketone), 1588 (C=C aromatic stretching), and 1080 (C-O-C ether stretching).[1]

  • Intermediate II (2-Bromo-1-(1-benzofuran-2-yl)ethanone):

    • FT-IR (KBr, cm⁻¹): Appearance of a C-Br stretching band (around 828 cm⁻¹) and shifts in the carbonyl and aromatic regions.[1]

  • Target Compound (4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine):

    • FT-IR (KBr, cm⁻¹): The most characteristic band will be the N-H stretching of the primary amine group, appearing around 3315 cm⁻¹.[1] This confirms the successful incorporation of the thiourea moiety and the formation of the 2-aminothiazole.[1]

    • ¹H-NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzofuran ring, a singlet for the thiazole proton, and a broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₂H₉N₃OS.

Conclusion

This guide outlines a reliable and well-documented three-step synthesis for 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine. By following the detailed protocols, researchers can efficiently produce this valuable heterocyclic compound. The strategic choice of the Hantzsch thiazole synthesis provides a high-yield and scalable route. The successful synthesis and characterization of this molecule open avenues for further investigation into its potential pharmacological applications, leveraging the combined biological significance of its benzofuran and thiazole components.[13][14]

References

  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. (n.d.). International Journal of Pharmaceutical and Clinical Research.
  • Synthesis of 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one Derivatives as Biological Agents. (2012). Taylor & Francis Online.
  • A review on thiazole based compounds & it's pharmacological activities. (2024).
  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (n.d.). PubMed Central.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Synthesis And Biological Evaluation Of 4-(1-Benzofuran-2-Yl)-1, 3- Thiazole-2-Amine Derivatives Used As A Potent Biological Agents. (n.d.). Semantic Scholar.
  • Synthesis of 3-[4-(1Benzofuran2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one Derivatives as Biological Agents. (2012).
  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2010).
  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. (2025). DergiPark.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). PubMed Central.
  • Study of Benzofuran Derivatives and their Biological Significance. (2023). IJSDR.
  • Hantzsch thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • synthesis of thiazoles. (2019). YouTube.
  • Hantzsch Synthesis. (n.d.). CUTM Courseware.
  • Hantzsch thiazole synthesis - labor

Sources

Exploratory

An In-depth Technical Guide to 4-Benzofuran-2-yl-thiazol-2-ylamine: Synthesis, Properties, and Therapeutic Potential

Abstract This technical guide provides a comprehensive analysis of 4-benzofuran-2-yl-thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. By merging the well-established pharmacophor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-benzofuran-2-yl-thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. By merging the well-established pharmacophores of benzofuran and 2-aminothiazole, this molecule presents a versatile scaffold for developing novel therapeutic agents. This document details the compound's core chemical properties, provides a validated, step-by-step synthetic protocol with mechanistic insights, and outlines its characterization through modern spectroscopic techniques. Furthermore, it explores the compound's known and potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, grounding these claims in recent scientific literature. The guide is structured to serve as a practical and authoritative resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of known bioactive heterocyclic systems is a cornerstone of rational drug design. Benzofuran and its derivatives are a vital class of compounds, widely occurring in nature and recognized for a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The benzofuran nucleus is a key structural component in numerous natural products and pharmaceuticals.[1][3] Similarly, the 2-aminothiazole moiety is a "privileged" scaffold, forming the core of many FDA-approved drugs and clinical candidates, prized for its ability to engage in diverse biological interactions.[4]

The compound 4-benzofuran-2-yl-thiazol-2-ylamine (CAS No. 3084-04-6) represents a deliberate hybridization of these two potent pharmacophores. This fusion creates a unique molecular architecture with a distinct electronic and steric profile, offering the potential for novel interactions with biological targets. This guide aims to consolidate the existing knowledge on this molecule and provide a technical foundation for its further exploration and application in therapeutic research.

Chemical Identity and Physicochemical Properties

The fundamental identity of the molecule is established by its structural and basic chemical data. These properties are crucial for handling, formulation, and computational modeling.

PropertyValueSource
IUPAC Name 4-(1-benzofuran-2-yl)-1,3-thiazol-2-ylamine
CAS Number 3084-04-6[5]
Molecular Formula C₁₁H₈N₂OS[5]
Molecular Weight 216.26 g/mol [5]
Physical Form Solid
Storage Keep in dark place, inert atmosphere, room temperature

Synthesis and Mechanistic Rationale

The predominant route for synthesizing 4-benzofuran-2-yl-thiazol-2-ylamine is a multi-step process culminating in the well-established Hantzsch thiazole synthesis. This pathway is reliable and utilizes readily available starting materials.

Overall Synthetic Pathway

The synthesis proceeds through three key intermediates, starting from salicylaldehyde. Each step is designed to build the final heterocyclic system in a controlled manner.

Synthetic_Pathway cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: α-Halogenation cluster_2 Step 3: Hantzsch Thiazole Synthesis Salicylaldehyde Salicylaldehyde Intermediate1 2-Acetylbenzofuran Salicylaldehyde->Intermediate1 Bromoacetone Bromoacetone K2CO3_Acetone K₂CO₃, Acetone Reflux Intermediate1_ref 2-Acetylbenzofuran Intermediate2 2-Bromoacetylbenzofuran Intermediate2_ref 2-Bromoacetylbenzofuran Bromine_AcOH Br₂, Acetic Acid Intermediate1_ref->Intermediate2 FinalProduct 4-Benzofuran-2-yl-thiazol-2-ylamine Thiourea_EtOH Thiourea, Ethanol Reflux Intermediate2_ref->FinalProduct

Caption: Synthetic route to 4-benzofuran-2-yl-thiazol-2-ylamine.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established literature procedures.[1]

Step 1: Synthesis of 2-Acetylbenzofuran (Intermediate I)

  • To a solution of salicylaldehyde (0.1 mol) in anhydrous acetone (150 mL), add bromoacetone (0.1 mol) and anhydrous potassium carbonate (0.25 mol).

  • Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide ion. This potent nucleophile then attacks the bromoacetone via an Sₙ2 reaction, followed by an intramolecular cyclization to form the benzofuran ring.

  • Attach a condenser and reflux the mixture on a water bath for approximately 10 hours with continuous stirring.

  • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting crude solid is purified by recrystallization from ethanol. The expected melting point is approximately 75°C.[1]

Step 2: Synthesis of 2-Bromoacetylbenzofuran (Intermediate II)

  • Dissolve 2-acetylbenzofuran (0.075 mol) in glacial acetic acid (100 mL).

  • Add a solution of bromine (0.075 mol) in glacial acetic acid (100 mL) dropwise with constant stirring.

  • Rationale: This is a classic acid-catalyzed α-bromination of a ketone. The acetic acid catalyzes the enolization of the acetyl group, which then attacks the bromine to yield the α-bromoketone.

  • After the addition is complete, stir the mixture for an additional 45 minutes and then pour it into crushed ice.

  • Collect the precipitated solid by filtration and recrystallize from ethanol. The expected melting point is approximately 88°C.[1]

Step 3: Synthesis of 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine (Final Product)

  • In a round bottom flask, dissolve 2-bromoacetylbenzofuran (0.01 mol) and thiourea (0.01 mol) in ethanol.

  • Rationale: This is the Hantzsch thiazole synthesis. The sulfur atom of thiourea acts as a nucleophile, attacking the carbonyl carbon of the α-bromoketone. The amino group then attacks the carbon bearing the bromine in an intramolecular Sₙ2 reaction, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the mixture and pour it into cold water.

  • The resulting solid product is filtered, dried, and purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods. The data presented here are based on reported values for the target molecule and related derivatives.

TechniqueKey Observations and InterpretationReference
FT-IR (KBr, cm⁻¹) A characteristic absorption band for the primary amine (-NH₂) stretching vibration is observed around 3315 cm⁻¹. Other significant bands include aromatic C-H stretching (~3000-3100), C=N stretching of the thiazole ring, and C-O-C stretching of the benzofuran ether linkage (~1088).[1]
¹H-NMR (DMSO-d₆, δ ppm) Expected signals include multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the protons on the benzofuran ring system. A singlet for the C5 proton of the thiazole ring, and a broad singlet for the -NH₂ protons which is D₂O exchangeable.[6][7]
¹³C-NMR (DMSO-d₆, δ ppm) The spectrum would show distinct signals for all 11 carbon atoms, including those of the benzofuran and thiazole rings. The C=N carbon of the thiazole and the carbons of the fused benzene ring would appear in the downfield region.[6][7]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 216.26.[1][7]

Biological Significance and Therapeutic Potential

The 4-benzofuran-2-yl-thiazol-2-ylamine scaffold is a rich platform for discovering new bioactive agents. Its derivatives have been investigated for a wide array of therapeutic applications, suggesting significant potential for the parent compound.

Known and Potential Biological Activities
  • Antimicrobial Activity: The parent compound and its derivatives have been evaluated for antibacterial and antifungal properties.[1][2] Studies on related structures show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[2][8] The heterocyclic nature of the molecule is thought to enable interaction with microbial enzymes or cell wall components.[8]

  • Anti-inflammatory and Analgesic Activity: The benzofuran-thiazole scaffold has been reported to possess both anti-inflammatory and analgesic properties, suggesting potential modulation of pathways involved in pain and inflammation.[1][9]

  • Anticancer Potential: The combination of benzofuran and thiazole rings is a feature in some compounds being explored for anticancer efficacy.[8] The planar aromatic system may allow for intercalation with DNA or interaction with key enzymes involved in cancer cell proliferation.[8]

  • Enzyme Inhibition (MAO): Closely related benzofuran-thiazolylhydrazone derivatives have demonstrated potent inhibitory activity against monoamine oxidase (MAO), particularly MAO-A.[7][10] This suggests that the core 4-benzofuran-2-yl-thiazole scaffold could be a promising starting point for developing novel antidepressants or neuroprotective agents.[10]

Biological_Potential cluster_apps Potential Therapeutic Applications Core 4-Benzofuran-2-yl-thiazol-2-ylamine Benzofuran Moiety 2-Aminothiazole Moiety Antimicrobial Antimicrobial Agent (Antibacterial, Antifungal) Core->Antimicrobial Inhibits microbial growth AntiInflammatory Anti-inflammatory & Analgesic Core->AntiInflammatory Modulates pain pathways Anticancer Anticancer Agent Core->Anticancer Interacts with oncogenic targets MAO MAO Inhibitor (Neuropharmacology) Core->MAO Inhibits neurotransmitter metabolism

Caption: Potential therapeutic applications of the core scaffold.

Conclusion and Future Outlook

4-Benzofuran-2-yl-thiazol-2-ylamine is a strategically designed heterocyclic compound with a validated synthetic pathway and a promising profile of biological activity. The convergence of the benzofuran and 2-aminothiazole scaffolds provides a robust platform for further chemical modification and drug development. Future research should focus on expanding the library of derivatives, particularly through modifications at the 2-amino position, to optimize potency and selectivity for specific biological targets. In-depth mechanistic studies are required to elucidate the precise modes of action for its antimicrobial, anti-inflammatory, and potential neuropharmacological effects. This molecule stands as a valuable lead compound for the development of next-generation therapeutic agents.

References

  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. (n.d.). International Journal of Pharmaceutical and Life Sciences. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. B. A., & Taha, N. M. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. [Link]

  • Harish Kumar, D. R., et al. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Yıldırım, S., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. [Link]

  • Yıldırım, S., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Synthesis of 3-[4-(1Benzofuran2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one Derivatives as Biological Agents. (2012). ResearchGate. [Link]

  • Synthesis And Biological Evaluation Of 4-(1-Benzofuran-2-Yl)-1, 3- Thiazole-2-Amine Derivatives Used As A Potent Biological Agents. (2012). Semantic Scholar. [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2024). ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2011). ResearchGate. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal for Scientific Research and Development. [Link]

Sources

Foundational

The Multifaceted Biological Activities of Benzofuran-Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Synergy of Two Privileged Scaffolds In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy to develop novel therapeutic agent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy to develop novel therapeutic agents with enhanced efficacy and diverse biological activities. Among the myriad of heterocyclic systems, benzofuran and thiazole moieties have independently garnered significant attention due to their presence in numerous biologically active natural products and synthetic drugs.[1][2] The benzofuran nucleus, a bicyclic system composed of a fused benzene and furan ring, is associated with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] Similarly, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of many clinically approved drugs and is recognized for its broad therapeutic potential.[2]

The rationale behind the synthesis of benzofuran-thiazole derivatives lies in the principle of molecular hybridization, which aims to combine the beneficial properties of both scaffolds into a single molecular entity. This strategic amalgamation can lead to compounds with unique pharmacological profiles, potentially overcoming challenges such as drug resistance and off-target effects. This technical guide provides an in-depth exploration of the diverse biological activities of benzofuran-thiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Benzofuran-thiazole derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific molecular structure, proposed modes of action include:

  • Inhibition of Cell Wall Synthesis: The thiazole moiety, in particular, can interfere with the enzymatic pathways responsible for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Disruption of Membrane Integrity: The lipophilic nature of the benzofuran ring can facilitate the insertion of the molecule into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Interference with Nucleic Acid and Protein Synthesis: Some derivatives have been shown to bind to microbial DNA or ribosomes, thereby inhibiting replication, transcription, or translation.

Experimental Evaluation: Agar Disc Diffusion Method

A standard and widely used method to screen for antimicrobial activity is the agar disc diffusion test. This technique provides a qualitative assessment of the susceptibility of a microorganism to a given compound.

Experimental Protocol: Agar Disc Diffusion Assay [5][6][7][8][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of microbial growth.

  • Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the benzofuran-thiazole derivative dissolved in a suitable solvent (e.g., DMSO). The discs are then placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at an appropriate temperature (typically 37°C for bacteria and 25-30°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of no microbial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

To quantify the antimicrobial potency of the derivatives, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Data Presentation: Antimicrobial Activity of Representative Benzofuran-Thiazole Derivatives

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
BTZ-1 Staphylococcus aureus2216[10]
BTZ-2 Escherichia coli1832[10]
BTZ-3 Candida albicans2016[10]
BTZ-4 Bacillus subtilis258[10]

Anticancer Activity: Targeting the Hallmarks of Cancer

Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective, and less toxic anticancer agents is a critical area of research. Benzofuran-thiazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them attractive candidates for further development.[3][11]

Mechanism of Action

The anticancer effects of these compounds are often multifactorial, targeting several key pathways involved in tumor growth and progression.[12]

  • Induction of Apoptosis: Many benzofuran-thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.

  • Inhibition of Topoisomerases: Some derivatives can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair, leading to DNA damage and cell death.[12]

  • Inhibition of Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[12]

  • Modulation of Signaling Pathways: Benzofuran-thiazole derivatives can interfere with key signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.[12][13][14][]

Signaling Pathways in Cancer

anticancer_pathways cluster_stimuli External Stimuli cluster_pathways Signaling Cascades cluster_cellular_response Cellular Response Growth Factors Growth Factors MAPK_Pathway MAPK Pathway (Ras-Raf-MEK-ERK) Growth Factors->MAPK_Pathway Cytokines Cytokines NFkB_Pathway NF-κB Pathway Cytokines->NFkB_Pathway Stress Stress Stress->MAPK_Pathway Stress->NFkB_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival MAPK_Pathway->Survival NFkB_Pathway->Proliferation NFkB_Pathway->Survival Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Benzofuran-Thiazole Benzofuran-Thiazole Benzofuran-Thiazole->MAPK_Pathway Inhibition Benzofuran-Thiazole->NFkB_Pathway Inhibition Benzofuran-Thiazole->Apoptosis Induction Benzofuran-Thiazole->Cell Cycle Arrest Induction

Caption: Benzofuran-thiazole derivatives can modulate key signaling pathways in cancer.

Experimental Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As this activity is a proxy for cell viability, it is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][3][16][17][18]

Experimental Protocol: MTT Cytotoxicity Assay [1][3][16][17][18]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzofuran-thiazole derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Quantitative Analysis: IC₅₀ Values

The IC₅₀ value is a critical parameter for quantifying the in vitro potency of an anticancer compound.

Data Presentation: Cytotoxic Activity of Representative Benzofuran-Thiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
BTZ-5 MCF-7 (Breast)8.5[19]
BTZ-6 HeLa (Cervical)12.2[19]
BTZ-7 A549 (Lung)6.8[20]
BTZ-8 HCT116 (Colon)10.1[19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Benzofuran-thiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate the production of pro-inflammatory mediators and the activity of key inflammatory signaling pathways.

  • Inhibition of Pro-inflammatory Enzymes: Derivatives can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.

  • Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

  • Modulation of NF-κB and MAPK Signaling: The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response. Benzofuran-thiazole derivatives can inhibit the activation of these pathways, leading to a downstream reduction in the expression of inflammatory genes.[12][13][14][]

Signaling Pathways in Inflammation

anti_inflammatory_pathways cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Cascades cluster_cellular_response Inflammatory Response LPS LPS MAPK_Pathway MAPK Pathway LPS->MAPK_Pathway NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway Cytokines Cytokines Cytokines->NFkB_Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK_Pathway->Pro-inflammatory Cytokines NFkB_Pathway->Pro-inflammatory Cytokines COX-2 / LOX COX-2 / LOX NFkB_Pathway->COX-2 / LOX Benzofuran-Thiazole Benzofuran-Thiazole Benzofuran-Thiazole->MAPK_Pathway Inhibition Benzofuran-Thiazole->NFkB_Pathway Inhibition

Caption: Benzofuran-thiazole derivatives can suppress inflammatory responses.

Experimental Evaluation: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[2][4][21][22][23]

Experimental Protocol: Carrageenan-Induced Paw Edema [2][4][21][22][23]

  • Animal Grouping and Acclimatization: Male Wistar rats are randomly divided into groups (control, standard drug, and test compound groups) and allowed to acclimatize to the laboratory conditions.

  • Compound Administration: The test benzofuran-thiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Neuroprotective Activities: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that benzofuran-thiazole derivatives may possess neuroprotective properties, primarily through the inhibition of key enzymes involved in neurotransmitter metabolism.

Mechanism of Action
  • Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.

  • Monoamine Oxidase (MAO) Inhibition: MAO is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. MAO inhibitors are used in the treatment of Parkinson's disease and depression.[24][25][26][27]

Experimental Evaluation: In Vitro Enzyme Inhibition Assays

The inhibitory activity of benzofuran-thiazole derivatives against AChE and MAO can be determined using in vitro enzymatic assays.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [28][29][30][31][32]

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

  • Incubation: The enzyme is pre-incubated with various concentrations of the benzofuran-thiazole derivative.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATCI and DTNB.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay [24][25][26][27]

  • Enzyme and Substrate Preparation: Prepare solutions of MAO-A or MAO-B enzymes and a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubation: The enzyme is pre-incubated with different concentrations of the test compound.

  • Reaction and Measurement: The enzymatic reaction is initiated by adding the substrate. The product formation is monitored using spectrophotometric or fluorometric methods.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Synthesis of Benzofuran-Thiazole Derivatives: A General Overview

The synthesis of benzofuran-thiazole derivatives typically involves a multi-step process. A common synthetic route is the Hantzsch thiazole synthesis, where a key intermediate, an α-haloketone derivative of benzofuran, is reacted with a thioamide.

synthesis_workflow Benzofuran_Starting_Material Benzofuran Starting Material (e.g., 2-acetylbenzofuran) Halogenation α-Halogenation Benzofuran_Starting_Material->Halogenation alpha_Haloketone α-Haloketone Intermediate Halogenation->alpha_Haloketone Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis (Cyclocondensation) alpha_Haloketone->Hantzsch_Thiazole_Synthesis Thioamide Thioamide Thioamide->Hantzsch_Thiazole_Synthesis Benzofuran_Thiazole_Derivative Benzofuran-Thiazole Derivative Hantzsch_Thiazole_Synthesis->Benzofuran_Thiazole_Derivative

Caption: A general synthetic workflow for benzofuran-thiazole derivatives.

Variations in the starting materials and reaction conditions allow for the synthesis of a diverse library of derivatives with different substitution patterns, which is crucial for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

Benzofuran-thiazole derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents warrants further investigation. Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the benzofuran-thiazole scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds to gain a better understanding of their therapeutic effects.

  • In Vivo Efficacy and Safety Studies: Evaluation of the most promising derivatives in relevant animal models of disease to assess their in vivo efficacy and safety profiles.

  • Development of Novel Synthetic Methodologies: Exploration of more efficient and environmentally friendly synthetic routes to access a wider range of derivatives.

The continued exploration of the chemical space of benzofuran-thiazole hybrids holds significant promise for the discovery and development of novel therapeutics to address unmet medical needs. This guide serves as a foundational resource to stimulate and support these important research endeavors.

References

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2593, 225-240.
  • Taniguchi, K., & Karin, M. (2018). NF-κB, an Active Player in Human Cancers. Cancer Immunology Research, 2(9), 823–830.
  • Wikipedia. (2023, December 29). MAPK/ERK pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental design for carrageenan‐induced paw edema in rat. Retrieved from [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(1), 14-23.
  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2593, 225-240.
  • Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an Active Player in Human Cancers. Cancer Immunology Research, 2(9), 823–830.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Frontiers. (n.d.). NF-κB signaling pathway in tumor microenvironment. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Mathew, B., et al. (2023). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2708, 321-330.
  • National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • American Association for Cancer Research. (2014). NF-κB, an Active Player in Human Cancers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • Microbiology pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • Saka, C. (2017). An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. Critical Reviews in Analytical Chemistry, 47(1), 1-23.
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). MAPK pathway: The three main sub-families of mitogen-activated protein.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • The Medical Biochemistry Page. (n.d.). Signal Transduction Pathways: MAP Kinases. Retrieved from [Link]

  • Yadav, B. D., et al. (2015). Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. Der Pharma Chemica, 7(11), 125-132.
  • ResearchGate. (n.d.). Efficient Synthesis of New Benzofuran-based Thiazoles and Investigation of their Cytotoxic Activity Against Human Breast Carcinoma Cell Lines. Retrieved from [Link]

  • Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. Retrieved from [Link]

  • MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

  • Yadav, B. D., et al. (2015). Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. Der Pharma Chemica, 7(11), 125-132.
  • National Center for Biotechnology Information. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Benzofuran-2-yl-thiazol-2-ylamine (CAS Number: 3084-04-6)

This guide provides a comprehensive technical overview of 4-Benzofuran-2-yl-thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Benzofuran-2-yl-thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, analytical characterization, and explores its potential therapeutic applications based on current scientific literature.

Introduction: The Significance of the Benzofuran-Thiazole Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets.[1] Among these, fused ring systems containing benzofuran and thiazole moieties have garnered considerable attention. The benzofuran nucleus is a common motif in natural products and has been associated with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2] Similarly, the thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs, and is known to exhibit a range of biological effects.[1]

The conjugation of these two pharmacophores in 4-Benzofuran-2-yl-thiazol-2-ylamine creates a molecule with a unique electronic and structural landscape, making it a promising candidate for drug discovery and development. This guide aims to consolidate the available technical information on this compound, providing a foundation for further research and application.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Chemical and Physicochemical Properties of 4-Benzofuran-2-yl-thiazol-2-ylamine

PropertyValueSource
IUPAC Name 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine[3][4]
CAS Number 3084-04-6[5]
Molecular Formula C₁₁H₈N₂OS[5]
Molecular Weight 216.26 g/mol [5]
Predicted LogP 2.73(Predicted)
Predicted Aqueous Solubility (LogS) -3.21 (Moderately soluble)(Predicted)
Predicted pKa (most acidic) 9.96(Predicted)
Predicted pKa (most basic) 1.58(Predicted)

Note: Predicted values were obtained using the SwissADME web tool and should be considered as estimates. Experimental verification is recommended.

The predicted LogP value suggests that 4-Benzofuran-2-yl-thiazol-2-ylamine has moderate lipophilicity, a key factor for cell membrane permeability. Its predicted moderate aqueous solubility indicates that it may be amenable to formulation for biological testing.

Synthesis and Manufacturing

The primary synthetic route to 4-Benzofuran-2-yl-thiazol-2-ylamine is a multi-step process commencing from readily available starting materials.[2] The key transformation involves the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2][6]

Synthetic Workflow

The overall synthesis can be conceptualized as a three-step process:

Synthesis_Workflow A Salicylaldehyde C 2-Acetylbenzofuran A->C K2CO3, Acetone B Bromoacetone B->C E 1-(1-Benzofuran-2-yl)-2-bromoethanone C->E Acetic Acid D Bromine D->E G 4-Benzofuran-2-yl-thiazol-2-ylamine E->G Ethanol, Reflux F Thiourea F->G

Caption: Synthetic pathway for 4-Benzofuran-2-yl-thiazol-2-ylamine.

Detailed Experimental Protocol

The following protocol is a synthesized representation from the available literature and should be adapted and optimized for specific laboratory conditions.[2]

Step 1: Synthesis of 2-Acetylbenzofuran

  • To a solution of salicylaldehyde in anhydrous acetone, add bromoacetone and anhydrous potassium carbonate.

  • Reflux the mixture with continuous stirring for approximately 10 hours.

  • After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 1-(1-Benzofuran-2-yl)-2-bromoethanone

  • Dissolve 2-acetylbenzofuran in glacial acetic acid.

  • To this solution, add a solution of bromine in acetic acid dropwise with stirring.

  • Continue stirring for 45-60 minutes after the addition is complete.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and recrystallize from ethanol to yield the α-bromoketone.

Step 3: Synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine (Hantzsch Thiazole Synthesis)

  • Dissolve 1-(1-benzofuran-2-yl)-2-bromoethanone and thiourea in ethanol.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a 5% aqueous sodium acetate solution.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product.

Mechanism of the Hantzsch Thiazole Synthesis

The final step of the synthesis is a classic example of the Hantzsch thiazole synthesis. The mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoketone, followed by intramolecular cyclization and dehydration.

Hantzsch_Mechanism cluster_0 Nucleophilic Attack & Cyclization Reactants 1-(1-Benzofuran-2-yl)-2-bromoethanone + Thiourea Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 SN2 Reaction Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 4-Benzofuran-2-yl-thiazol-2-ylamine Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Spectroscopic and Analytical Data

Characterization of 4-Benzofuran-2-yl-thiazol-2-ylamine relies on standard spectroscopic techniques to confirm its structure and purity.

Table 2: Key Spectroscopic Data for 4-Benzofuran-2-yl-thiazol-2-ylamine

TechniqueKey Peaks/SignalsInterpretationReference
FT-IR (KBr, cm⁻¹) ~3315-NH₂ stretching[2]
~1583Aromatic C-H stretching[2]
~1088C-O-C stretching (benzofuran)[2]
¹H NMR (DMSO-d₆, δ ppm) Multiplets in the range of 7.0-8.0Aromatic protons of the benzofuran and thiazole rings(Inferred from derivatives)[1]
Broad singlet-NH₂ protons(Inferred from derivatives)[1]
¹³C NMR (DMSO-d₆, δ ppm) Signals in the aromatic region (100-160 ppm)Carbons of the benzofuran and thiazole rings(Inferred from derivatives)[1]

Note: Specific NMR chemical shifts for the parent compound are not widely reported and are inferred from published data on its derivatives.

Analytical Methods for Quality Control

For ensuring the purity and identity of 4-Benzofuran-2-yl-thiazol-2-ylamine, particularly in a drug development context, a validated analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the method of choice.

General HPLC Method Outline:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (λmax), which would need to be determined experimentally.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Applications in Drug Discovery and Development

The benzofuran-thiazole scaffold has shown promise in several therapeutic areas. While specific quantitative data for the parent compound, 4-Benzofuran-2-yl-thiazol-2-ylamine, is limited in the public domain, the activities of its derivatives provide strong rationale for its investigation as a lead compound.

Antitumor Potential

Numerous studies have highlighted the anticancer activity of benzofuran derivatives.[7] The proposed mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.

Representative Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 value H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a known density of cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well microplate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-Benzofuran-2-yl-thiazol-2-ylamine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzofuran and thiazole derivatives have been reported to possess antibacterial properties.[2]

Representative Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of 4-Benzofuran-2-yl-thiazol-2-ylamine in a 96-well microplate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have demonstrated anti-inflammatory effects in various preclinical models.[2]

Representative Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.

Paw_Edema_Workflow A Administer test compound or vehicle to rodents B After a set time (e.g., 1 hour), inject carrageenan into the paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) B->C D Calculate the percentage inhibition of edema C->D E Compare results with a standard anti-inflammatory drug (e.g., Indomethacin) D->E

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer 4-Benzofuran-2-yl-thiazol-2-ylamine orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 60 minutes) to allow for drug absorption, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion

4-Benzofuran-2-yl-thiazol-2-ylamine is a synthetically accessible molecule that combines two biologically relevant heterocyclic scaffolds. The available literature suggests its potential as a lead compound for the development of new therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. While quantitative biological data for the parent compound is not extensively documented, the promising activities of its derivatives warrant a more in-depth investigation of its pharmacological profile. The synthetic routes and analytical methodologies outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this intriguing molecule.

References

  • Kamble, V., Habade, B., & Bendgude, R. (n.d.). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives.
  • Chem Help Asap. (2020). Hantzsch Thiazole Synthesis - laboratory experiment. YouTube. [Link]

  • BenchChem. (n.d.). 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine.
  • ChemicalBook. (n.d.). 4-BENZOFURAN-2-YL-THIAZOL-2-YLAMINE.
  • Al-Ostath, A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Benzofuran-2-yl-thiazol-2-ylamine.
  • Özdemir, A., et al. (2017). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central.
  • ResearchGate. (n.d.). Synthesis of 2‐amino 4‐acyl thiazole derivatives.
  • Tetrahedron. (n.d.). 4-Benzofuran-2-yl-thiazol-2-ylamine.
  • Sigma-Aldrich. (n.d.). 4-(Benzofuran-2-yl)thiazol-2-amine.
  • ResearchGate. (n.d.). Novel benzofuran derivatives: Synthesis and antitumor activity.
  • Kamble, V., et al. (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)
  • ResearchGate. (n.d.). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities.
  • MDPI. (2022).
  • DergiPark. (n.d.). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities.
  • CAS Common Chemistry. (n.d.). Diethyl P-(hydroxymethyl)phosphonate.
  • Semantic Scholar. (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES.
  • EAS Publisher. (2023).

Sources

Foundational

A Comprehensive Technical Guide to the Structural Elucidation of 4-Benzofuran-2-yl-thiazol-2-ylamine

This guide provides an in-depth walkthrough for the comprehensive structural elucidation of 4-benzofuran-2-yl-thiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The benzof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth walkthrough for the comprehensive structural elucidation of 4-benzofuran-2-yl-thiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The benzofuran and thiazole moieties are prevalent scaffolds in a variety of biologically active compounds, making unambiguous structural verification a critical step in research and development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights into the necessary analytical workflows.

Introduction: The Imperative of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the context of drug discovery, even minor structural ambiguities can lead to significant misinterpretations of bioactivity, safety, and efficacy. The target molecule, 4-benzofuran-2-yl-thiazol-2-ylamine (Molecular Formula: C₁₁H₈N₂OS, Molecular Weight: 216.26 g/mol ), combines two key heterocyclic systems.[4] Its synthesis, typically achieved by the reaction of 2-bromoacetylbenzofuran with thiourea, requires rigorous confirmation to ensure the correct isomer has been formed and is free of impurities.[5][6]

This guide will detail a multi-technique analytical approach, leveraging Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments to unequivocally confirm the constitution and connectivity of this compound. The causality behind each experimental choice will be explained, ensuring a self-validating and logical workflow.

The Analytical Workflow: A Multi-Pillar Approach

The definitive elucidation of 4-benzofuran-2-yl-thiazol-2-ylamine's structure relies on the synergistic interpretation of data from several key analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, self-validating system.

G cluster_synthesis Synthesis & Isolation Syn Synthesis of Crude Product Puri Purification (e.g., Crystallization) Syn->Puri MS Mass Spectrometry (Molecular Formula) Puri->MS IR FT-IR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (Connectivity & Skeleton) H1 1H NMR NMR->H1 C13 13C NMR HSQC HSQC HMBC HMBC Final Confirmed Structure HMBC->Final

Caption: Workflow for the structural elucidation of 4-benzofuran-2-yl-thiazol-2-ylamine.

I. Mass Spectrometry: The Molecular Blueprint

Expertise & Rationale: The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition, ruling out other potential formulas that may have the same nominal mass. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, minimizing fragmentation and preserving the molecular ion.[7][8]

Table 1: Expected HRMS Data
ParameterExpected Value
Molecular Formula C₁₁H₈N₂OS
Exact Mass 216.0385
Ionization Mode ESI-Positive
Observed Ion [M+H]⁺
Expected m/z 217.0457
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Source Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Compare the measured m/z of the [M+H]⁺ ion with the theoretical value calculated for C₁₁H₈N₂OS. The mass error should be less than 5 ppm.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides crucial information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of key structural motifs like the amine (N-H), aromatic rings (C-H, C=C), and the ether linkage (C-O-C) of the benzofuran ring. The absence of a strong carbonyl (C=O) peak from the 2-bromoacetylbenzofuran starting material is a key indicator of a successful reaction.[9]

Table 2: Key FT-IR Vibrational Frequencies
Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Rationale
Amine N-H Stretch3400 - 3250 (broad)Confirms the presence of the primary amine group.
Aromatic C-H C-H Stretch3100 - 3000Indicates protons on the benzofuran and thiazole rings.
Aromatic Ring C=C Stretch1620 - 1570Confirms the aromatic nature of the heterocyclic systems.[10]
Thiazole/Benzofuran C=N Stretch1650 - 1550Overlaps with C=C, but characteristic of the heterocyclic rings.
Ether C-O-C Stretch1250 - 1050 (strong)A key indicator for the furan portion of the benzofuran ring.[11]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete and unambiguous picture of the carbon-hydrogen framework.

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating their electronic environment), their integration (the number of protons of each type), and their splitting patterns (indicating adjacent protons). For 4-benzofuran-2-yl-thiazol-2-ylamine, we expect to see signals in the aromatic region for the benzofuran and thiazole protons, and a characteristic signal for the amine protons.

¹³C NMR: Carbon Skeleton Visualization

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The chemical shifts provide information about the hybridization and electronic environment of each carbon. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, we can distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR: Building the Connectivity
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[12] It is an essential tool for assigning carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the cornerstone of constitutional assignment. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[12][13] By piecing together these long-range correlations, we can definitively link the benzofuran and thiazole rings and confirm the overall molecular structure.

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR Proton Environments J-Coupling C13 ¹³C NMR Carbon Skeleton DEPT H1:f1->C13:f1 Complementary Info HSQC HSQC ¹J(C,H) Correlations Direct C-H Bonds H1:f0->HSQC:f0 Assign Carbons C13:f0->HSQC:f0 HMBC HMBC ²J,³J(C,H) Correlations Long-Range Connectivity HSQC:f2->HMBC:f0 Build from C-H units Structure Final Structure HMBC:f2->Structure

Caption: Logical relationship between NMR experiments for structure elucidation.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

(Note: Predicted values are based on literature data for similar structures and chemical shift principles. Actual values may vary slightly.)[7][10][14]

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H Multiplicity¹H IntegrationKey HMBC Correlations (from H to C)
Benzofuran-2 ~155----
Benzofuran-3 ~105~7.20s1HC2, C3a, C4
Benzofuran-3a ~128----
Benzofuran-4 ~122~7.65d1HC3, C5, C7a
Benzofuran-5 ~124~7.30t1HC3a, C7
Benzofuran-6 ~123~7.35t1HC4, C7a
Benzofuran-7 ~112~7.60d1HC5, C3a
Benzofuran-7a ~154----
Thiazole-2 ~168----
Thiazole-4 ~145----
Thiazole-5 ~108~7.40s1HC2, C4, Benzofuran-C2
Amine -~7.25br s2HC2
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with 16-32 scans.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition:

    • gHSQC: Acquire a gradient-selected HSQC experiment to determine one-bond C-H correlations.

    • gHMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to determine two- and three-bond correlations.

  • Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign the proton spectrum first, then use the HSQC to assign the directly attached carbons. Finally, use the HMBC correlations to piece together the molecular fragments and confirm the final structure. The key HMBC correlation will be from the thiazole-H5 proton to the benzofuran-C2 carbon, unequivocally linking the two ring systems.

Conclusion

By systematically applying a combination of High-Resolution Mass Spectrometry, FT-IR Spectroscopy, and a comprehensive suite of NMR experiments (¹H, ¹³C, HSQC, and HMBC), the chemical structure of 4-benzofuran-2-yl-thiazol-2-ylamine can be elucidated with the highest degree of confidence. This multi-technique approach ensures that each aspect of the molecule's constitution—from its elemental formula to its specific atomic connectivity—is rigorously verified. The protocols and rationale outlined in this guide provide a robust framework for researchers to ensure the scientific integrity of their work, a cornerstone of successful and reproducible drug discovery and development.

References

  • Kariuki, B.M., et al. (2016). Crystal structure of 4-(benzofuran-2-yl)-2-(3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)thiazole, C28H20FN3OS. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1171-1173. Available at: [Link]

  • El-Hiti, G.A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6037. Available at: [Link]

  • Pawar, S.S., et al. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(3), 646-651. Available at: [Link]

  • Nurhidayah, N., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030022. Available at: [Link]

  • Yusoff, M.M., et al. (2016). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 21(10), 1383. Available at: [Link]

  • Elsevier. 4-Benzofuran-2-yl-thiazol-2-ylamine | Tetrahedron. Available at: [Link]

  • International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR, 8(5). Available at: [Link]

  • Temelli, B., et al. (2021). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 45(3), 524-539. Available at: [Link]

  • Sonwane, S.A., & Vibhute, Y.B. (2011). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. DERR PHARMACIA LETTRE, 3(4), 111-115. Available at: [Link]

  • Gökçe, M., et al. (2019). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Molecules, 24(17), 3073. Available at: [Link]

  • El Bialy, S. A. A. (2014). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 23, 3474-3485. Available at: [Link]

  • Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35155-35174. Available at: [Link]

  • Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Available at: [Link]

  • R. M. F. Baptista, et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Razali, N. H. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 10-26. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • Wiley, R. H., & Slaymaker, S. C. (1958). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 23(5), 780-782. Available at: [Link]

  • Afifah, S. N., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Available at: [Link]

  • Gasperi, T., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 721. Available at: [Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 4-Benzofuran-2-yl-thiazol-2-ylamine: A Technical Guide for Preclinical Drug Discovery

Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of 4-Benzofuran-2-yl-thiazol-2-ylamine, a heterocyclic compound with significant therapeutic potential. Drawing from the known...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 4-Benzofuran-2-yl-thiazol-2-ylamine, a heterocyclic compound with significant therapeutic potential. Drawing from the known biological activities of benzofuran and thiazole moieties, which include anticancer, anti-inflammatory, and neuroprotective properties, we outline a strategic, multi-tiered approach to characterizing the compound's pharmacological profile.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind experimental choices to ensure robust and reproducible data generation. Our methodology emphasizes a self-validating system of assays, beginning with broad cytotoxicity screening and progressing to specific mechanistic studies, including kinase inhibition, antioxidant capacity, and acetylcholinesterase inhibition. Each protocol is presented with the necessary detail to facilitate immediate implementation, supported by data visualization tools and references to authoritative standards.

Introduction: The Therapeutic Promise of the Benzofuran-Thiazole Scaffold

The convergence of benzofuran and thiazole rings into a single molecular entity, 4-Benzofuran-2-yl-thiazol-2-ylamine, presents a compelling starting point for drug discovery. Benzofuran derivatives are widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial properties.[2][3] Similarly, the thiazole ring is a key pharmacophore found in numerous clinically approved drugs and is associated with a wide range of biological activities, such as kinase inhibition and antimicrobial effects.[1] The hybrid structure of 4-Benzofuran-2-yl-thiazol-2-ylamine, therefore, warrants a thorough in vitro investigation to elucidate its therapeutic potential.

This guide provides a systematic workflow for the in vitro characterization of this compound, designed to efficiently move from broad phenotypic screening to more defined mechanistic insights. The presented assays are foundational in preclinical drug development and are selected to probe the most probable biological activities of this compound class.[4][5]

Synthesis and Characterization of 4-Benzofuran-2-yl-thiazol-2-ylamine

The synthesis of the title compound is typically achieved through a well-established chemical pathway. The process commences with the bromination of 2-acetylbenzofuran to yield 2-bromoacetylbenzofuran. This intermediate then undergoes a cyclization reaction with thiourea in an alcoholic solvent to produce 4-(1-benzofuran-2-yl)1,3-thiazole-2-amine.[6]

DOT Diagram of Synthesis Workflow:

Synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Salicylaldehyde Salicylaldehyde 2-Acetylbenzofuran 2-Acetylbenzofuran Salicylaldehyde->2-Acetylbenzofuran  K2CO3 Bromoacetone Bromoacetone Bromoacetone->2-Acetylbenzofuran 2-Bromoacetylbenzofuran 2-Bromoacetylbenzofuran 2-Acetylbenzofuran->2-Bromoacetylbenzofuran  Bromine, Acetic Acid 4-Benzofuran-2-yl-thiazol-2-ylamine 4-Benzofuran-2-yl-thiazol-2-ylamine 2-Bromoacetylbenzofuran->4-Benzofuran-2-yl-thiazol-2-ylamine  Ethanol Thiourea Thiourea Thiourea->4-Benzofuran-2-yl-thiazol-2-ylamine

Caption: Synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine.

Upon successful synthesis, the compound's identity and purity must be confirmed using a suite of analytical techniques.

Analytical Technique Purpose Expected Observations
Thin Layer Chromatography (TLC) Assess reaction completion and purityA single spot with a distinct Rf value
Melting Point (MP) Determine purity and identityA sharp and defined melting point range
Infrared (IR) Spectroscopy Identify functional groupsCharacteristic peaks for N-H, C=N, and C-O-C stretches[6]
Nuclear Magnetic Resonance (NMR) Elucidate the chemical structureProton (¹H) and Carbon-¹³ (¹³C) NMR spectra consistent with the proposed structure[6]
Mass Spectrometry (MS) Confirm molecular weightA molecular ion peak corresponding to the calculated mass of C₁₁H₈N₂OS[7]

Tier 1: Foundational In Vitro Assays

The initial phase of in vitro testing is designed to provide a broad overview of the compound's biological activity and potential liabilities.

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] This initial screen is crucial for determining the concentration range for subsequent, more specific assays and for identifying potential anticancer activity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of 4-Benzofuran-2-yl-thiazol-2-ylamine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[9] Replace the medium in each well with 100 µL of the diluted compound. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[11]

Genotoxicity Screening (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[12] It utilizes bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive test is indicated by the compound causing a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[6][12]

Experimental Protocol: Ames Test

  • Strain Preparation: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100).[6]

  • Compound Preparation: Dissolve 4-Benzofuran-2-yl-thiazol-2-ylamine in a suitable solvent (e.g., DMSO).

  • Metabolic Activation (Optional but Recommended): Perform the assay with and without the addition of a rat liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its potential metabolites.[6]

  • Plate Incorporation Method: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer. Add this mixture to molten top agar and pour it onto a minimal glucose agar plate.[3]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.[13]

Preliminary Hepatotoxicity Assessment

Given that the liver is a primary site of drug metabolism and potential toxicity, an early assessment of hepatotoxicity is prudent. The human hepatoma cell line HepG2 is a commonly used in vitro model for this purpose.[14][15]

Experimental Protocol: Hepatotoxicity in HepG2 Cells

This assay can be run concurrently with the general cytotoxicity screening, with a specific focus on the HepG2 cell line. A significant reduction in HepG2 cell viability at concentrations lower than those affecting other cell lines may indicate selective hepatotoxicity. For a more in-depth analysis, commercial kits are available to profile multiple hepatotoxicity endpoints, including oxidative stress, mitochondrial membrane potential, and cell cycle arrest.[16][17]

Tier 2: Mechanistic In Vitro Assays

Based on the initial screening results and the known pharmacology of the benzofuran-thiazole scaffold, a series of more specific assays should be conducted to elucidate the mechanism of action.

Kinase Inhibition Assays

Many thiazole-containing compounds are known to be kinase inhibitors.[1] A broad-panel kinase screen followed by specific assays for identified targets is a logical next step if cytotoxicity is observed in cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method to measure kinase activity by quantifying the amount of ADP produced.[18]

  • Kinase Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the kinase of interest, and its specific substrate peptide in a kinase assay buffer.[18][19]

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).[18]

  • ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the produced ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[20]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • IC₅₀ Determination: Plot the luminescent signal against the inhibitor concentration to determine the IC₅₀ value.[18]

DOT Diagram of Kinase Inhibition Assay Workflow:

Kinase Inhibition Assay cluster_0 Reaction Components cluster_1 Assay Steps cluster_2 Outcome Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test_Compound 4-Benzofuran-2-yl- thiazol-2-ylamine Test_Compound->Incubation ADP_Detection ADP Detection (Luminescence) Incubation->ADP_Detection IC50_Value IC₅₀ Value ADP_Detection->IC50_Value

Caption: Workflow for a luminescence-based kinase inhibition assay.

Antioxidant Capacity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant potential of a compound. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[21]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.[21][22]

  • Sample Preparation: Prepare various concentrations of 4-Benzofuran-2-yl-thiazol-2-ylamine in the same solvent.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound at different concentrations.[22] Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22]

  • Absorbance Measurement: Read the absorbance at 517 nm.[21]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration) value.

Acetylcholinesterase (AChE) Inhibition Assay

Given the prevalence of benzofuran derivatives as potential agents for neurodegenerative diseases, assessing the inhibition of AChE is a relevant mechanistic study.[9] The Ellman method is a widely used colorimetric assay for this purpose.[23]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[5][24]

  • Pre-incubation: In a 96-well plate, add the AChE enzyme and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[5]

  • Reaction Initiation: Add DTNB and ATCI to each well to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.[24]

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.[25]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.[26]

Anti-inflammatory Activity (Cyclooxygenase Inhibition Assay)

The anti-inflammatory potential of the compound can be assessed by its ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[27]

Experimental Protocol: COX Inhibition Assay

  • Assay Principle: Utilize commercially available COX inhibitor screening kits (fluorometric or colorimetric) that measure the peroxidase component of COX activity.[28]

  • Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the respective COX isoform (COX-1 or COX-2) with the test compound before the addition of arachidonic acid to initiate the reaction.

  • Detection: The generation of prostaglandin G₂ is detected via a coupled reaction that produces a fluorescent or colored product.

  • Selectivity: By running the assay for both COX-1 and COX-2, the selectivity of the compound can be determined. Potent and selective inhibition of COX-2 is often a desirable characteristic for anti-inflammatory drug candidates.

Antibacterial Susceptibility Testing

To evaluate the antibacterial potential, the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria should be determined.

Experimental Protocol: Broth Microdilution Method

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (adjusted to a 0.5 McFarland standard).[29]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium.[29]

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[29][30]

Data Interpretation and Path Forward

The culmination of these in vitro assays will provide a comprehensive pharmacological profile of 4-Benzofuran-2-yl-thiazol-2-ylamine. The data, summarized in the table below, will guide subsequent steps in the drug discovery process.

Assay Parameter Measured Significance
MTT Assay IC₅₀General cytotoxicity, potential anticancer activity
Ames Test MutagenicityEarly safety assessment
Hepatotoxicity IC₅₀ in HepG2 cellsOrgan-specific toxicity
Kinase Inhibition IC₅₀ against specific kinasesMechanism of anticancer action
DPPH Assay EC₅₀Antioxidant potential
AChE Inhibition IC₅₀Neuroprotective potential
COX Inhibition IC₅₀ for COX-1/COX-2Anti-inflammatory mechanism and selectivity
Antibacterial Assay MICAntimicrobial spectrum of activity

A potent and selective activity profile in any of these assays, coupled with a clean safety profile (i.e., non-mutagenic and low hepatotoxicity), would justify advancing the compound to more complex in vitro models (e.g., 3D cell cultures) and subsequent in vivo studies.

References

  • Patel, H. R., Patel, H. V., & Patel, B. D. (2010). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. International Journal of ChemTech Research, 2(4), 1975-1980.
  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.
  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

  • Axxam. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]

  • Creative Bioarray. (n.d.). The Rise of In Vitro Testing in Drug Development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]

  • Singh, A. V., et al. (2023). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 15(1), 193.
  • Al-Ostoot, F. H., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6049.
  • Gebeş-Alperen, H., et al. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences, 50(3), 531-546.
  • Aly, A. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2351302.
  • Sharma, P., & Kumar, V. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1256-1262.
  • Kardile, D. P., et al. (2010). Synthesis And Biological Evaluation Of 4-(1-Benzofuran-2-Yl)-1, 3- Thiazole-2-Amine Derivatives Used As A Potent Biological Agents. Der Pharma Chemica, 2(4), 267-274.
  • Al-Ghorbani, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4822.
  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • MDPI. (2021). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • Nabavi, S. F., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Foods, 9(7), 947.
  • AGETDS. (n.d.). In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. Retrieved from [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008456.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]

  • ResearchGate. (n.d.). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? Retrieved from [Link]

  • Mohammadi, M., et al. (2015). In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression.
  • MDPI. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. Retrieved from [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific reports, 13(1), 14701.
  • Godoy, P., et al. (2013). Recent advances in 2D and 3D in vitro systems for liver toxicity testing. Archives of toxicology, 87(8), 1315–1530.

Sources

Foundational

The Discovery and History of Benzofuran-Containing Compounds: An In-Depth Technical Guide

Introduction The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged structure in the realm of medicinal chemistry and natural product science.[1][2] Compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged structure in the realm of medicinal chemistry and natural product science.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[1][3] This guide provides an in-depth exploration of the discovery and history of benzofuran-containing compounds, from the seminal synthetic work of the 19th century to the isolation of key natural products and the development of blockbuster drugs. We will delve into the causalities behind pivotal experimental choices and present detailed protocols for both classical and modern synthetic methodologies, offering researchers, scientists, and drug development professionals a comprehensive reference on this important chemical core.

Part 1: The Dawn of Benzofuran Chemistry: Classical Syntheses

The story of benzofuran is rooted in the foundational era of organic chemistry, where pioneering scientists first unraveled the synthesis of this important heterocycle. Their work laid the groundwork for over a century of discovery.

The First Synthesis: The Perkin Rearrangement (1870)

The first synthesis of the benzofuran nucleus is credited to the English chemist Sir William Henry Perkin in 1870.[4] Perkin, already famous for his discovery of the first synthetic dye, mauveine, was a master of aromatic chemistry.[5] His initial work in 1868 on the synthesis of coumarin, an aromatic compound with the fragrance of new-mown hay, from salicylaldehyde and acetic anhydride, known as the Perkin reaction, paved the way for his subsequent discovery.[6][7]

The "Perkin rearrangement" is a coumarin-benzofuran ring contraction that occurs when a 3-halocoumarin is treated with a strong base.[8][9] This reaction proceeds via the opening of the lactone ring, followed by an intramolecular nucleophilic substitution to form the furan ring.

Experimental Protocol: Perkin Rearrangement for Benzofuran-2-carboxylic Acid

This protocol describes the synthesis of a benzofuran-2-carboxylic acid from a 3-bromocoumarin, a classic example of the Perkin rearrangement.[10]

Materials:

  • 3-Bromocoumarin derivative (1.0 equiv)

  • Sodium hydroxide (3.0 equiv)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the 3-bromocoumarin derivative in ethanol.

  • Base Addition: Add a solution of sodium hydroxide in water to the flask.

  • Reflux: Heat the reaction mixture to reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting residue in a minimum amount of water and cool the solution in an ice bath. Acidify the solution by the slow addition of hydrochloric acid until a precipitate is formed.

  • Isolation and Purification: Collect the precipitated benzofuran-2-carboxylic acid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Perkin Rearrangement Mechanism
Fittig's Contribution to Lactone and Benzofuran Chemistry

Wilhelm Rudolph Fittig, a German chemist, made significant contributions to organic chemistry, including the discovery of the pinacol coupling reaction and the Wurtz-Fittig reaction.[11] His extensive work on lactones, which are cyclic esters, also provided a pathway to benzofuran derivatives.[12] In 1880, Fittig expanded the term "lactone" to encompass all intramolecular carboxylic esters.[12] A relevant synthesis of a benzofuran derivative that builds on Fittig's era of chemistry involves the reaction of a phenol with an α-halo acid, followed by intramolecular cyclization.

Experimental Protocol: Benzofuran Synthesis from Phenol and α-Bromoacid

This protocol outlines a classical approach to synthesizing a benzofuranone, a ketone derivative of benzofuran.

Materials:

  • Substituted phenol (1.0 equiv)

  • α-Bromoacid (e.g., α-bromoacetic acid) (1.1 equiv)

  • Sodium hydroxide (2.2 equiv)

  • Water

  • Hydrochloric acid

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Phenoxide Formation: In a round-bottom flask, dissolve the substituted phenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide.

  • Alkylation: Add the α-bromoacid to the reaction mixture and heat to reflux for several hours. This results in the formation of a phenoxyacetic acid derivative.

  • Cyclization: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the phenoxyacetic acid. Isolate the solid by filtration, wash with water, and dry. The dried acid is then heated with a dehydrating agent (e.g., acetic anhydride or polyphosphoric acid) to effect an intramolecular Friedel-Crafts acylation, yielding the benzofuranone.

  • Purification: The crude benzofuranone can be purified by distillation or recrystallization.

Fittig-style Benzofuranone Synthesis

Part 2: Nature's Blueprint: Discovery of Key Benzofuran-Containing Natural Products

Benzofuran derivatives are widespread in the plant kingdom, where they play crucial roles in defense mechanisms and allelopathic interactions.[13] The isolation and structural elucidation of these natural products have not only provided a wealth of chemical diversity but have also served as inspiration for the development of new therapeutic agents.

Natural Product Natural Source Initial Biological Findings
Psoralen Psoralea corylifolia, FigsPhotosensitizing, used in traditional medicine for skin ailments.[14][15]
Angelicin Angelica archangelica, Psoralea corylifoliaPhotosensitizing, anti-inflammatory, anti-cancer properties.[6][16]
Ailanthoidol Zanthoxylum ailanthoidesAntiviral, antioxidant, and anti-inflammatory activities.[9]
Moracin C Morus alba (White Mulberry)Anti-inflammatory, inhibits nitric oxide production.[17][18]
Euparin Eupatorium cannabinumAntifungal and antibacterial properties.
Discovery and Isolation of Psoralen and Angelicin

Psoralen and its isomer, angelicin, are furocoumarins that have been used for centuries in traditional medicine to treat skin disorders like vitiligo and psoriasis.[14][15] Their isolation from plants such as Psoralea corylifolia and Angelica archangelica in the 20th century allowed for a deeper understanding of their photochemotherapeutic properties. These compounds act as photosensitizers, intercalating into DNA and, upon exposure to UVA radiation, forming covalent adducts with pyrimidine bases, which inhibits DNA replication and induces apoptosis.[6]

Isolation of Ailanthoidol

Ailanthoidol is a neolignan first isolated from the bark of Zanthoxylum ailanthoides.[9] Traditional uses of this plant in Chinese medicine prompted investigations into its chemical constituents. Bioassay-guided fractionation of the plant extracts led to the isolation of ailanthoidol, which was found to possess significant antioxidant and anti-inflammatory properties.[9]

Discovery of Moracin C

The white mulberry tree, Morus alba, is a rich source of bioactive benzofuran derivatives known as moracins. Moracin C, isolated from the root bark of this plant, has demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide and reactive oxygen species in macrophages.[17][18][19][20]

General Workflow for the Isolation of Natural Products

Part 3: The Rise of Synthetic Benzofurans in Medicine

The rich biological activity of naturally occurring benzofurans spurred the development of synthetic derivatives as therapeutic agents. Medicinal chemists have successfully optimized the benzofuran scaffold to create drugs targeting a wide range of diseases.

Drug Primary Use Mechanism of Action
Amiodarone AntiarrhythmicBlocks potassium, sodium, and calcium channels; also has antiadrenergic effects.
Benzbromarone Gout (uricosuric agent)Inhibits the renal tubular reabsorption of uric acid by targeting URAT1.[21][22]
Darifenacin Overactive bladderSelective antagonist of the M3 muscarinic acetylcholine receptor.[23][24]
Amiodarone: From a Natural Product Lead

The development of amiodarone, a potent antiarrhythmic drug, is a classic example of drug discovery inspired by a natural product. The story begins with khellin, a furanochromone isolated from the plant Ammi visnaga. Khellin was known to have coronary vasodilating properties, but its clinical use was limited by side effects. In the 1960s, chemists at Labaz, a Belgian pharmaceutical company, synthesized a series of benzofuran analogs of khellin in an effort to improve its therapeutic profile. This research led to the discovery of amiodarone, which retained the antianginal effects of khellin but also exhibited powerful antiarrhythmic properties.

Evolution of Amiodarone from a Natural Product Lead
Benzbromarone: A Uricosuric Agent

Benzbromarone was developed in the 1970s as a potent uricosuric agent for the treatment of gout.[11][21] It effectively lowers serum uric acid levels by inhibiting its reabsorption in the kidneys.[22] Despite its efficacy, benzbromarone has been withdrawn from some markets due to concerns about hepatotoxicity, highlighting the importance of thorough safety profiling in drug development.[25]

Darifenacin: A Selective Muscarinic Antagonist

Darifenacin is a modern example of a benzofuran-containing drug developed through a targeted drug design approach.[23] Used to treat overactive bladder, darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor, which is primarily responsible for bladder muscle contractions.[23][24] This selectivity minimizes side effects associated with the blockade of other muscarinic receptor subtypes in the brain and heart.[24]

Part 4: The Modern Era of Benzofuran Synthesis: Catalytic Innovations

While classical methods for benzofuran synthesis are historically important, they often require harsh reaction conditions and have limited substrate scope. The advent of transition metal catalysis has revolutionized the synthesis of benzofurans, providing milder, more efficient, and more versatile routes to this important scaffold.[4][26][27]

Palladium-Copper Catalyzed Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of 2-substituted benzofurans.[4][28] The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

Experimental Protocol: One-Pot Sonogashira Coupling for 2-Substituted Benzofuran Synthesis

This protocol describes a one-pot procedure for the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.[29][30][31]

Materials:

  • o-Iodophenol derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line glassware

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add the anhydrous solvent and triethylamine to the flask. Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC. The reaction is typically complete within 2-10 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analysis of 4-Benzofuran-2-yl-thiazol-2-ylamine

Introduction: The Significance of Analytical Scrutiny for Novel Heterocyclic Compounds 4-Benzofuran-2-yl-thiazol-2-ylamine is a heterocyclic compound featuring a benzofuran moiety linked to an aminothiazole ring. This st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Analytical Scrutiny for Novel Heterocyclic Compounds

4-Benzofuran-2-yl-thiazol-2-ylamine is a heterocyclic compound featuring a benzofuran moiety linked to an aminothiazole ring. This structural motif is of significant interest in medicinal chemistry and drug development due to the established biological activities of both benzofuran and thiazole derivatives, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise and accurate analytical characterization of this molecule is paramount for its progression through the drug discovery pipeline, from synthesis and purification to formulation and metabolic studies.

This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative analysis of 4-Benzofuran-2-yl-thiazol-2-ylamine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable characterization. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods as needed.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of 4-Benzofuran-2-yl-thiazol-2-ylamine is essential for analytical method development. While experimental data may be limited, computational predictions provide a valuable starting point.

PropertyPredicted ValueImplication for Analysis
Molecular Formula C₁₁H₈N₂OSConfirmed by mass spectrometry.
Molecular Weight 216.26 g/mol Essential for mass spectrometry and concentration calculations.[4]
logP (Octanol/Water) ~2.5 - 3.5Suggests good retention on reverse-phase HPLC columns.
pKa (most basic) ~4.5 - 5.5 (thiazole amine)The basic nature of the molecule will influence mobile phase pH in HPLC.
UV max ~250-260 nm, ~300-320 nmThe extended chromophore suggests strong UV absorbance, ideal for HPLC-UV detection.

Part 1: Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for assessing the purity and quantifying the concentration of 4-Benzofuran-2-yl-thiazol-2-ylamine in various matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible method for routine purity analysis and quantification. The selection of a C18 stationary phase is based on the predicted moderate lipophilicity of the analyte.

  • Stationary Phase: A C18 column is chosen for its versatility and strong hydrophobic retention of aromatic compounds like benzofurans and thiazoles.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of the analyte with a good peak shape and to separate it from potential impurities with different polarities. The addition of a small amount of formic acid protonates the basic amine group, reducing peak tailing and improving chromatographic performance.

  • Detection Wavelength: Based on the conjugated aromatic system, a wavelength of 254 nm is selected as a common starting point for aromatic compounds, ensuring good sensitivity.[5] Further optimization using a photodiode array (PDA) detector is recommended to identify the wavelength of maximum absorbance.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV or PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (0.1%).

    • Reference standard of 4-Benzofuran-2-yl-thiazol-2-ylamine of known purity.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by PDA)
  • Sample Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile or a mixture of acetonitrile and water (e.g., 1 mg/mL).

    • Prepare working solutions for calibration by serial dilution of the stock solution.

    • Dissolve the sample to be analyzed in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).

  • Data Analysis:

    • Identify the peak for 4-Benzofuran-2-yl-thiazol-2-ylamine by comparing the retention time with that of the reference standard.

    • For purity assessment, calculate the area percentage of the main peak.

    • For quantification, generate a calibration curve by plotting the peak area against the concentration of the reference standard.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample & Standard Preparation injection Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation separation C18 Column Separation mobile_phase_prep->separation injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Quantification/ Purity Assessment integration->quantification

Caption: HPLC-UV analysis workflow for 4-Benzofuran-2-yl-thiazol-2-ylamine.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it ideal for identifying and quantifying low-level impurities, metabolites, or for analysis in complex biological matrices.

  • Ionization: Electrospray ionization (ESI) in positive mode is selected due to the presence of the basic amine group, which is readily protonated to form [M+H]⁺ ions.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is recommended for quantitative analysis using Selected Reaction Monitoring (SRM), which offers excellent sensitivity and specificity. For initial identification and structural confirmation, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is invaluable.

  • Instrumentation:

    • LC system as described for HPLC-UV.

    • Mass spectrometer with an ESI source (e.g., QqQ, Q-TOF, or Orbitrap).

  • LC Conditions:

    • The same LC conditions as for the HPLC-UV method can be used as a starting point. The flow rate may need to be adjusted depending on the ESI source requirements.

  • MS Conditions (Initial Full Scan):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Mass Range (Full Scan) m/z 50 - 500
  • Tandem MS (MS/MS) for Structural Confirmation and SRM Development:

    • Perform a product ion scan on the precursor ion [M+H]⁺ (m/z 217.04).

    • Identify characteristic fragment ions.

    • Select one or two specific precursor-to-product ion transitions for SRM-based quantification.

  • Sample Preparation:

    • Similar to HPLC-UV, but lower concentrations can be used due to the higher sensitivity of MS detection.

    • For biological samples, a protein precipitation or solid-phase extraction (SPE) step will be necessary to remove matrix interferences.

LCMS_Flow A Sample Introduction B HPLC Separation A->B C Electrospray Ionization (ESI+) B->C D Mass Analyzer C->D E Full Scan (Identification) D->E F MS/MS (Fragmentation) D->F H Data Acquisition & Analysis E->H G SRM (Quantification) F->G G->H

Caption: Logical flow of an LC-MS experiment from sample to data analysis.

Part 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in 4-Benzofuran-2-yl-thiazol-2-ylamine. These methods are essential for confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this compound due to the presence of the amine protons, which will be observable.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals to observe include aromatic protons on the benzofuran and thiazole rings, and the -NH₂ protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect to see signals for all 11 carbon atoms.

    • 2D NMR (optional but recommended): Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to assign all proton and carbon signals definitively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H stretching (amine)[6]
3100 - 3000Aromatic C-H stretching
1620 - 1580C=N and C=C stretching (thiazole and benzofuran rings)
~1250C-O-C stretching (benzofuran ether)
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for simple quantification assays.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Scan the solution from 200 to 400 nm using a spectrophotometer, using the solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This information is crucial for setting the optimal detection wavelength in HPLC-UV analysis.

Part 3: Method Validation and System Suitability

For use in a regulated environment (e.g., pharmaceutical development), any analytical method must be validated according to guidelines from bodies such as the International Council for Harmonisation (ICH).

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023). [Link]

  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. (n.d.). [Link]

  • HPLC methods for the determination of acetyl- and benzoyl-tiazofurin in rat plasma. (n.d.). [Link]

  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. (2025). DergiPark. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research. [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI. [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI. [Link]

  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. (2025). ResearchGate. [Link]

  • Synthesis, FT-IR analysis and DFT studies of 2-(4-amino-2-(4-ethoxyphenylamino)thiazol-5-oyl)benzofuran. (2018). ResearchGate. [Link]

  • (PDF) Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. (2009). European Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Assays Using 4-Benzofuran-2-yl-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The escalating threat of antimicrobial resistance necessitates the urgent discovery and developme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those integrating benzofuran and thiazole scaffolds, have emerged as a promising class of molecules with significant biological activity.[1] This document provides a detailed guide for the comprehensive in vitro evaluation of 4-Benzofuran-2-yl-thiazol-2-ylamine as a potential antimicrobial agent. We present a suite of robust and validated protocols, from initial screening to preliminary mechanism of action studies, designed to empower researchers in the systematic assessment of this compound's efficacy against a panel of clinically relevant microbial pathogens. The methodologies are grounded in established standards to ensure data integrity, reproducibility, and comparability.

Introduction: The Scientific Rationale

The unique chemical architecture of 4-Benzofuran-2-yl-thiazol-2-ylamine, which combines a benzofuran moiety with a thiazole ring, suggests a strong potential for antimicrobial activity.[2] Benzofuran derivatives are known for their broad-spectrum biological activities, including antimicrobial and anti-inflammatory properties.[3] Similarly, the thiazole ring is a core component of numerous antimicrobial drugs, valued for its ability to interact with various biological targets.[4][5] The hybridization of these two pharmacophores in a single molecule presents an intriguing candidate for antimicrobial drug discovery.[6]

The following protocols are designed to systematically investigate the antimicrobial potential of 4-Benzofuran-2-yl-thiazol-2-ylamine. We will progress logically from determining its inhibitory capacity to understanding the dynamics of its microbicidal action.

Preliminary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary screening technique to qualitatively assess the antimicrobial activity of a compound.[7] It provides a clear visual indication of the compound's ability to inhibit microbial growth, represented by a zone of inhibition.

Principle

A standardized suspension of a test microorganism is uniformly spread on the surface of a solid growth medium. Wells are then created in the agar, into which a solution of the test compound is added. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth in the area surrounding the well, resulting in a clear zone. The diameter of this zone is proportional to the antimicrobial potency of the compound.

Step-by-Step Protocol
  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Inoculate the colonies into a tube containing sterile saline solution (0.85% NaCl) or a suitable broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize.

    • Pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm and allow it to solidify.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Well Creation and Compound Application:

    • Using a sterile cork borer (6-8 mm in diameter), create equidistant wells in the inoculated agar.

    • Prepare a stock solution of 4-Benzofuran-2-yl-thiazol-2-ylamine in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution to each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Observation and Measurement:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm).

Data Presentation
CompoundConcentration (µg/mL)Test OrganismZone of Inhibition (mm)
4-Benzofuran-2-yl-thiazol-2-ylamine100Staphylococcus aureusRecord Measurement
4-Benzofuran-2-yl-thiazol-2-ylamine50Staphylococcus aureusRecord Measurement
4-Benzofuran-2-yl-thiazol-2-ylamine100Escherichia coliRecord Measurement
4-Benzofuran-2-yl-thiazol-2-ylamine50Escherichia coliRecord Measurement
Positive Control (e.g., Ciprofloxacin)10Staphylococcus aureusRecord Measurement
Negative Control (DMSO)-Staphylococcus aureus0
Experimental Workflow Diagram

AgarWellDiffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Plates Inoculum->Inoculate Plates Prepare Agar Plates (MHA/SDA) Plates->Inoculate CreateWells Create Wells Inoculate->CreateWells AddCompound Add Test Compound CreateWells->AddCompound Incubate Incubate Plates AddCompound->Incubate Measure Measure Zones of Inhibition Incubate->Measure BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundDilutions Prepare Serial Dilutions of Compound InoculatePlate Inoculate 96-Well Plate CompoundDilutions->InoculatePlate InoculumPrep Prepare Standardized Inoculum InoculumPrep->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ReadMIC Determine MIC (Visual/Resazurin) Incubate->ReadMIC

Sources

Method

Application Notes and Protocols for the Evaluation of 4-Benzofuran-2-yl-thiazol-2-ylamine in Cancer Cell Line Studies

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran-Thiazole Scaffold The convergence of benzofuran and thiazole moieties has given rise to a class of heterocyclic compounds with significant therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran-Thiazole Scaffold

The convergence of benzofuran and thiazole moieties has given rise to a class of heterocyclic compounds with significant therapeutic promise, demonstrating a spectrum of biological activities including anticancer properties.[1][2] The compound 4-Benzofuran-2-yl-thiazol-2-ylamine represents a novel investigational molecule within this class. Its unique structural architecture suggests potential interactions with key oncogenic pathways, making it a compelling candidate for preclinical cancer research. Dysregulation of signaling pathways, such as the PI3K/Akt/mTOR cascade, is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and resistance to therapies.[3][4][5][6] This application note provides a comprehensive guide for researchers to systematically evaluate the anticancer effects of 4-Benzofuran-2-yl-thiazol-2-ylamine in various cancer cell lines, with a focus on elucidating its mechanism of action.

These protocols are designed to be robust and self-validating, guiding the user from initial cytotoxicity screening to more in-depth mechanistic studies, including apoptosis and cell cycle analysis. The experimental workflows and suggested data interpretation frameworks are grounded in established methodologies to ensure scientific rigor and reproducibility.

Experimental Workflow: A Strategic Approach to Compound Evaluation

A logical and sequential experimental workflow is critical for the efficient and comprehensive evaluation of a novel anticancer compound. The following diagram outlines the proposed strategy for investigating 4-Benzofuran-2-yl-thiazol-2-ylamine.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanistic Elucidation cluster_pathway Phase 3: Pathway Analysis viability Cell Viability/Cytotoxicity Assay (MTT/MTS) ic50 Determine IC50 Values viability->ic50 Analyze dose-response apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle kinase_assay In vitro Kinase Assay (e.g., PI3K/Akt) apoptosis->kinase_assay Investigate upstream signaling western_blot Western Blotting for Pathway Proteins cell_cycle->western_blot PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Compound 4-Benzofuran-2-yl- thiazol-2-ylamine Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Sources

Application

Experimental setup for antioxidant activity measurement of benzofuran-thiazoles

An in-depth guide to the experimental setup for measuring the antioxidant activity of benzofuran-thiazoles. Introduction: The Therapeutic Potential of Benzofuran-Thiazole Scaffolds Benzofuran and thiazole moieties are pr...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the experimental setup for measuring the antioxidant activity of benzofuran-thiazoles.

Introduction: The Therapeutic Potential of Benzofuran-Thiazole Scaffolds

Benzofuran and thiazole moieties are prominent heterocyclic structures in medicinal chemistry, each contributing to a wide spectrum of pharmacological activities. The fusion of these two scaffolds into benzofuran-thiazole hybrids has generated significant interest in drug discovery, with studies revealing their potential as antimicrobial, anticancer, and anticholinesterase agents.[1][2][3][4] A particularly compelling area of investigation is their antioxidant activity.

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[5][6][7] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury. The evaluation of the antioxidant capacity of novel synthetic compounds like benzofuran-thiazoles is a critical step in their development as potential therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for measuring the antioxidant activity of benzofuran-thiazole derivatives. It details the methodologies for several widely accepted in vitro assays and provides an overview of in vivo validation approaches, emphasizing the scientific rationale behind the protocols.

Part 1: In Vitro Antioxidant Capacity Assessment

A multi-assay approach is recommended for a thorough evaluation of antioxidant potential, as different assays reflect various mechanisms of antioxidant action. Here, we detail the protocols for four common spectrophotometric assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, Ferric Reducing Antioxidant Power (FRAP), and Superoxide Radical Scavenging.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[8][9] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured by the decrease in absorbance at 517 nm.[9][10]

Causality of Experimental Choices: The choice of DPPH is due to its stability as a radical and the simplicity and reproducibility of the assay, making it ideal for high-throughput screening of new compounds.[10][11] Methanol or ethanol is typically used as the solvent because DPPH is readily soluble in them.[10][12]

Experimental Protocol:

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Benzofuran-thiazole test compounds

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

Procedure:

  • Preparation of DPPH Working Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[10] This solution is light-sensitive and should be stored in an amber bottle and freshly prepared.[10]

    • The absorbance of the working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.[9]

  • Preparation of Test Samples:

    • Prepare a stock solution of the benzofuran-thiazole derivatives in a suitable solvent (e.g., DMSO, methanol).

    • Perform serial dilutions to obtain a range of test concentrations (e.g., 10-200 µg/mL).[9]

    • Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test sample or standard to each well (e.g., 100 µL).[9]

    • Add the DPPH working solution to each well (e.g., 100 µL).[10]

    • Prepare a blank well containing the solvent and the DPPH solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[10][13]

  • Measurement:

    • Measure the absorbance of each well at 517 nm.[10]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[9] Where:

  • A_control is the absorbance of the blank.

  • A_sample is the absorbance of the test compound.

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[9]

Visualization of DPPH Assay Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution (e.g., 1:1 ratio) DPPH_Solution->Mix Sample_Dilutions Prepare Serial Dilutions of Benzofuran-Thiazoles Sample_Dilutions->Mix Control_Dilutions Prepare Serial Dilutions of Positive Control Control_Dilutions->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a characteristic blue-green solution.[14] In the presence of an antioxidant, the radical is neutralized, and the solution becomes colorless. The decrease in absorbance is measured, typically at 734 nm.[14]

Causality of Experimental Choices: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds. The pre-generation of the radical ensures a stable and reproducible reaction.

Experimental Protocol:

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Benzofuran-thiazole test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[14]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14][15]

  • Preparation of ABTS•+ Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Preparation of Test Samples:

    • Prepare stock solutions and serial dilutions of the benzofuran-thiazole compounds and a positive control as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume (e.g., 10-20 µL) of each test sample dilution to the wells of a 96-well microplate.[14]

    • Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[14]

    • Include a blank control containing the solvent and the ABTS•+ solution.

    • Incubate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[14]

  • Measurement:

    • Measure the absorbance of each well at 734 nm.[14]

Data Analysis: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100[13] Where:

  • A_blank is the absorbance of the blank control.

  • A_sample is the absorbance of the test compound.

The IC50 value is then determined from the dose-response curve.[14]

Visualization of ABTS Assay Workflow:

ABTS_Workflow cluster_prep Radical Generation & Preparation cluster_reaction Reaction cluster_analysis Analysis Generate_ABTS Generate ABTS•+ Radical (12-16h incubation) Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 Generate_ABTS->Dilute_ABTS Mix Add Sample/Control to ABTS•+ Solution Dilute_ABTS->Mix Sample_Prep Prepare Sample and Control Dilutions Sample_Prep->Mix Incubate Incubate ~6-30 min in the dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: Workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[16][17] This reduction occurs at a low pH and results in the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[16] The intensity of the blue color is directly proportional to the reducing power of the sample.[16]

Causality of Experimental Choices: This assay provides a direct measure of the total antioxidant power, interpreted as the reducing capability of a compound.[10][16] The acidic environment (pH 3.6) is crucial for maintaining iron solubility.[16]

Experimental Protocol:

Reagents and Equipment:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Ferrous Standard for standard curve

  • Benzofuran-thiazole test compounds

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Standard Curve:

    • Prepare a series of dilutions of a known concentration of FeSO₄ (e.g., 0 to 20 nmol/well) to generate a standard curve.[17]

  • Preparation of Test Samples:

    • Prepare stock solutions and dilutions of the benzofuran-thiazole compounds.

  • Assay Procedure:

    • Add a small volume of the sample, standard, or blank (solvent) to the wells of a 96-well plate (e.g., 10 µL).

    • Add a large volume of the pre-warmed FRAP reagent to each well (e.g., 190-220 µL).[17]

    • Mix and incubate at 37°C. The reaction is typically very fast, with results often read within 4-6 minutes.[16] Some protocols may use longer incubation times.

  • Measurement:

    • Measure the absorbance at 593 nm.[16]

Data Analysis: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺. The results are expressed as Fe²⁺ equivalents (e.g., in µM or nmol).

Visualization of FRAP Assay Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Add FRAP Reagent to Samples/Standards FRAP_Reagent->Mix Standard_Curve Prepare Ferrous Standard (FeSO4) Curve Standard_Curve->Mix Sample_Prep Prepare Sample Dilutions Sample_Prep->Mix Incubate Incubate at 37°C (e.g., 4-30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe²⁺ Equivalents) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Superoxide Radical (O₂⁻•) Scavenging Assay

Principle: This assay evaluates the ability of a compound to scavenge the superoxide anion radical (O₂⁻•). Superoxide radicals are generated in vitro by a system such as the phenazine methosulfate-NADH (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a blue-colored formazan product, which is measured spectrophotometrically at 560 nm.[15][18] The presence of an antioxidant inhibits the reduction of NBT by scavenging the superoxide radicals.

Causality of Experimental Choices: The superoxide radical is a biologically relevant ROS. This assay is therefore considered more physiologically significant than assays using artificial radicals like DPPH. The PMS-NADH system provides a reliable and reproducible method for generating superoxide radicals in vitro.[19]

Experimental Protocol:

Reagents and Equipment:

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Nitroblue tetrazolium (NBT) solution (e.g., 156 µM in buffer)

  • Nicotinamide adenine dinucleotide (NADH) solution (e.g., 468 µM in buffer)

  • Phenazine methosulfate (PMS) solution (e.g., 60 µM in buffer)

  • Benzofuran-thiazole test compounds

  • Positive control (e.g., Quercetin)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare all reagent solutions in the potassium phosphate buffer.

  • Assay Procedure:

    • In a reaction tube or well, mix the NBT solution, NADH solution, and the test sample at various concentrations.[19]

    • Initiate the reaction by adding the PMS solution.[19]

    • The total reaction volume is typically around 1-3 mL.

    • Incubate the mixture at room temperature for a defined period (e.g., 5 minutes).[19][20]

  • Measurement:

    • Measure the absorbance at 560 nm against a blank.

Data Analysis: The percentage of superoxide radical scavenging is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[19] Where:

  • A_control is the absorbance of the control reaction (without the test sample).

  • A_sample is the absorbance in the presence of the test sample.

The IC50 value is determined from the dose-response curve.

Visualization of Superoxide Scavenging Assay Workflow:

SOR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare NBT, NADH, and PMS solutions Mix Mix NBT, NADH, and Sample/Control Reagents->Mix Samples Prepare Sample and Control Dilutions Samples->Mix Initiate Initiate reaction with PMS Mix->Initiate Incubate Incubate at 25°C for 5 min Initiate->Incubate Measure Measure Absorbance at 560 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the Superoxide Radical (O₂⁻•) Scavenging Assay.

Part 2: In Vivo Antioxidant Activity Assessment

While in vitro assays are crucial for initial screening, they may not accurately reflect the antioxidant activity in a complex biological system.[11] Therefore, in vivo studies are essential to validate the findings.

Principle: In vivo assays involve administering the test compound to an animal model and then measuring its effect on biomarkers of oxidative stress.[11] Commonly used models include rats and mice.[11] Oxidative stress can be induced experimentally (e.g., using CCl₄ or H₂O₂) to assess the protective effect of the compound.

Key Biomarkers:

  • Malondialdehyde (MDA): A product of lipid peroxidation, a decrease in MDA levels in tissues indicates a reduction in oxidative stress.[11]

  • Superoxide Dismutase (SOD): An endogenous antioxidant enzyme. An increase in SOD activity suggests that the test compound may enhance the body's own antioxidant defense system.[11]

  • Catalase (CAT) and Glutathione Peroxidase (GPx): Other important antioxidant enzymes whose activity can be measured.

Alternative Models: Simpler model organisms like the nematode Caenorhabditis elegans and the yeast Saccharomyces cerevisiae are gaining popularity for in vivo antioxidant screening due to their short lifecycles and amenability to high-throughput analysis.[21][22][23]

General Workflow for In Vivo Studies:

InVivo_Workflow Animal_Grouping Group Animals (Control, Vehicle, Test Compound) Compound_Admin Administer Benzofuran-Thiazole (e.g., oral gavage) Animal_Grouping->Compound_Admin Induce_Stress Induce Oxidative Stress (Optional, e.g., CCl4 injection) Compound_Admin->Induce_Stress Sacrifice Euthanize Animals and Collect Tissues/Blood Induce_Stress->Sacrifice Homogenize Prepare Tissue Homogenates Sacrifice->Homogenize Biomarker_Assay Measure Biomarkers (MDA, SOD, CAT, etc.) Homogenize->Biomarker_Assay Data_Analysis Statistical Analysis of Results Biomarker_Assay->Data_Analysis

Caption: High-level workflow for in vivo antioxidant activity studies.

Data Presentation and Interpretation

For clarity and comparative analysis, the results from the in vitro assays should be summarized in a table.

Table 1: Summary of In Vitro Antioxidant Activity of Benzofuran-Thiazole Derivatives

Compound IDDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)FRAP Value (µM Fe²⁺/µM)Superoxide Scavenging IC₅₀ (µM)
BFT-01
BFT-02
BFT-03
Positive Control
(e.g., Ascorbic Acid)

Lower IC₅₀ values indicate higher radical scavenging activity. Higher FRAP values indicate greater reducing power.

Conclusion

The evaluation of antioxidant activity is a cornerstone in the preclinical assessment of benzofuran-thiazole derivatives. A systematic approach employing a battery of in vitro assays such as DPPH, ABTS, FRAP, and superoxide scavenging provides a comprehensive profile of a compound's antioxidant mechanisms. These initial findings must then be validated in relevant in vivo models to ascertain their physiological significance. The protocols and guidelines presented in this application note offer a robust framework for researchers to reliably assess the antioxidant potential of these promising therapeutic candidates.

References

  • Arbor Assays. (2016). FRAP - Measuring antioxidant potential.
  • Creative Proteomics. (2024). Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays.
  • Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.
  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • BenchChem. Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2.
  • ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Latif, N. A., Hafez, S. H., & Break, L. M. (2013). Synthesis of new benzofuran-1,3-thiazolidin-4-one derivatives from natural sources and study of their antioxidant activity. Bioorganic chemistry, 39(4), 491-496.
  • G-Biosciences.
  • BenchChem. Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
  • Toshkova, R., et al. (2011). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research, 3(3), 186-192.
  • G-Biosciences.
  • Benkhaira, N., Koraichi, I. S., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Scientific African, 16, e01231.
  • Pourmorad, F., Hosseinimehr, S. J., & Shahabimajd, N. (2006). 2.5.1. ABTS+ Radical Scavenging Assay. Bio-protocol, 6(11), e1817.
  • Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI.
  • DergiPark. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities.
  • PubMed. (2024). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae.
  • Martínez-González, C., et al. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. Antioxidants, 8(5), 143.
  • Hasan, M. R., et al. (2014). A review on in vivo and in vitro methods used for screening antioxidant activity. Journal of Medical Pharmaceutical and Allied Sciences, 2, 47-54.
  • ResearchGate. (2025). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo.
  • Journal of Pharmacognosy and Phytochemistry. (2018). Studies on superoxide anion radical scavenging activity, antioxidant activity, and reducing power of methanolic and aqueous extr.
  • SCIRP. (2021).
  • Research Journal of Pharmacognosy and Phytochemistry. Root of Premna integrifolia known under common name Arni/Agnimantha which is an important constituent of well known formulation, Dashmularistha used for various ailments....
  • Tiéba, T., et al. (2021). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Journal of Biophysical Chemistry, 12, 1-9.
  • ResearchGate. (2017).
  • Xu, J. (2020). Superoxide Radical-scavenging Activity. protocols.io.
  • Frontiers. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
  • Hazra, B., Biswas, S., & Nripendranath, M. (2008). Antioxidant and free radical scavenging activity of Spondias pinnata.
  • ResearchGate. (2014). Superoxide scavenging activity.

Sources

Method

Applikations- und Protokoll-Leitfaden: Derivatisierung von 4-(Benzofuran-2-yl)thiazol-2-ylamin zur Steigerung der Bioaktivität

Ein Leitfaden für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Dieser Leitfaden bietet einen detaillierten Überblick und experimentelle Protokolle zur chemischen Modifikation (Derivatisierung) der...

Author: BenchChem Technical Support Team. Date: January 2026

Ein Leitfaden für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet einen detaillierten Überblick und experimentelle Protokolle zur chemischen Modifikation (Derivatisierung) der Kernstruktur 4-(Benzofuran-2-yl)thiazol-2-ylamin. Ziel ist die gezielte Verbesserung ihrer biologischen Aktivität. Die Kombination der Benzofuran- und Thiazol-Heterozyklen bildet ein privilegiertes Gerüst in der medizinischen Chemie, das für seine vielfältigen pharmakologischen Eigenschaften bekannt ist, darunter antimikrobielle, entzündungshemmende und antitumorale Wirkungen.[1][2] Die hier beschriebenen Protokolle konzentrieren sich auf die systematische Einführung verschiedener funktioneller Gruppen, um die Struktur-Aktivitäts-Beziehungen (SAR) zu erforschen und Moleküle mit erhöhter Potenz und Spezifität zu entwickeln.

Wissenschaftlicher Hintergrund und Rationale

Die Konjugation von Benzofuran- und 2-Aminothiazol-Einheiten schafft ein Molekül mit hohem therapeutischem Potenzial. Der Benzofuran-Ring ist in zahlreichen Naturstoffen zu finden und wird mit antibakteriellen, antitumoralen und antioxidativen Eigenschaften in Verbindung gebracht.[1][2] Gleichzeitig ist der 2-Aminothiazol-Ring ein zentraler Baustein in vielen zugelassenen Medikamenten und bioaktiven Molekülen.[1] Die primäre Aminogruppe an Position 2 des Thiazolrings stellt einen idealen Angriffspunkt für chemische Modifikationen dar. Durch Derivatisierung dieser Gruppe können wichtige pharmakokinetische und pharmakodynamische Eigenschaften wie Löslichkeit, Zellpermeabilität, Rezeptorbindung und metabolischer Stabilität gezielt beeinflusst werden.

Die in diesem Leitfaden beschriebenen Strategien zielen darauf ab, durch die Einführung von Amid-, Sulfonamid- und Schiff-Base-Funktionalitäten neue Analoga zu synthetisieren und deren biologisches Potenzial systematisch zu evaluieren.

Synthese des Kernmoleküls: 4-(Benzofuran-2-yl)thiazol-2-ylamin

Die Synthese des Ausgangsmoleküls ist der erste entscheidende Schritt. Das etablierteste Verfahren ist die Hantzsch-Thiazolsynthese, bei der ein α-Haloketon mit einem Thioharnstoff-Derivat umgesetzt wird.[1][3]

Protokoll 2.1: Synthese von 4-(Benzofuran-2-yl)thiazol-2-ylamin (3)

Dieses Protokoll beschreibt die zweistufige Synthese ausgehend von 2-Acetylbenzofuran.

Stufe 1: Bromierung von 2-Acetylbenzofuran (1) zu 2-Brom-1-(benzofuran-2-yl)ethanon (2)

  • Löse 10 mmol 2-Acetylbenzofuran (1) in 50 mL Chloroform in einem Rundkolben.

  • Kühle die Lösung in einem Eisbad auf 0–5 °C.

  • Füge langsam und unter Rühren eine Lösung von 10 mmol Brom in 10 mL Chloroform tropfenweise hinzu.

  • Rühre die Reaktionsmischung für 2–3 Stunden bei Raumtemperatur. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion wird die Mischung mit einer gesättigten Natriumbicarbonatlösung gewaschen, um überschüssige Säure zu neutralisieren.

  • Trenne die organische Phase ab, trockne sie über wasserfreiem Natriumsulfat und entferne das Lösungsmittel im Rotationsverdampfer.

  • Das Rohprodukt (2) wird durch Umkristallisation aus Ethanol gereinigt.[2][3]

Stufe 2: Zyklisierung zu 4-(Benzofuran-2-yl)thiazol-2-ylamin (3)

  • Gebe 5 mmol des α-Haloketons (2) und 5.5 mmol Thioharnstoff in 30 mL absolutes Ethanol.

  • Erhitze die Mischung für 4–6 Stunden unter Rückfluss.[3]

  • Überwache die Reaktion mittels DC.

  • Nach Abkühlen der Reaktion auf Raumtemperatur fällt das Produkt oft als Feststoff aus. Alternativ kann das Reaktionsgemisch auf Eis gegossen werden, um die Fällung zu induzieren.

  • Filtriere den Feststoff ab, wasche ihn mit kaltem Ethanol und trockne ihn. Das resultierende Produkt ist 4-(Benzofuran-2-yl)thiazol-2-ylamin (3).[3]

Diagramm des Syntheseworkflows

Synthesis_Workflow cluster_0 Stufe 1: Bromierung cluster_1 Stufe 2: Hantzsch-Thiazolsynthese A 2-Acetylbenzofuran (1) B 2-Brom-1-(benzofuran-2-yl)ethanon (2) A->B Br2, CHCl3 D 4-(Benzofuran-2-yl)thiazol-2-ylamin (3) B->D Ethanol, Rückfluss C Thioharnstoff C->D

Abbildung 1: Allgemeiner zweistufiger Syntheseweg zur Herstellung des Kernmoleküls.

Derivatisierungsstrategien am 2-Amino-Thiazolring

Die primäre Aminogruppe von Molekül (3) ist ein vielseitiger chemischer "Griff", der verschiedene Modifikationen ermöglicht.

Strategie A: Synthese von Schiff-Basen (Iminen)

Die Kondensation der Aminogruppe mit verschiedenen aromatischen Aldehyden führt zur Bildung von Schiff-Basen. Diese Reaktion ist oft der erste Schritt zu komplexeren Molekülen.[3]

Protokoll 3.1: Allgemeine Synthese von Schiff-Basen (4a-e)
  • Löse 1 mmol von 4-(Benzofuran-2-yl)thiazol-2-ylamin (3) in 20 mL Ethanol.

  • Füge 1.1 mmol des entsprechenden substituierten aromatischen Aldehyds hinzu.

  • Gebe 2–3 Tropfen Eisessig als Katalysator hinzu.

  • Erhitze die Mischung für 5–8 Stunden unter Rückfluss.

  • Nach dem Abkühlen wird die Reaktionsmischung auf Eis gegossen.

  • Der ausfallende Feststoff wird abfiltriert, mit Wasser und kaltem Ethanol gewaschen und anschließend umkristallisiert.[3]

Aldehyd-Substituent (R)Erwartete Bioaktivität
4-ChlorErhöhte Lipophilie, potenziell antimikrobiell
4-MethoxyElektronenschiebend, kann die Wasserstoffbrücken-Akzeptor-Fähigkeit erhöhen
4-NitroStark elektronenziehend, kann die antiparasitäre Aktivität beeinflussen
2-HydroxyPotenzial für intramolekulare Wasserstoffbrücken und Metallchelatbildung

Tabelle 1: Beispiele für Aldehyd-Reaktanden und ihre potenziellen Auswirkungen auf die Bioaktivität.

Strategie B: Synthese von Thiazolidinon-Derivaten

Schiff-Basen können weiter zu 4-Thiazolidinonen zyklisiert werden, einer Klasse von Verbindungen, die für ihre breite Palette an biologischen Aktivitäten bekannt ist.[3]

Protokoll 3.2: Synthese von 3-[4-(Benzofuran-2-yl)thiazol-2-yl]-2-aryl-1,3-thiazolidin-4-onen (5a-e)
  • Löse 1 mmol der entsprechenden Schiff-Base (aus Protokoll 3.1) in 25 mL 1,4-Dioxan.

  • Füge 1.2 mmol Thioglykolsäure (Mercaptoessigsäure) hinzu.

  • Füge eine katalytische Menge wasserfreies Zinkchlorid (ZnCl₂) hinzu.[3]

  • Erhitze die Mischung für 8–10 Stunden unter Rückfluss.

  • Gieße die abgekühlte Lösung in eine eiskalte, gesättigte Natriumbicarbonatlösung, um die überschüssige Säure zu neutralisieren.

  • Der resultierende Niederschlag wird abfiltriert, gründlich mit Wasser gewaschen und aus Ethanol umkristallisiert.[3]

Diagramm der Derivatisierungs- und Zyklisierungsreaktion

Derivatization_Pathway cluster_schiff Strategie A: Schiff-Base-Bildung cluster_thiazolidinone Strategie B: Thiazolidinon-Zyklisierung Core 4-(Benzofuran-2-yl)thiazol-2-ylamin (3) SchiffBase Schiff-Basen (4a-e) Core->SchiffBase Eisessig, EtOH, Rückfluss Aldehyde Aromatische Aldehyde (R-CHO) Aldehyde->SchiffBase Thiazolidinone 4-Thiazolidinone (5a-e) SchiffBase->Thiazolidinone ZnCl2, Dioxan, Rückfluss Thioacid Thioglykolsäure Thioacid->Thiazolidinone

Abbildung 2: Reaktionsschema zur Synthese von Schiff-Basen und anschließender Zyklisierung zu 4-Thiazolidinonen.

Protokolle zur biologischen Evaluierung

Nach der Synthese und Charakterisierung der neuen Derivate ist die Untersuchung ihrer biologischen Aktivität von entscheidender Bedeutung. Benzofuran-Thiazol-Hybride zeigen häufig antimikrobielle und zytotoxische Wirkungen.[2][4]

Protokoll 4.1: Antimikrobielles Screening (Agar-Well-Diffusionsmethode)

Diese Methode bietet ein schnelles und zuverlässiges Screening zur Identifizierung von Verbindungen mit antibakterieller oder antifungaler Aktivität.

Materialien:

  • Nähragar- oder Müller-Hinton-Agar-Platten

  • Bakterienkulturen (z. B. Staphylococcus aureus, Escherichia coli)

  • Pilzkulturen (z. B. Candida albicans)

  • Testverbindungen (gelöst in DMSO, z. B. 1 mg/mL)

  • Positivkontrollen (z. B. Ciprofloxacin für Bakterien, Fluconazol für Pilze)

  • Negativkontrolle (reines DMSO)

  • Steriler Bohrer (6 mm Durchmesser)

Durchführung:

  • Bereite eine Suspension des Testmikroorganismus in steriler Kochsalzlösung vor und stelle die Trübung auf den 0.5 McFarland-Standard ein.

  • Beimpfe die Oberfläche der Agarplatten gleichmäßig mit der mikrobiellen Suspension unter Verwendung eines sterilen Wattestäbchens.

  • Stanze mit einem sterilen Bohrer Vertiefungen (Wells) in den Agar.

  • Pipettiere ein definiertes Volumen (z. B. 100 µL) jeder Testlösung, der Positiv- und der Negativkontrolle in separate Wells.

  • Inkubiere die Platten bei 37 °C für 24 Stunden (Bakterien) oder bei 28 °C für 48 Stunden (Pilze).

  • Messe den Durchmesser der Hemmzone (einschließlich des Wells) in Millimetern. Eine größere Hemmzone weist auf eine höhere antimikrobielle Aktivität hin.

Protokoll 4.2: Bestimmung der minimalen Hemmkonzentration (MHK)

Für aktive Verbindungen aus dem Screening wird die MHK bestimmt, um die Wirksamkeit zu quantifizieren.

Materialien:

  • 96-Well-Mikrotiterplatten

  • Nährmedium (z. B. Müller-Hinton-Bouillon)

  • Mikrobielle Suspension (eingestellt wie in 4.1)

  • Serielle Verdünnungen der Testverbindungen in Nährmedium

  • Resazurin-Lösung (optional, zur besseren visuellen Auswertung)

Durchführung:

  • Fülle jede Vertiefung einer 96-Well-Platte mit 100 µL Nährmedium.

  • Füge 100 µL der Testverbindung in der höchsten Konzentration in die erste Vertiefung hinzu und führe eine serielle 1:2-Verdünnung über die Platte durch.

  • Füge zu jeder Vertiefung 10 µL der mikrobiellen Suspension hinzu.

  • Inkubiere die Platte unter den gleichen Bedingungen wie im Agar-Diffusionstest.

  • Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares mikrobielles Wachstum auftritt.

VerbindungHemmzone S. aureus (mm)MHK S. aureus (µg/mL)Hemmzone E. coli (mm)MHK E. coli (µg/mL)
3 (Kern)101288>256
5a (R=4-Cl)18321464
5b (R=4-NO₂)22161832
Ciprofloxacin301282

Tabelle 2: Beispielhafte Daten aus antimikrobiellen Tests zur Illustration der verbesserten Bioaktivität von Derivaten im Vergleich zur Kernstruktur.

Zusammenfassung und Ausblick

Dieser Leitfaden stellt eine systematische Vorgehensweise zur Derivatisierung von 4-(Benzofuran-2-yl)thiazol-2-ylamin vor, um dessen biologisches Potenzial zu steigern. Die vorgestellten Protokolle für die Synthese von Schiff-Basen und 4-Thiazolidinonen sind robuste und gut etablierte Methoden, die eine breite chemische Vielfalt ermöglichen. Die anschließende biologische Evaluierung mittels Agar-Diffusion und MHK-Bestimmung erlaubt eine effiziente Identifizierung von Leitstrukturen. Die Interpretation der resultierenden SAR-Daten ist entscheidend, um ein rationales Design für zukünftige Synthesegenerationen zu ermöglichen und Verbindungen mit optimierter Wirksamkeit und verbesserten pharmakologischen Profilen zu entwickeln.

Referenzen

  • MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Verfügbar unter:

  • Springer. (Datum unbekannt). Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. Verfügbar unter:

  • ResearchGate. (2012). Synthesis of 3-[4-(1Benzofuran2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one Derivatives as Biological Agents. Verfügbar unter:

  • ResearchGate. (Datum unbekannt). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Verfügbar unter:

Sources

Application

Application Note: A Multi-Technique Approach to the Structural Elucidation of Benzofuran-Thiazole Derivatives

Introduction: The Significance of the Benzofuran-Thiazole Scaffold The fusion of benzofuran and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Benzofur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran-Thiazole Scaffold

The fusion of benzofuran and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Benzofuran moieties are prevalent in natural products and are known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the thiazole ring is a key pharmacophore in numerous approved drugs, valued for its diverse biological efficacies.[1][3] The combination of these two heterocycles into a single molecular entity offers a promising strategy for the development of novel therapeutic agents with potentially enhanced or unique activities.[1][4]

Given the nuanced structural possibilities arising from different substitution patterns, unambiguous characterization is paramount to establishing structure-activity relationships (SAR) and ensuring the integrity of chemical matter for biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide provides an in-depth, field-proven perspective on the application of these techniques for the comprehensive characterization of benzofuran-thiazole derivatives, moving beyond simple data reporting to explain the causality behind experimental choices.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A. Protocol: Robust NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample. A well-prepared sample is the first step toward acquiring high-quality, interpretable data.[5][6]

Core Objective: To create a homogeneous, particulate-free solution of the analyte in a deuterated solvent at an appropriate concentration.

Step-by-Step Methodology:

  • Analyte Quantity:

    • For ¹H NMR: Weigh 1-10 mg of the purified benzofuran-thiazole compound. This is typically sufficient for routine analysis on modern spectrometers (400 MHz and above).[7]

    • For ¹³C NMR: A higher concentration is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus. Aim for 10-30 mg if sample quantity allows.[7]

  • Solvent Selection:

    • The choice of a deuterated solvent is critical and depends on the analyte's solubility.

    • Chloroform-d (CDCl₃): An excellent first choice for a wide range of non-polar to moderately polar organic compounds. Its residual proton signal at ~7.26 ppm is a convenient reference.[8]

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Ideal for more polar compounds or those with exchangeable protons (e.g., -NH, -OH), as these signals are often sharper in DMSO-d₆. The residual proton signal appears at ~2.50 ppm.

    • Causality: The solvent can influence the chemical shifts of analyte protons. To compare results with literature data, it is essential to use the same solvent.[5]

  • Dissolution and Transfer:

    • Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. This volume corresponds to the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[5][6][8]

    • Vortex the vial to ensure complete dissolution. If solid particles remain, the sample must be filtered.

    • Filtration: Insert a small, tightly packed plug of glass wool or cotton into a Pasteur pipette. Filter the solution directly into a high-quality, clean NMR tube. This step is crucial as suspended solids will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[5][6]

  • Final Steps:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[7]

B. Data Interpretation: A Hierarchical Approach

A systematic approach, starting with simple 1D experiments and progressing to more complex 2D techniques, is the most efficient path to full structural assignment.

1. 1D NMR: The Foundational Data

  • ¹H NMR Spectroscopy: This is the initial and most informative experiment. It provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).

    • Benzofuran Protons: Protons on the furan ring and the fused benzene ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm.

    • Thiazole Proton: The lone proton on the thiazole ring (if unsubstituted) often appears as a singlet in the range of δ 7.0-8.5 ppm.[3]

    • Substituent Protons: Aliphatic protons from substituents will appear upfield (δ 0.5-4.5 ppm), while protons on groups attached to the aromatic systems will be shifted accordingly.

  • ¹³C NMR Spectroscopy: This experiment reveals the number of unique carbon environments in the molecule.

    • Aromatic & Heteroaromatic Carbons: Carbons of the benzofuran and thiazole rings typically resonate in the δ 100-170 ppm range.[4][9]

    • Quaternary Carbons: These carbons, which bear no protons, often show weaker signals and can be definitively identified using DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

2. 2D NMR: Connecting the Pieces

For complex molecules with overlapping signals in the 1D spectra, 2D NMR is indispensable. These experiments reveal correlations between nuclei, allowing for the unambiguous construction of the molecular framework.[10][11]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-spin coupled (i.e., they are neighbors). This is fundamental for piecing together proton spin systems, such as identifying adjacent protons on an aromatic ring.[12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). Each cross-peak in an HSQC spectrum links a specific proton to its carbon, providing a powerful method for assigning carbon resonances.[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically 2 to 3 bonds.[14]

    • Trustworthiness: HMBC is the self-validating system for connecting molecular fragments. For instance, a correlation from a proton on the thiazole ring to a carbon in the benzofuran system provides definitive proof of their connectivity. It is also essential for assigning quaternary carbons, which have no attached protons and thus do not appear in an HSQC spectrum.[10][14]

Visualizing 2D NMR Correlations

G cluster_1d 1D Spectra cluster_2d 2D Correlation cluster_info Information Gained H1_spec ¹H NMR COSY COSY H1_spec->COSY correlates HSQC HSQC H1_spec->HSQC correlates with HMBC HMBC H1_spec->HMBC correlates with C13_spec ¹³C NMR C13_spec->HSQC C13_spec->HMBC COSY->H1_spec info_cosy ¹H—¹H Connectivity (3-bond) COSY->info_cosy info_hsqc ¹H—¹³C Direct Link (1-bond) HSQC->info_hsqc info_hmbc ¹H—¹³C Skeleton (2-3 bonds) HMBC->info_hmbc

Caption: Workflow for 2D NMR structural elucidation.

C. Summary of Typical NMR Data

The following table provides representative chemical shift ranges for an unsubstituted benzofuran-thiazole core. Substituents will, of course, alter these values significantly.

Atom Position Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm) Notes
Benzofuran H-2/H-36.7 - 7.8105 - 150Highly dependent on substitution.
Benzofuran H-4 to H-77.0 - 7.9110 - 130Aromatic region, shows characteristic coupling.
Thiazole H-57.0 - 8.5115 - 145Typically a singlet if H-4 is substituted.
Benzofuran C-ON/A150 - 160Quaternary carbon adjacent to oxygen.
Thiazole C-SN/A160 - 175Quaternary carbon adjacent to sulfur.

Part II: Mass Spectrometry for Molecular Formula and Fragmentation

Mass spectrometry complements NMR by providing the molecular weight of the compound, its elemental formula (via HRMS), and structural information derived from fragmentation patterns. For heterocyclic compounds, LC-MS is the method of choice.[15][16][17]

A. Protocol: LC-MS Analysis

Core Objective: To obtain the accurate mass of the parent molecule and generate reproducible fragmentation data for structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 - 1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be miscible with the LC mobile phase.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to prevent clogging of the LC system and MS source.

  • Liquid Chromatography (LC) Method:

    • Column: A reversed-phase C18 column is a standard starting point for compounds of this polarity.

    • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid, is common.

    • Causality: The formic acid serves two purposes: it improves chromatographic peak shape and promotes protonation of the analyte ([M+H]⁺) in the mass spectrometer source, which is essential for positive-ion ESI.

  • Mass Spectrometry Method:

    • Ionization Source: Electrospray Ionization (ESI) is the most common and effective technique for moderately polar, non-volatile molecules like benzofuran-thiazole derivatives. It is a "soft" ionization method that typically produces an abundant protonated molecular ion ([M+H]⁺).

    • Mass Analyzer: A high-resolution mass spectrometer (such as a TOF, Orbitrap, or FT-ICR) is critical.

    • Acquisition Mode:

      • Full Scan MS: Acquire data to determine the mass of the molecular ion.

      • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern is a unique fingerprint of the molecule.

B. Data Interpretation
  • High-Resolution Mass Spectrometry (HRMS): The primary goal is to determine the elemental composition. An HRMS instrument measures mass-to-charge ratios (m/z) to a high degree of precision (<5 ppm error). This allows for the calculation of a unique elemental formula, confirming that the synthesized compound matches the expected structure.[4][16]

  • Tandem MS (MS/MS) and Fragmentation: The fragmentation pathways observed in an MS/MS experiment provide powerful corroborating evidence for the proposed structure. The stability of the benzofuran and thiazole rings often dictates the fragmentation patterns.[18][19][20] Common fragmentation events include:

    • Cleavage of bonds connecting substituents to the core rings.

    • Ring opening or cleavage of the heterocyclic systems.

    • Neutral losses of small molecules like CO, HCN, or side chains.

Visualizing a Characteristic Fragmentation Pathway

G Parent [M+H]⁺ Benzofuran-Thiazole Core Frag1 Fragment A (e.g., loss of substituent R¹) Parent->Frag1 - R¹ Frag2 Fragment B (e.g., cleavage of thiazole ring) Parent->Frag2 - Neutral Loss Frag3 Fragment C (e.g., benzofuranyl cation) Parent->Frag3 - Thiazole fragment

Caption: Generalized MS/MS fragmentation of a benzofuran-thiazole.

Integrated Workflow: A Synergistic Approach

Neither NMR nor MS alone can provide a complete structural picture with absolute certainty. Their power lies in their synergistic use.

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start Synthesized Compound lcms LC-MS Analysis start->lcms nmr_prep NMR Sample Prep start->nmr_prep hrms HRMS (Full Scan) lcms->hrms msms MS/MS (Fragmentation) lcms->msms nmr_1d 1D NMR (¹H, ¹³C) nmr_prep->nmr_1d formula Elemental Formula (e.g., C₁₈H₁₂N₂OS) hrms->formula frag_pattern Structural Fingerprint msms->frag_pattern nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d proton_env Proton Environments & Connectivity nmr_1d->proton_env carbon_skeleton Carbon Skeleton & Final Assembly nmr_2d->carbon_skeleton final_structure Confirmed Structure formula->final_structure frag_pattern->final_structure proton_env->final_structure carbon_skeleton->final_structure

Caption: Integrated workflow for benzofuran-thiazole characterization.

Conclusion

The structural characterization of novel benzofuran-thiazole derivatives is a multi-faceted process that relies on the orthogonal data provided by NMR and Mass Spectrometry. HRMS provides the foundational confirmation of elemental composition, while MS/MS offers a structural fingerprint. It is, however, the detailed, through-bond connectivity information from a suite of 1D and 2D NMR experiments that enables the definitive and unambiguous assignment of the complete molecular architecture. By following the systematic protocols and interpretive strategies outlined in this guide, researchers and drug development professionals can confidently elucidate the structures of these medicinally important compounds, paving the way for further biological investigation.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020).
  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. (2020).
  • Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry - PubMed. (2004).
  • NMR Sample Preparation - NMR and Chemistry MS Facilities - Cornell University. Cornell University.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - Semantic Scholar. (2020). Semantic Scholar.
  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities - DergiPark. (2025). DergiPark.
  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PubMed Central. (2023).
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. University College London.
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. University of Minnesota Twin Cities.
  • NMR Sample Prepara-on. Unknown Source.
  • NMR Sample Preparation: The Complete Guide - Organomation. (2024).
  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC - PubMed Central. (2021).
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2023).
  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing - MDPI. (2023). MDPI.
  • Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. Scribd.
  • Types of 2D NMR. NMR Services.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). YouTube.
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Instituto Politécnico de Bragança.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). SCIRP.
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accur
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed. (2019).
  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - ResearchGate. (2019).

Sources

Method

Application Notes and Protocols for Evaluating the Efficacy of 4-Benzofuran-2-yl-thiazol-2-ylamine

Introduction Thiazole and benzofuran moieties are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities, including potent anti-cancer effects.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole and benzofuran moieties are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities, including potent anti-cancer effects.[1][2][3] The novel compound, 4-Benzofuran-2-yl-thiazol-2-ylamine (CAS 3084-04-6), combines these two key heterocyclic systems.[4] While specific biological activities for this exact molecule are not yet extensively documented, its structural alerts suggest potential as a modulator of critical cellular pathways involved in cancer progression. Derivatives of both thiazole and benzofuran have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines.[1][5][6]

This guide provides a comprehensive suite of cell-based assay protocols designed to systematically evaluate the efficacy and elucidate the mechanism of action of 4-Benzofuran-2-yl-thiazol-2-ylamine and its analogues. The protocols are structured to enable researchers, scientists, and drug development professionals to move from initial cytotoxicity screening to more detailed mechanistic studies.

Core Principles of Evaluation

A tiered approach is recommended for evaluating a novel compound. This ensures that resources are used efficiently, starting with broad screening assays and progressing to more complex, hypothesis-driven experiments.

G A Tier 1: Primary Screening (Cytotoxicity & Dose-Response) B Tier 2: Mechanistic Assays (Apoptosis, Cell Cycle) A->B Active compounds C Tier 3: Target-Specific Assays (Kinase Inhibition, Signaling Pathways) B->C Confirmed mechanism

Caption: Tiered workflow for compound evaluation.

Part 1: Compound Preparation and Handling

Proper handling of the test compound is critical for reproducible results.

1.1. Stock Solution Preparation:

  • Prepare a high-concentration stock solution, typically 10 mM, of 4-Benzofuran-2-yl-thiazol-2-ylamine in a suitable solvent such as dimethyl sulfoxide (DMSO).[1]

  • Gently warm or vortex if necessary to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

1.2. Working Solutions:

  • On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in complete cell culture medium.

  • Causality: Preparing fresh dilutions is crucial because compound stability in aqueous media can be limited. The final DMSO concentration in the culture wells should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Part 2: Tier 1 - Primary Screening: Cell Viability and Cytotoxicity

The initial step is to determine if the compound exhibits cytotoxic or anti-proliferative effects and to quantify its potency (IC50). Tetrazolium reduction assays are a reliable and high-throughput method for this purpose.[7]

Protocol 2.1: XTT Cell Viability Assay

Scientific Rationale: The XTT assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[8][9][10] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay is preferred over the older MTT assay as it eliminates a harsh solubilization step, thereby reducing protocol time and potential for error.[8][10]

G cluster_workflow XTT Assay Workflow A Seed Cells (96-well plate) B Incubate 24h (Adherence) A->B C Add Compound (Serial Dilutions) B->C D Incubate (e.g., 48-72h) C->D E Add Activated XTT Reagent D->E F Incubate 2-4h E->F G Measure Absorbance (450-500 nm) F->G

Caption: Experimental workflow for the XTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for vehicle control (medium + DMSO) and background control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume growth.

  • Compound Treatment: Prepare serial dilutions of 4-Benzofuran-2-yl-thiazol-2-ylamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., 0.1 to 100 µM) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (mixing the XTT reagent with the electron-coupling reagent). Add 50 µL of this solution to each well.[8]

  • Final Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light, allowing the formazan to develop.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[8] A reference wavelength of 630-690 nm is used to subtract background absorbance.

Data Presentation and Analysis:

Concentration (µM)Absorbance (450nm)% Viability (Relative to Vehicle)
Vehicle (0)1.250100%
0.11.23598.8%
11.15092.0%
50.87570.0%
100.63050.4%
250.31024.8%
500.15012.0%
1000.0806.4%
  • Calculation: % Viability = [(Abssample - Absbackground) / (Absvehicle - Absbackground)] * 100.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting % Viability against the log of the compound concentration and fitting the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism).

Part 3: Tier 2 - Elucidating the Mechanism of Cell Death

If the compound shows significant cytotoxicity, the next step is to determine the mode of cell death. Key questions are whether it induces apoptosis (programmed cell death) or necrosis, and if it affects cell cycle progression.

Protocol 3.1: Apoptosis Detection by Annexin V Staining

Scientific Rationale: Apoptosis is a highly regulated process. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection by flow cytometry.[1][11] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes. Co-staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[1]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight. Treat the cells with 4-Benzofuran-2-yl-thiazol-2-ylamine at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the adherent cells with PBS, detach them with trypsin, and combine them with the cells from the medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Lower-Left Quadrant (Q3): Viable cells (Annexin V-/PI-).

  • Lower-Right Quadrant (Q4): Early apoptotic cells (Annexin V+/PI-).

  • Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+).

  • Upper-Left Quadrant (Q1): Necrotic cells (Annexin V-/PI+).

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M). Propidium Iodide (PI) is a fluorescent dye that stoichiometrically intercalates into double-stranded DNA.[12][13] The fluorescence intensity of PI is therefore directly proportional to the DNA content of the cell. By analyzing a population of cells stained with PI using flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest cells as described in Protocol 3.1.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] This step permeabilizes the cells and preserves their morphology. Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[12]

  • Washing: Centrifuge the fixed cells (a higher g-force may be needed), discard the ethanol, and wash the pellet twice with PBS.[14]

  • RNAse Treatment: Resuspend the cell pellet in 50 µL of 100 µg/mL RNase A solution to ensure that only DNA is stained.[14]

  • PI Staining: Add 400 µL of 50 µg/mL PI solution and mix well.[14]

  • Incubation: Incubate at room temperature for 5-10 minutes.[14]

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample. Use software (e.g., FlowJo, ModFit) to model the cell cycle distribution.

Part 4: Tier 3 - Investigating Potential Molecular Targets

Based on the chemical class, likely targets include protein kinases or key inflammatory signaling pathways like NF-κB.[15][16][17] Assays for these targets can provide deeper mechanistic insight.

Protocol 4.1: NF-κB Activation Reporter Assay

Scientific Rationale: The NF-κB (Nuclear Factor-KappaB) family of transcription factors plays a critical role in inflammation, immunity, and cell survival.[16][18][19] In many cancers, the NF-κB pathway is constitutively active.[19] An inhibitor of this pathway could be therapeutically beneficial. A common method to measure pathway activity is a reporter gene assay. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.[20] When the pathway is active, NF-κB translocates to the nucleus and drives luciferase expression, which can be measured as a luminescent signal.

G cluster_pathway Canonical NF-κB Pathway Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation Gene Target Gene Transcription Nucleus->Gene Compound 4-Benzofuran-2-yl- thiazol-2-ylamine Compound->IKK Inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway.

Step-by-Step Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate with an NF-κB luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (as an internal control for transfection efficiency).[20]

  • Incubation: Allow 24 hours for plasmid expression.

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-Benzofuran-2-yl-thiazol-2-ylamine for 1-2 hours.

  • Stimulation: Stimulate the NF-κB pathway by adding an activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to all wells except the unstimulated control.

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

Data Analysis:

  • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for differences in transfection efficiency and cell number.

  • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

  • Determine the inhibitory effect of the compound by comparing the normalized activity in treated wells to the stimulated control.

References

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Biocompare. (n.d.). RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega. Retrieved from [Link]

  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Novel benzofuran derivatives: Synthesis and antitumor activity. Retrieved from [Link]

  • MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-benzofuran-2-yl-thiazol-2-ylamine. Here, we delve into the nuances of th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-benzofuran-2-yl-thiazol-2-ylamine. Here, we delve into the nuances of the Hantzsch thiazole synthesis, offering troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Overview of the Synthesis: The Hantzsch Thiazole Reaction

The most common and reliable method for synthesizing 4-benzofuran-2-yl-thiazol-2-ylamine is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2][3][4] In this specific case, the key starting materials are 2-bromoacetylbenzofuran (the α-haloketone) and thiourea. The aromaticity of the resulting thiazole ring is a significant driving force for this reaction.[1]

The general reaction scheme is as follows:

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product 2-bromoacetylbenzofuran 2-Bromoacetylbenzofuran reaction_center 2-bromoacetylbenzofuran->reaction_center + thiourea Thiourea thiourea->reaction_center Ethanol, Reflux product 4-Benzofuran-2-yl-thiazol-2-ylamine reaction_center->product

Caption: General scheme of the Hantzsch synthesis for 4-benzofuran-2-yl-thiazol-2-ylamine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to diagnosing and solving this issue:

  • Purity of Starting Materials:

    • 2-Bromoacetylbenzofuran: This starting material can be unstable and prone to degradation. It is also a lachrymator, so handle it with care. Ensure its purity before starting the reaction. If you are synthesizing it yourself from 2-acetylbenzofuran, ensure the bromination step has gone to completion and the product is properly purified.[5]

    • Thiourea: While generally stable, ensure you are using a high-purity grade.

    • Solvent: The solvent, typically ethanol, should be anhydrous. The presence of water can lead to side reactions and reduce the yield.

  • Reaction Stoichiometry:

    • A molar ratio of 2:1 for thiourea to 2-bromoacetylbenzofuran is often used to drive the reaction to completion.[6] However, you may need to optimize this ratio for your specific setup.

  • Reaction Temperature and Time:

    • The reaction is typically carried out at reflux in ethanol.[7] Ensure the reaction mixture is heated to the appropriate temperature and maintained there for a sufficient duration. Reaction times of 3-4 hours are common.[7]

    • Prolonged heating can sometimes lead to the degradation of the product or starting materials. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7][8]

  • Work-up Procedure:

    • The product is often precipitated by neutralizing the reaction mixture with a base, such as sodium bicarbonate.[6][9] Incomplete neutralization will result in the product remaining in solution as its hydrohalide salt, thus lowering the isolated yield. Ensure the pH is neutral or slightly basic.

Q2: I am not observing any product formation. What should I check?

If you are not getting any product, it's essential to re-examine your experimental setup and reagents systematically.

  • Confirm the Identity and Purity of Starting Materials: Use analytical techniques like NMR or IR to confirm that your starting materials are what you think they are and are of sufficient purity.

  • Reaction Temperature: Verify that your heating mantle or oil bath is reaching and maintaining the reflux temperature of your solvent.

  • Reaction Time: While TLC is the best way to monitor progress, if you are not using it, ensure you are allowing sufficient time for the reaction to proceed.

  • Order of Reagent Addition: While the Hantzsch synthesis is robust, ensure you are following a logical addition sequence. Typically, the thiourea and 2-bromoacetylbenzofuran are dissolved in the solvent and then heated.[7]

Q3: My final product is impure. What are the likely impurities and how can I remove them?

Impurities can arise from unreacted starting materials, side products, or degradation.

  • Common Impurities:

    • Unreacted 2-bromoacetylbenzofuran: This is a common impurity if the reaction has not gone to completion.

    • Unreacted thiourea: If used in excess, it may be present in the crude product.

    • Side Products: Dehalogenation of the α-haloketone can occur, leading to the formation of 2-acetylbenzofuran.[2]

  • Purification Methods:

    • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system will need to be determined empirically.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the product from impurities.[8] The choice of stationary and mobile phases will depend on the polarity of the product and impurities.

Troubleshooting_Workflow Start Low or No Product Yield Check_Purity Check Purity of Starting Materials (2-bromoacetylbenzofuran, thiourea) Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) Check_Purity->Check_Conditions If pure Monitor_TLC Monitor Reaction by TLC Check_Conditions->Monitor_TLC Optimize_Workup Optimize Work-up Procedure (Neutralization, Precipitation) Monitor_TLC->Optimize_Workup Reaction complete Purification Purify Crude Product (Recrystallization, Chromatography) Optimize_Workup->Purification Success Optimized Yield and Purity Purification->Success

Caption: A workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of the Hantzsch thiazole synthesis?

    • A: The reaction proceeds through an initial SN2 reaction where the nucleophilic sulfur of thiourea attacks the α-carbon of the 2-bromoacetylbenzofuran. This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[1]

  • Q: Can I use other α-haloketones?

    • A: Yes, the Hantzsch synthesis is versatile. α-chloro and α-iodo ketones can also be used.[1] However, the reactivity will vary, with α-iodo ketones being the most reactive and α-chloro ketones being the least reactive. The choice of halogen may require optimization of the reaction conditions.

  • Q: Are there any alternative, more environmentally friendly methods?

    • A: Yes, there is ongoing research into greener synthetic routes for thiazoles.[4] Some methods utilize microwave irradiation to reduce reaction times and energy consumption.[6][10] Solvent-free syntheses have also been reported, which can simplify the work-up and reduce waste.[11]

  • Q: What are the key safety precautions for this synthesis?

    • A: 2-Bromoacetylbenzofuran is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted with care, especially when heating flammable solvents like ethanol.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Bromoacetylbenzofuran

  • Thiourea

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (2 molar equivalents) in anhydrous ethanol.

  • To this solution, add 2-bromoacetylbenzofuran (1 molar equivalent).

  • Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8.

  • The product should precipitate out of the solution. If it does not, you may need to reduce the volume of the solvent by rotary evaporation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Dry the product in a desiccator or vacuum oven.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Key Parameters for Optimization

ParameterRecommended Range/ValueRationale and Considerations
Thiourea: α-haloketone Ratio 1:1 to 2:1An excess of thiourea can help drive the reaction to completion.[6]
Solvent Ethanol, Methanol, DMFEthanol is the most commonly used solvent. Anhydrous conditions are preferred.
Temperature RefluxThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time 2-6 hoursMonitor by TLC to determine the optimal time and avoid product degradation.[7]
Neutralizing Agent Sodium bicarbonate, Sodium carbonateEnsures the product precipitates as the free base.

References

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar.
  • Thiazole synthesis - Organic Chemistry Portal.
  • 4, and -5-yl-(amino)
  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PubMed Central.
  • Synthesis of novel 2-amino thiazole deriv
  • Hantzsch thiazole synthesis - labor
  • synthesis and evaluation of 4-(1- benzofuran-2- yl)
  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing - MDPI.
  • Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd.
  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea - ResearchG
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically c

Sources

Optimization

Technical Support Center: Purification of 4-Benzofuran-2-yl-thiazol-2-ylamine by Recrystallization

Welcome to the technical support center for the purification of 4-Benzofuran-2-yl-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Benzofuran-2-yl-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform on my crude 4-Benzofuran-2-yl-thiazol-2-ylamine before recrystallization?

A1: Before proceeding with recrystallization, it is crucial to characterize your crude product. This initial assessment will inform your purification strategy.

  • Visual Inspection: The crude product is often a solid. Note its color and texture. Significant discoloration may indicate the presence of polymeric or oxidized impurities.

  • Melting Point Determination: A broad and depressed melting point range compared to the literature value for the pure compound is a key indicator of impurities.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool to estimate the number of components in your crude material and to identify the main product spot relative to impurities. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to achieve good separation. The presence of multiple spots confirms the need for purification.

  • Spectroscopic Analysis (Optional but Recommended): A quick ¹H NMR or FT-IR spectrum of the crude material can provide valuable information about the major components and the nature of the impurities present. For instance, the presence of a characteristic band at 3315.90 cm⁻¹ in the FT-IR spectrum confirms the presence of the –NH₂ group of the desired product.[1]

Q2: How do I select the optimal solvent for the recrystallization of 4-Benzofuran-2-yl-thiazol-2-ylamine?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 4-Benzofuran-2-yl-thiazol-2-ylamine, a moderately polar heterocyclic amine, the following systematic approach is recommended.

Step 1: Small-Scale Solvent Screening

Test the solubility of a small amount of your crude product (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.

Table 1: Qualitative Solubility of 4-Benzofuran-2-yl-thiazol-2-ylamine in Common Laboratory Solvents

SolventPolarity IndexBoiling Point (°C)Expected Solubility at Room TemperatureExpected Solubility at Boiling PointComments
Water10.2100InsolubleInsolubleThe compound is largely non-polar and not expected to be soluble in water.
Ethanol5.278Sparingly solubleSolubleGood candidate. Has been successfully used for this compound and its analogues.[1]
Methanol6.665SolubleVery SolubleMay be too good a solvent, leading to low recovery.
Isopropanol4.382Sparingly solubleSolubleA good alternative to ethanol, with a slightly higher boiling point.
Acetone5.156SolubleVery SolubleLikely too soluble for good recovery.
Ethyl Acetate4.477Sparingly solubleSolubleA potential candidate, often used for moderately polar compounds.
Toluene2.4111InsolubleSparingly solubleMay be a good solvent for larger scale recrystallization due to its high boiling point.
Hexane0.169InsolubleInsolubleA non-polar solvent, likely unsuitable on its own but can be used as an anti-solvent.
Dimethylformamide (DMF)6.4153SolubleVery SolubleHas been used for a similar derivative, but its high boiling point can make it difficult to remove.[2]

Step 2: Consider Solvent Mixtures

If a single solvent is not ideal, a binary solvent system can be employed. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. A common approach is to dissolve the compound in a minimal amount of the "good" solvent at its boiling point and then add the "poor" solvent dropwise until the solution becomes turbid.

  • Ethanol/Water: Dissolve the compound in hot ethanol and add hot water until turbidity persists.

  • Acetone/Hexane: Dissolve in hot acetone and add hexane.

  • Petroleum Ether/Ethyl Acetate: This mixture has been successfully used for recrystallizing a similar benzofuran derivative.[3]

dot

Caption: Solvent selection workflow for recrystallization.

Troubleshooting Guide

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities.

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.

  • Lower the crystallization temperature: If using a high-boiling solvent, try a lower-boiling alternative.

  • Use a different solvent system: The chosen solvent may not be appropriate. Re-screen for a more suitable solvent or solvent pair.

  • Seed the solution: Introduce a small crystal of the pure compound to induce crystallization at a higher temperature.

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites.

Q4: The recovery yield from my recrystallization is very low. How can I improve it?

A4: A low yield can be due to several factors.

  • Excess solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.

  • Washing with the wrong solvent: Wash the collected crystals with a small amount of cold recrystallization solvent to remove adhering mother liquor without dissolving the product.

Q5: My recrystallized product is still colored. How can I remove colored impurities?

A5: If your product remains colored after recrystallization, the impurities may have similar solubility properties to your compound.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.

  • Alternative Purification Technique: If recrystallization is ineffective, consider other methods such as column chromatography.

Experimental Protocol: Recrystallization of 4-Benzofuran-2-yl-thiazol-2-ylamine from Ethanol

This protocol is based on literature precedents for this and similar compounds.[1]

  • Dissolution: Place the crude 4-Benzofuran-2-yl-thiazol-2-ylamine in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to reflux with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for a few minutes.

  • Hot Filtration: Pre-heat a funnel with a fluted filter paper by pouring hot ethanol through it. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

dot

Recrystallization_Workflow Start 1. Dissolve crude product in minimal hot ethanol Decolorize 2. Add activated charcoal (optional) Start->Decolorize Hot_Filter 3. Hot gravity filtration Start->Hot_Filter No, solution is colorless Decolorize->Hot_Filter Yes Cool 4. Slow cooling to room temp, then ice bath Hot_Filter->Cool Isolate 5. Vacuum filtration Cool->Isolate Wash 6. Wash with ice-cold ethanol Isolate->Wash Dry 7. Dry under vacuum Wash->Dry End Pure Product Dry->End

Caption: Step-by-step recrystallization workflow.

References

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available at: [Link]

  • 2-Aminothiazole | Solubility of Things. Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. IJRPC. Available at: [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. Available at: [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available at: [Link]

  • 2-Aminothiazole | C3H4N2S | CID 2155. PubChem. Available at: [Link]

  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available at: [Link]

Sources

Troubleshooting

Common side products in the synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine. This valuable heterocyclic compound is a key building b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine. This valuable heterocyclic compound is a key building block in medicinal chemistry, often synthesized via the Hantzsch thiazole synthesis.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with its synthesis, focusing specifically on the identification and mitigation of side products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Q1: My reaction mixture or final product shows multiple spots on Thin Layer Chromatography (TLC). What are the likely impurities?

A1: The presence of multiple spots on TLC is a common issue, indicating an incomplete reaction or the formation of side products. The primary synthesis route involves the reaction of 2-bromoacetylbenzofuran with thiourea.[3] The most probable impurities are:

  • Unreacted Starting Materials: The most common impurities are unreacted 2-bromoacetylbenzofuran and thiourea. Thiourea is highly polar and may remain at the baseline of the TLC plate.

  • Isomeric Side Product (2-imino-2,3-dihydrothiazole form): Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and its isomer, 4-(1-benzofuran-2-yl)-2-imino-2,3-dihydrothiazole.[4] These isomers can be difficult to separate.

  • Hydrolysis Product: The starting material, 2-bromoacetylbenzofuran, can undergo hydrolysis to 2-acetylbenzofuran, especially if there is water in the reaction solvent.

  • Dimerization/Oligomerization Products: Although less common, highly reactive intermediates can sometimes lead to small amounts of dimeric or oligomeric byproducts.

Best Practice: Monitor your reaction progress closely using TLC.[3] Developing an effective solvent system early on will help you distinguish the product from starting materials and major byproducts.

Q2: The yield of my synthesis is consistently low. What are the potential causes and how can I improve it?

A2: Low yield is a frequent challenge that can often be traced back to several factors in the experimental setup.

  • Purity of Starting Materials: The Hantzsch synthesis is sensitive to the purity of the reactants.[4] The α-haloketone (2-bromoacetylbenzofuran) should be pure and free from its precursor, 2-acetylbenzofuran. Thiourea should be dry and of high purity.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[1][4]

  • Reaction Conditions: Temperature and reaction time are critical. Some variations of this synthesis require refluxing in a solvent like ethanol to proceed to completion.[3][5] Insufficient heating or reaction time will result in a low conversion rate. Conversely, excessive heat or prolonged reaction times can lead to degradation and the formation of more side products.

  • Inefficient Work-up and Isolation: The product is often isolated as a hydrobromide salt after the reaction.[6] It is crucial to neutralize the reaction mixture, typically with a base like sodium carbonate solution, to precipitate the neutral 2-aminothiazole product, which is poorly soluble in water.[1] Loss of product can occur if the pH is not adjusted correctly or if the product is not completely precipitated.

Q3: How can I minimize the formation of the isomeric 2-imino-2,3-dihydrothiazole?

A3: The formation of the 2-imino isomer is a known regioselectivity issue in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas.[7] However, even with unsubstituted thiourea, the reaction conditions play a crucial role.

The key factor is the pH of the reaction medium. The reaction typically produces HBr as a byproduct, making the mixture acidic. This acidic environment can promote the formation of the thermodynamically less stable but kinetically favored 2-imino tautomer.[4]

Mitigation Strategy: To favor the formation of the desired 2-aminothiazole, the reaction should be performed under neutral or slightly basic conditions.[4] While the initial condensation may proceed under neutral conditions, the work-up is critical. Pouring the reaction mixture into a basic solution (e.g., 5% sodium carbonate) not only helps in precipitating the product but also ensures that the final isolated product is the stable 2-amino tautomer.[1]

Frequently Asked Questions (FAQs)

FAQ 1: What is the reaction mechanism for the synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine?

The synthesis proceeds via the Hantzsch thiazole synthesis mechanism.[2] It begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration.

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea acts as a nucleophile and attacks the α-carbon of 2-bromoacetylbenzofuran, displacing the bromide ion. This forms an isothiouronium salt intermediate.[6]

  • Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate attacks the carbonyl carbon of the ketone.

  • Dehydration: A molecule of water is eliminated to form a hydroxyl-dihydrothiazole intermediate, which then tautomerizes and dehydrates to form the aromatic thiazole ring.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Reactants 2-Bromoacetylbenzofuran + Thiourea Intermediate1 Isothiouronium Salt Reactants->Intermediate1 S-Alkylation (SN2) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Benzofuran-2-yl-thiazol-2-ylamine (as HBr salt) Intermediate2->Product Dehydration (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

FAQ 2: How can I confirm the structure of my product and identify impurities?

A combination of analytical techniques is essential for unambiguous structure confirmation and impurity profiling.

  • Thin Layer Chromatography (TLC): For monitoring the reaction progress and checking the purity of the final product.[5]

  • Infrared (IR) Spectroscopy: To identify key functional groups. The final product should show a characteristic primary amine (–NH₂) stretch around 3300-3400 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the overall structure. The chemical shifts and coupling patterns of the aromatic protons on the benzofuran and thiazole rings provide definitive structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and potential impurities.

FAQ 3: What is the best way to purify the crude product?

The most common and effective method for purifying 4-Benzofuran-2-yl-thiazol-2-ylamine is recrystallization.

  • Work-up: After the reaction is complete, the mixture is typically poured into crushed ice or a cold solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1] This neutralizes the hydrobromic acid formed during the reaction and precipitates the free amine base.

  • Filtration: The resulting solid precipitate is collected by vacuum filtration and washed with water to remove any inorganic salts.

  • Recrystallization: The crude solid is then recrystallized from a suitable solvent. Hot ethanol is frequently reported as an effective solvent for this purpose.[3][5] This process removes most of the unreacted starting materials and soluble side products.

Summary of Potential Side Products

The following table summarizes the common side products, their origin, and strategies for their mitigation.

Side Product/ImpurityStructureOriginMitigation Strategy
2-Acetylbenzofuran Benzofuran-C(O)CH₃Hydrolysis of 2-bromoacetylbenzofuranUse anhydrous solvents; ensure starting material is pure.
Unreacted Thiourea H₂N-C(S)-NH₂Incomplete reactionUse a slight excess of thiourea; ensure adequate reaction time and temperature. Easily removed by washing with water during work-up.
Isomeric Product 2-imino-2,3-dihydrothiazole formReaction under acidic conditionsPerform reaction under neutral conditions; use a basic work-up (e.g., Na₂CO₃ solution).[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoacetylbenzofuran

This precursor is typically synthesized by the bromination of 2-acetylbenzofuran.

  • Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-acetylbenzofuran (1 equivalent) in a suitable solvent such as glacial acetic acid.[3]

  • Bromination: Add a solution of bromine (1 equivalent) in acetic acid dropwise to the stirred solution. Maintain the temperature as needed (e.g., with an ice bath).

  • Reaction: After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.[3]

  • Isolation: Pour the reaction mixture into crushed ice. The solid 2-bromoacetylbenzofuran will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the purified product.[3]

Protocol 2: Synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.

  • Setup: In a round-bottom flask, combine 2-bromoacetylbenzofuran (1 equivalent) and thiourea (1.2 equivalents).

  • Solvent Addition: Add ethanol as the solvent.[3]

  • Reaction: Reflux the mixture with stirring for the required time (typically 2-4 hours). Monitor the reaction progress by TLC.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Work-up: Pour the cooled reaction mixture into a beaker containing a cold 5% sodium carbonate solution and stir.[1]

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Drying & Purification: Air-dry the collected solid. For higher purity, recrystallize the crude product from hot ethanol.[5]

workflow Figure 2: General Synthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Purification A 2-Acetylbenzofuran B Bromination (Br2, Acetic Acid) A->B C 2-Bromoacetylbenzofuran B->C E Condensation & Cyclization (Ethanol, Reflux) C->E D Thiourea D->E F Crude Product (in acidic solution) E->F G Basic Work-up (Na2CO3 solution) F->G H Filtration & Washing G->H I Recrystallization (Hot Ethanol) H->I J Pure 4-Benzofuran-2-yl- thiazol-2-ylamine I->J

Sources

Optimization

Technical Support Center: Troubleshooting NMR Spectra of 4-Benzofuran-2-yl-thiazol-2-ylamine

Welcome to the technical support center for the analysis of 4-Benzofuran-2-yl-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Benzofuran-2-yl-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR characterization of this compound. Here, we address specific issues in a practical, question-and-answer format, grounded in established synthetic methodologies and spectroscopic principles.

I. Understanding the Molecule and Its Synthesis

4-Benzofuran-2-yl-thiazol-2-ylamine is typically synthesized via the Hantzsch thiazole synthesis. This reaction involves the condensation of 2-bromoacetylbenzofuran with thiourea[1]. A clear understanding of this synthetic route is paramount for anticipating potential impurities that may interfere with spectral interpretation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when acquiring and interpreting the NMR spectra of 4-Benzofuran-2-yl-thiazol-2-ylamine.

Q1: My ¹H NMR spectrum is complex, and I'm not sure which peaks correspond to my product. What are the expected chemical shifts?

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Thiazole-H~7.0 - 7.5sThis is a key singlet for the proton on the thiazole ring. In a similar derivative, this peak was observed around 5.63 ppm, but the electronic environment of the unsubstituted amine will likely shift it downfield.
Benzofuran-H (aromatic)~7.2 - 7.8mThe four protons on the benzene portion of the benzofuran ring will appear as a complex multiplet.
Benzofuran-H (furan)~7.0 - 7.3sThe proton on the furan part of the benzofuran ring will likely appear as a singlet.
-NH₂~7.0 - 8.0br sThe amine protons will appear as a broad singlet. The chemical shift of this peak is highly dependent on concentration and temperature. This peak will disappear upon a D₂O shake.

Troubleshooting Steps:

  • Perform a D₂O Shake: To confirm the -NH₂ peak, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the amine protons should disappear or significantly decrease in intensity.

  • Check Solvent Residual Peaks: Ensure that peaks from residual solvents (e.g., acetone, ethyl acetate) are not being mistaken for product signals.

  • Compare with Starting Materials: If you have the NMR spectra of your starting materials (2-bromoacetylbenzofuran and thiourea), compare them to your product spectrum to identify any unreacted starting materials.

Q2: I see a singlet around 4.8 ppm in my ¹H NMR spectrum that I can't account for. What could it be?

A2: A singlet in this region is highly indicative of the methylene protons (-CH₂-) of the starting material, 2-bromoacetylbenzofuran. The presence of this peak suggests an incomplete reaction.

¹H NMR of 2-bromoacetylbenzofuran (in CDCl₃)

ProtonChemical Shift (ppm)Multiplicity
-CH₂-~4.8s
Aromatic-H~7.3 - 7.8m

Troubleshooting Workflow:

Caption: Workflow for addressing an unexpected peak from starting material.

Recommended Action:

  • Reaction Monitoring: It is crucial to monitor the reaction progress using thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

  • Purification: If the reaction is complete, this peak indicates that your purification procedure was not sufficient to remove all the unreacted 2-bromoacetylbenzofuran. Recrystallization or column chromatography may be necessary.

Q3: My baseline is distorted, and the peaks are broad. What could be the cause?

A3: A distorted baseline and broad peaks can arise from several experimental factors, not necessarily from the sample itself.

Potential Causes and Solutions:

IssuePotential CauseRecommended Solution
Distorted Baseline Poor shimming of the NMR magnet.Re-shim the magnet. If the problem persists, consult the instrument manager.
Paramagnetic impurities.Filter the sample through a small plug of celite or silica gel.
Broad Peaks Sample is too concentrated.Dilute the sample.
Poorly dissolved sample.Ensure the sample is fully dissolved in the NMR solvent. Gentle warming or sonication may help.
Presence of solid particles.Filter the NMR sample through a glass wool plug into a clean NMR tube.

Q4: I am seeing more aromatic signals than I expect. Could there be side products?

A4: Yes, the Hantzsch thiazole synthesis can sometimes lead to side products, especially if the reaction conditions are not carefully controlled. One possibility is the formation of a bis-thiazole product where two molecules of 2-bromoacetylbenzofuran react with a single molecule of thiourea. However, a more common issue is the presence of regioisomers if a substituted thiourea is used. With unsubstituted thiourea, as in this synthesis, regioisomer formation is not a concern.

Another possibility is self-condensation of the 2-bromoacetylbenzofuran under basic conditions, although this is less likely in the presence of a nucleophile like thiourea.

Logical Troubleshooting Flow:

Caption: Decision tree for troubleshooting excess aromatic signals.

Recommended Advanced Analysis:

If you suspect the presence of a significant impurity that you cannot identify, consider running 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is excellent for piecing together molecular fragments.

III. Predicted ¹³C NMR Data

For a comprehensive characterization, the ¹³C NMR spectrum is essential. Below are the predicted chemical shifts for 4-Benzofuran-2-yl-thiazol-2-ylamine.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
Thiazole C-2 (C-NH₂)~168
Thiazole C-4~145
Thiazole C-5~105
Benzofuran C (aromatic)~110 - 155
Benzofuran C-2~150
Benzofuran C-3~105

The carbon of the thiazole ring attached to the amino group (C-2) is expected to be the most downfield signal in the spectrum, apart from any carbonyl impurities.

IV. References

  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]

  • 1HNMR spectrum of 1-(1-benzofuran-2-yl)-2-bromoethanone 2(a) supplementary material. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Purity Analysis of 4-Benzofuran-2-yl-thiazol-2-ylamine

Welcome to the technical support center for the HPLC purity analysis of 4-Benzofuran-2-yl-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purity analysis of 4-Benzofuran-2-yl-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the expertise to develop a robust and reliable HPLC method for ensuring the purity of this critical pharmaceutical compound.

Introduction: The Analytical Challenge

4-Benzofuran-2-yl-thiazol-2-ylamine is a heterocyclic compound with significant interest in pharmaceutical development.[1] Ensuring its purity is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution and sensitivity.[2] However, developing a stability-indicating HPLC method that can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products requires a systematic approach and a deep understanding of chromatographic principles.[3][4]

This guide will walk you through the critical aspects of method development, from initial parameter selection to troubleshooting common issues, all within a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC method development for 4-Benzofuran-2-yl-thiazol-2-ylamine?

A1: Given the hydrophobic nature of the benzofuran and thiazole moieties, a reversed-phase HPLC (RP-HPLC) method is the most suitable starting point.[5] A C18 column is a versatile and widely used stationary phase that provides good retention for non-polar to moderately polar compounds.[6] For the mobile phase, a combination of water and a miscible organic solvent like acetonitrile or methanol is recommended.[7] A gradient elution is often necessary to separate compounds with a wide range of polarities, which is common in purity analysis where both polar and non-polar impurities may be present.[8][9]

Q2: How do I choose the optimal detection wavelength?

A2: The optimal detection wavelength is determined by the UV-Visible spectrum of 4-Benzofuran-2-yl-thiazol-2-ylamine. A photodiode array (PDA) or diode array detector (DAD) is highly recommended for method development.[10][11][12] This type of detector acquires the entire UV-Vis spectrum for each peak, allowing you to select the wavelength of maximum absorbance (λmax) for the main component. This maximizes sensitivity. Furthermore, a PDA detector is crucial for peak purity analysis, which helps in identifying co-eluting impurities.[13] For thiazole derivatives, a detection wavelength around 238 nm has been reported to be effective.[14]

Q3: Why are forced degradation studies necessary for a purity analysis method?

A3: Forced degradation studies, also known as stress testing, are a regulatory requirement by agencies like the ICH and FDA.[15] These studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[4] The primary purpose is to develop a "stability-indicating" method.[3] A stability-indicating method is one that can accurately and specifically measure the API in the presence of its degradation products, ensuring that the analytical method can monitor the stability of the drug substance over its shelf life.[2]

Detailed Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for your experiments. Optimization will be necessary based on your specific instrumentation and the impurity profile of your sample.

Table 1: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for the target analyte.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape of acidic compounds and is MS-compatible.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.[7]
Gradient Program See Table 2A gradient is essential for separating a wide range of impurities.[8][17]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility of retention times.
Injection Volume 10 µLA typical injection volume; may need optimization.
Detector PDA/DAD, 200-400 nmAllows for wavelength optimization and peak purity analysis.[10][18]
Monitoring Wavelength ~238 nm (or λmax of API)To be determined from the UV spectrum of the analyte.[14]
Sample Diluent Acetonitrile/Water (50:50, v/v)The sample should be dissolved in a solvent similar to the initial mobile phase.

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
251090
301090
319010
359010

Troubleshooting Guide

This section addresses common problems encountered during HPLC analysis in a question-and-answer format.

Problem 1: My main peak is tailing.

Q: I'm observing significant peak tailing for the 4-Benzofuran-2-yl-thiazol-2-ylamine peak. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors.[19][20] Here's a systematic approach to troubleshoot:

  • Secondary Interactions: The primary cause of tailing for basic compounds like your analyte is often secondary interactions with acidic silanol groups on the silica-based stationary phase.[21]

    • Solution 1: Lower Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase will protonate the silanol groups, reducing their interaction with the basic analyte.[22] A pH of 2.5-3.5 is a good starting point.

    • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize exposed silanol groups. Ensure you are using such a column.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[20]

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.

    • Solution: Replace the guard column. If the problem persists, try reversing and flushing the analytical column (check the manufacturer's instructions first). If a void is suspected, the column may need to be replaced.[23]

Problem 2: I'm seeing split peaks.

Q: My chromatogram shows a split peak for what should be a single compound. What could be wrong?

A: Split peaks can be perplexing, but they usually point to a few specific issues.[23]

  • Injector Issues: A partially blocked injector port or a worn rotor seal can cause the sample to be introduced onto the column in two separate bands.

    • Solution: Clean the injector and replace the rotor seal if necessary.[20]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the sample.

  • Co-eluting Impurity: What appears to be a split peak could actually be two closely eluting compounds.

    • Solution: Use a PDA detector to check the peak purity across the entire peak. If the spectra at the beginning, apex, and end of the peak are different, you likely have a co-eluting impurity. You will then need to optimize your mobile phase gradient or try a different column chemistry to improve resolution.[13]

Problem 3: My retention times are shifting between injections.

Q: I'm observing inconsistent retention times for my analyte from run to run. How can I improve reproducibility?

A: Retention time shifts can compromise the reliability of your method.[20] Here are the common culprits:

  • Inadequate Column Equilibration: If the column is not fully equilibrated to the initial mobile phase conditions before each injection, retention times will drift.

    • Solution: Increase the equilibration time at the end of your gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.[17]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to retention time variability.

    • Solution: Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a buffer if pH control is critical, but be mindful of its compatibility with your detector (e.g., use volatile buffers for LC-MS).[22]

  • Pump Performance: Fluctuations in the pump flow rate or improper solvent mixing can cause retention time shifts.

    • Solution: Degas your mobile phases thoroughly to prevent air bubbles in the pump. Perform regular pump maintenance, including seal replacement.[23]

  • Column Temperature: Variations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[23]

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting start Observe Chromatographic Problem peak_shape Poor Peak Shape? start->peak_shape tailing Peak Tailing peak_shape->tailing Yes splitting Peak Splitting peak_shape->splitting Yes retention_time Retention Time Shift? peak_shape->retention_time No sol_tailing1 Check Mobile Phase pH (Lower pH for bases) tailing->sol_tailing1 sol_tailing2 Reduce Sample Load tailing->sol_tailing2 sol_tailing3 Check Column Health (Guard/Analytical) tailing->sol_tailing3 sol_splitting1 Inspect Injector splitting->sol_splitting1 sol_splitting2 Match Sample Solvent to Mobile Phase splitting->sol_splitting2 sol_splitting3 Check Peak Purity (PDA) splitting->sol_splitting3 resolution Poor Resolution? retention_time->resolution No sol_rt1 Increase Equilibration Time retention_time->sol_rt1 Yes sol_rt2 Ensure Consistent Mobile Phase Prep retention_time->sol_rt2 Yes sol_rt3 Check Pump Performance & Degas Solvents retention_time->sol_rt3 Yes sol_rt4 Use Column Oven retention_time->sol_rt4 Yes sol_res1 Optimize Gradient Slope resolution->sol_res1 Yes sol_res2 Change Organic Modifier (e.g., ACN to MeOH) resolution->sol_res2 Yes sol_res3 Try Different Column Chemistry resolution->sol_res3 Yes

Caption: A logical workflow for troubleshooting common HPLC problems.

Conclusion

Developing a robust HPLC method for the purity analysis of 4-Benzofuran-2-yl-thiazol-2-ylamine is a systematic process that requires careful consideration of various chromatographic parameters. This guide provides a solid foundation for your method development efforts and a practical framework for troubleshooting common issues. By applying these principles and systematically investigating problems, you can develop a reliable and accurate method that meets regulatory expectations and ensures the quality of your pharmaceutical product.

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]

  • Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. The Pharma Times. [Link]

  • Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. GenTech Scientific. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • CHROMacademy. (n.d.). Optimizing Gradient HPLC Parameters. CHROMacademy. [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. SCION Instruments. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Welch Materials. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. [Link]

  • Patsnap Eureka. (2025, September 19). Optimizing HPLC Solvent Gradient for Specific Analytes. Patsnap Eureka. [Link]

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. [Link]

  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • PubMed. (2000, September). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]

  • ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. ResearchGate. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Optimization

Stability issues and degradation of 4-Benzofuran-2-yl-thiazol-2-ylamine in solution

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 4-Benzofuran-2-yl-thiazol-2-ylamine (CAS 3084-04-6).[1] Given the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 4-Benzofuran-2-yl-thiazol-2-ylamine (CAS 3084-04-6).[1] Given the compound's intricate structure, combining a benzofuran nucleus with a 2-aminothiazole moiety, understanding its stability is paramount for reproducible and accurate experimental outcomes.[2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to manage and diagnose stability issues in solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Benzofuran-2-yl-thiazol-2-ylamine in my experiments?

The stability of this molecule is influenced by its two core heterocyclic structures: the benzofuran ring and the 2-aminothiazole ring. Key factors to control are:

  • pH and Hydrolysis: The 2-aminothiazole ring, and to a lesser extent the furan ether linkage, can be susceptible to hydrolysis under strongly acidic or basic conditions. The thiazole ring's stability can be compromised by nucleophilic attack, particularly when the ring nitrogen is protonated.[4][5][6]

  • Oxidation: Aromatic amines and electron-rich heterocyclic systems like benzofuran are prone to oxidation. This can be accelerated by exposure to atmospheric oxygen, metal ions, or reactive oxygen species in cell culture media.

  • Photodegradation: Benzofuran and other conjugated aromatic systems can absorb UV and visible light, leading to photochemical degradation.[7] This is a critical factor for compounds stored in clear vials or handled under direct laboratory lighting for extended periods.

  • Temperature: As with most chemical compounds, elevated temperatures will increase the rate of all degradation pathways.

Q2: What is the best solvent for preparing and storing stock solutions?

For maximum stability, especially for long-term storage, an anhydrous aprotic solvent is recommended.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are non-protic and can be obtained in high purity, minimizing the risk of hydrolysis.

  • Acceptable for Short-Term Use: High-purity ethanol has been used as a solvent for the synthesis of this compound, suggesting reasonable short-term stability.[3] However, as a protic solvent, it presents a higher long-term risk for hydrolysis compared to DMSO or DMF.

  • Storage Protocol: Always store stock solutions in small, tightly sealed amber vials at -20°C or -80°C, preferably under an inert atmosphere (argon or nitrogen) to displace oxygen.

Q3: My solid compound has developed a slight yellow/brown tint upon storage. Is it still usable?

A change in color from the expected off-white or crystalline appearance is a strong indicator of degradation, likely due to oxidation or photodegradation.

  • Recommendation: Do not use the discolored material for sensitive or quantitative assays, as the purity is compromised. The presence of degradants can lead to inaccurate concentration measurements and potentially confounding biological effects.

  • Action: If possible, re-purify the compound using techniques like recrystallization or column chromatography. To prevent this, always store the solid compound in a desiccator, protected from light, and at a low temperature (e.g., 4°C or -20°C).

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: "My HPLC/LC-MS analysis shows new peaks after storing my DMSO stock solution at 4°C for a week."
  • Potential Cause 1: Hydrolysis. Even high-grade DMSO is hygroscopic and can absorb atmospheric moisture over time. This water can be sufficient to cause slow hydrolysis of the thiazole ring.[4][8]

  • Potential Cause 2: Oxidation. If the vial was not blanketed with inert gas, dissolved oxygen in the solvent could be causing gradual oxidation of the electron-rich benzofuran ring or the exocyclic amine.[9]

  • Troubleshooting Workflow:

    G A New peaks observed in stored solution B Was anhydrous DMSO used and vial properly sealed? A->B C YES B->C   D NO B->D   F Was the solution stored under inert gas (N2/Ar)? C->F E Reprepare stock with fresh, anhydrous DMSO. Use parafilm and store at -80°C. D->E G YES F->G H NO F->H J Perform forced degradation (see Protocol 1) to identify if peaks match acid/base or oxidative degradants. G->J I Potential for slow oxidation. Prepare fresh solutions more frequently. Sparging DMSO with N2/Ar before use is recommended. H->I

    Caption: Troubleshooting workflow for unexpected solution degradation.

Problem 2: "I'm seeing inconsistent results or a loss of potency in my multi-day cell culture experiment."
  • Potential Cause: Degradation in Aqueous Media. The compound is likely degrading upon dilution into the aqueous, pH-buffered (typically pH 7.2-7.4), and oxygen-rich environment of the cell culture medium. The 2-aminothiazole moiety can be particularly susceptible to hydrolysis under these prolonged, near-physiological conditions.[10]

  • Investigative Steps:

    • Confirm Instability: Perform a time-course stability study directly in your cell culture medium.

      • Spike the compound into a flask of cell-free medium at your final experimental concentration.

      • Incubate under the same conditions as your experiment (37°C, 5% CO₂).

      • Take aliquots at T=0, 2, 8, 24, and 48 hours.

      • Immediately quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile and analyze by HPLC or LC-MS to quantify the remaining parent compound.

    • Mitigation Strategy:

      • If instability is confirmed, avoid pre-mixing the compound into large batches of medium.

      • The best practice is to add the compound directly to the wells from a concentrated stock immediately at the start of the treatment period.

      • For very long experiments, consider replenishing the compound with fresh medium at intermediate time points (e.g., every 24 hours).

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential for proactively identifying potential degradation pathways and developing stability-indicating analytical methods.

Objective: To accelerate the degradation of 4-Benzofuran-2-yl-thiazol-2-ylamine under stress conditions to understand its liabilities.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions (run in parallel):

    • Acidic Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 30% hydrogen peroxide to a final concentration of 3%. Incubate at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24-48 hours. Run a dark control in parallel.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours in the dark.

  • Analysis:

    • At the end of the incubation, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control solution (T=0), by a gradient reverse-phase HPLC method with UV detection (e.g., C18 column, mobile phase A: water with 0.1% formic acid, mobile phase B: acetonitrile with 0.1% formic acid).

    • Use a mass spectrometer (LC-MS) to obtain mass information on the new peaks to help elucidate the structures of the degradants.

Data Summary Table:

Stress ConditionExpected DegradationPotential Degradation Pathway/Products
0.1N HCl, 60°CModerate to MajorHydrolysis of the thiazole ring.[4]
0.1N NaOH, 60°CModerate to MajorHydrolysis of the thiazole ring.
3% H₂O₂, RTMajorOxidation of the benzofuran and/or thiazole rings. N-oxidation.
Light (UV/Vis)Minor to ModeratePhotodegradation, potential ring cleavage or dimerization.[7]
Heat (80°C)MinorGeneral acceleration of hydrolysis/oxidation.
Protocol 2: Solution Stability Assessment in a Chosen Solvent

Objective: To determine the practical shelf-life of the compound in a specific experimental solvent under defined storage conditions.

Methodology:

  • Preparation: Prepare a stock solution at a typical experimental concentration (e.g., 10 mM in anhydrous DMSO).

  • Storage: Aliquot the solution into multiple small amber vials, seal tightly, and store under the desired conditions (e.g., Room Temperature, 4°C, -20°C).

  • Time Points: Designate vials for analysis at specific time points: T=0, 24h, 72h, 1 week, 2 weeks, 1 month.

  • Analysis: At each time point, remove one vial and analyze by HPLC. Calculate the percentage of the parent compound remaining relative to the T=0 sample, using the peak area.

  • Acceptance Criteria: A common criterion for stability is retaining >95% of the initial concentration.

Section 4: Potential Degradation Pathways

The following diagram illustrates the most probable, chemically-inferred degradation pathways based on the known reactivity of the benzofuran and 2-aminothiazole scaffolds.

G cluster_0 Hydrolytic Degradation (Acid/Base Catalyzed) cluster_1 Oxidative Degradation Parent_H 4-Benzofuran-2-yl-thiazol-2-ylamine Intermediate_H Thiazole Ring Opening Parent_H->Intermediate_H H₂O / H⁺ or OH⁻ (Attack on Thiazole C=N) Product_H N-(Benzofuran-2-carbonyl)-thiourea derivative Intermediate_H->Product_H Parent_O 4-Benzofuran-2-yl-thiazol-2-ylamine Product_O1 Benzofuran Ring-Opened Products (e.g., catechols, phenols) Parent_O->Product_O1 [O] / ROS (Attack on Furan Ring) Product_O2 N-Oxides / Quinone-imines Parent_O->Product_O2 [O] (Attack on Amino Group)

Caption: Postulated degradation pathways for 4-Benzofuran-2-yl-thiazol-2-ylamine.

References

  • Kaya, M., Maryam, A., Daoud, A., Bağci, E., Karakaya, G., Erçetin, T., & Çevik, U. A. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. DergiPark.
  • Vidyashri S. Kamble, Bhalchandra M. Habade, Geeta K. Patil, & Y. Agasimundin. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.
  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., Ghabbour, H. A., & Fun, H. K. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI.
  • Radwan, S. M., El-Shehry, M. F., & Halawa, A. H. (2015). Novel benzofuran derivatives: Synthesis and antitumor activity.
  • Vidyashri, S. K., & Habade, B. M. (2012). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. International Journal of Pharmaceutical and Chemical Sciences.
  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., El-Faham, A., & Abdel-Aziz, A. A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • (n.d.). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society.
  • Wittich, R. M., Wilkes, H., Sinnwell, V., Francke, W., & Fortnagel, P. (1999).
  • Friesen, K. J., Foga, M. M., & Loewen, M. D. (1993).
  • Santa Cruz Biotechnology. (n.d.). 4-Benzofuran-2-yl-thiazol-2-ylamine. SCBT.
  • Wikipedia. (n.d.). Thiazole.
  • Abu-Hashem, A. A., & Al-Hussain, S. A. (2014). Reactivity of Benzofuran Derivatives.
  • Singh, S., Singh, T., & Singh, P. P. (2024).
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Çevik, U. A., & Sağlık, B. N. (2021). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central.
  • Striūgas, N., Tamošiūnas, A., Baltrėnas, P., & Tichonovas, M. (2024). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment. MDPI.
  • Kumar, S., & Narasimhan, B. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • de la Torre, B. G., & Albericio, F. (2023).
  • Google Patents. (n.d.).
  • Yadav, P., & Sarsam, P. D. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • De Luca, L. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC.
  • Liu, X., & Pan, Z. (2021).
  • D’hooghe, M., & De Kimpe, N. (2008). Overview of the Chemistry of 2-Thiazolines.
  • Wikipedia. (n.d.). Benzofuran.
  • Der Pharma Chemica. (n.d.).
  • Slaninová, J., Opatřilová, R., Raček, J., & Džubák, P. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 4-Benzofuran-2-yl-thiazol-2-ylamine

A Guide for Researchers and Drug Development Professionals The compound 4-Benzofuran-2-yl-thiazol-2-ylamine and its related heterocyclic structures show significant promise in various therapeutic areas, including antimic...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The compound 4-Benzofuran-2-yl-thiazol-2-ylamine and its related heterocyclic structures show significant promise in various therapeutic areas, including antimicrobial and anticancer research.[1][2][3] However, like many potent "brick-dust" molecules, its low aqueous solubility presents a significant bottleneck for accurate and reproducible biological evaluation.[4] This guide provides a series of troubleshooting steps and detailed protocols to overcome this critical challenge, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound, dissolved in 100% DMSO, is precipitating immediately upon addition to my aqueous assay buffer. What is the primary cause and the first-line solution?

A1: This is a classic solubility issue stemming from the transition from a high-solubility organic solvent to a low-solubility aqueous environment. The most common mistake is having too high a final concentration of the compound for its aqueous solubility limit, even with a co-solvent present.

The Causality: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5] However, when the DMSO stock is diluted into a large volume of aqueous buffer, the solubilizing power of DMSO is drastically reduced. If the final concentration of 4-Benzofuran-2-yl-thiazol-2-ylamine exceeds its intrinsic aqueous solubility, it will precipitate. Furthermore, the final concentration of DMSO itself is critical, as levels above 0.5-1% can induce cellular stress, alter gene expression, or act as a confounding factor in many biological assays.[6][7]

Initial Troubleshooting Protocol:

  • Determine Maximum Stock Concentration: Prepare serial dilutions of your compound in 100% DMSO to find the highest concentration that remains fully dissolved (e.g., 100 mM, 50 mM, 10 mM). This is your working stock.

  • Control Final DMSO Concentration: Always aim for the lowest possible final DMSO concentration in your assay medium. A concentration of ≤0.5% (v/v) is standard practice and well-tolerated by most cell lines.[7]

  • Perform a Kinetic Solubility Test: Before running your full assay, perform a small-scale test. Add the intended volume of your DMSO stock to the assay buffer, mix, and visually inspect for precipitation over time (e.g., immediately, after 30 minutes, and after 2 hours) at the intended assay temperature. If precipitation occurs, the concentration is too high for that specific condition.

Data Summary: Recommended Maximum Solvent Concentrations for Cell-Based Assays

Solvent Typical Max Concentration (v/v) Notes
DMSO 0.1% - 0.5% Can affect cell differentiation and gene expression even at low levels.[6][7]
Ethanol 0.1% - 0.5% Can induce cellular stress; effects are cell-type dependent.[8]

| Polyethylene Glycol 400 (PEG 400) | ≤1% | Generally well-tolerated but can increase solution viscosity.[9] |

Q2: I am limited to a very low final DMSO concentration (<0.1%), and my compound still precipitates. Can I leverage pH to increase its solubility?

A2: Yes, modifying the pH is a powerful and often overlooked strategy for ionizable compounds like 4-Benzofuran-2-yl-thiazol-2-ylamine.

The Causality: The chemical structure of this compound contains a primary amine (-NH₂) on the thiazole ring.[10] Amines are weak bases and can be protonated in acidic conditions to form a cationic salt (e.g., R-NH₃⁺).[11][12] This charged species is typically orders of magnitude more soluble in water than the neutral free base.[12][13] Therefore, decreasing the pH of your buffer may significantly enhance solubility.

Crucial Consideration: This approach is only viable if your biological assay (e.g., enzyme activity, cell viability) is stable and functions correctly at the adjusted pH. You must validate that the pH change itself does not alter the experimental outcome.

Experimental Protocol: pH-Dependent Solubility Profiling

This protocol uses a simplified shake-flask method to estimate the solubility at different pH values.[14]

  • Prepare Buffers: Make a series of biologically compatible buffers across a relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Phosphate or citrate buffers are common choices.

  • Add Excess Compound: To a microcentrifuge tube, add a small, known amount of solid 4-Benzofuran-2-yl-thiazol-2-ylamine (e.g., 1 mg) that is in excess of what you expect to dissolve.

  • Equilibrate: Add 1 mL of a specific pH buffer to the tube. Place the tube on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant. Dilute it with a suitable solvent (like methanol or acetonitrile) and quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to determine the optimal pH for your experiment.

Q3: pH modification is not an option for my cell-based assay, and co-solvents are insufficient. How can cyclodextrins help?

A3: Cyclodextrins are an excellent advanced solution for increasing the apparent aqueous solubility of hydrophobic molecules without using organic co-solvents or altering pH. [15][16]

The Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[17] The poorly soluble 4-Benzofuran-2-yl-thiazol-2-ylamine (the "guest") can partition into the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex."[15][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative in pharmaceutical formulations due to its high aqueous solubility and excellent safety profile.[18]

cluster_0 Solubilization via Cyclodextrin Inclusion Compound { 4-Benzofuran-2-yl-thiazol-2-ylamine | (Hydrophobic Guest)} Complex { Water-Soluble Inclusion Complex} Compound->Complex Partitioning into Cavity HPBCD HP-β-Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity HPBCD->Complex Encapsulation Water Aqueous Buffer Complex->Water Dissolves

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Formulation with HP-β-Cyclodextrin

This protocol creates a stock solution of the inclusion complex.

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). Gently warm the solution (to 40-50°C) to aid dissolution if necessary, then cool to room temperature.

  • Add Compound: Weigh the required amount of 4-Benzofuran-2-yl-thiazol-2-ylamine to achieve your target stock concentration and add it to the HP-β-CD solution.

  • Complexation: Mix the suspension vigorously. Sonication in a bath sonicator for 30-60 minutes, followed by overnight shaking or stirring at room temperature, is highly effective for promoting complex formation.

  • Clarify Solution: After mixing, centrifuge the solution at high speed to pellet any remaining undissolved compound.

  • Sterile Filtration: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. The resulting clear solution is your water-soluble stock of the drug-CD complex.

  • Validation (Optional but Recommended): Confirm the concentration of the final stock solution using HPLC-UV or LC-MS to ensure you know the exact amount of solubilized compound.

Summary and Decision Guide

Choosing the right solubilization strategy is critical for experimental success. The following workflow and comparison table provide a guide to making an informed decision.

Caption: Decision workflow for selecting a solubilization strategy.

Comparison of Solubilization Strategies

Strategy Pros Cons Best For
Co-Solvent (DMSO) Simple, fast, widely available.[5] Potential for cellular toxicity and assay interference; limited solubilizing power upon dilution.[6] Initial screening; non-sensitive assays; compounds with moderate solubility.
pH Adjustment Highly effective for ionizable compounds; cost-effective.[12] Limited to assays that are tolerant of pH changes; may alter compound activity or cell physiology. Biochemical assays (e.g., enzyme kinetics) in a defined buffer system.
Cyclodextrins (HP-β-CD) High solubilizing capacity; excellent safety profile; minimal assay interference.[15][18] Requires formulation development and validation; can be more expensive. Cell-based assays; sensitive biological systems; when other methods fail.

| Advanced Formulations | Can achieve high drug loading for in vivo studies.[19][20] | Complex to prepare; requires specialized equipment and expertise; not suitable for routine in vitro screening. | Pre-clinical and clinical drug delivery, especially for oral or parenteral administration. |

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. NIH. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. ResearchGate. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. NIH. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Solubility and pH of amines. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. PubMed Central. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]

  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. ResearchGate. Available at: [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available at: [Link]

  • 4-Benzofuran-2-yl-thiazol-2-ylamine. Tetrahedron. Available at: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC. NIH. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega. ACS Publications. Available at: [Link]

  • Thiazole in the Targeted Anticancer Drug Discovery | Request PDF. ResearchGate. Available at: [Link]

  • Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC. NIH. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. IJRPC. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine

Welcome to the technical support center for the synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to this specific synthetic process. The benzofuran nucleus and its derivatives are of significant interest due to their widespread occurrence in natural products and their potential as important pharmaceuticals, exhibiting a range of biological activities including antibacterial and antifungal properties.[1] The thiazole ring is another crucial moiety in medicinal chemistry, and its combination with benzofuran creates a scaffold with promising pharmacological potential.[2]

This guide will walk you through the common synthetic route, highlight critical parameters, and offer solutions to potential challenges you may encounter.

Section 1: Synthetic Pathway Overview

The most common and established method for synthesizing 4-Benzofuran-2-yl-thiazol-2-ylamine is a variation of the Hantzsch thiazole synthesis.[3][4][5] This multi-step process begins with the formation of a benzofuran ring, followed by the construction of the 2-aminothiazole moiety.

The general synthetic route can be visualized as follows:

Synthesis_of_4-Benzofuran-2-yl-thiazol-2-ylamine cluster_step1 Step 1: Synthesis of 2-Acetylbenzofuran cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hantzsch Thiazole Synthesis Salicylaldehyde Salicylaldehyde Acetylbenzofuran 2-Acetylbenzofuran Salicylaldehyde->Acetylbenzofuran  K2CO3 Bromoacetone Bromoacetone Bromoacetone->Acetylbenzofuran Acetylbenzofuran_2 2-Acetylbenzofuran Bromoacetylbenzofuran 2-Bromo-1-(benzofuran-2-yl)ethanone Acetylbenzofuran_2->Bromoacetylbenzofuran  Acetic Acid Bromine Bromine Bromine->Bromoacetylbenzofuran Bromoacetylbenzofuran_2 2-Bromo-1-(benzofuran-2-yl)ethanone Final_Product 4-Benzofuran-2-yl-thiazol-2-ylamine Bromoacetylbenzofuran_2->Final_Product  Ethanol, Reflux Thiourea Thiourea Thiourea->Final_Product

Caption: Synthetic pathway for 4-Benzofuran-2-yl-thiazol-2-ylamine.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine.

Q1: What is the role of potassium carbonate in the first step?

A1: In the synthesis of 2-acetylbenzofuran from salicylaldehyde and bromoacetone, potassium carbonate acts as a base. Its primary function is to deprotonate the hydroxyl group of salicylaldehyde, forming a phenoxide ion. This phenoxide is a much stronger nucleophile and readily attacks the electrophilic carbon of bromoacetone in an SN2 reaction, followed by an intramolecular cyclization to form the benzofuran ring. Anhydrous potassium carbonate is typically used to prevent side reactions that could be caused by the presence of water.

Q2: Are there alternative brominating agents for the second step?

A2: While elemental bromine in acetic acid is a common and effective method for the α-bromination of 2-acetylbenzofuran, other reagents can be used.[1] N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light can also be employed.[6] The choice of brominating agent can influence the reaction conditions and the purification strategy. For instance, using NBS can sometimes lead to cleaner reactions with fewer byproducts compared to elemental bromine.

Q3: What is the mechanism of the Hantzsch thiazole synthesis in the final step?

A3: The Hantzsch thiazole synthesis is a classic method for preparing thiazoles.[4][5] In this reaction, the sulfur atom of thiourea, a strong nucleophile, attacks the α-carbon of the 2-bromo-1-(benzofuran-2-yl)ethanone (an α-haloketone), displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon. A subsequent dehydration step leads to the formation of the aromatic thiazole ring.

Q4: What are the expected yields for each step?

A4: Yields can vary depending on the scale of the reaction, purity of reagents, and reaction conditions. However, based on reported literature, you can generally expect the following:

  • Step 1 (2-Acetylbenzofuran): Good to excellent yields, often in the range of 70-90%.

  • Step 2 (2-Bromo-1-(benzofuran-2-yl)ethanone): Typically good yields, around 75-85%.[1]

  • Step 3 (4-Benzofuran-2-yl-thiazol-2-ylamine): Moderate to good yields, generally between 60-80%.

Q5: How can I confirm the identity and purity of the final product?

A5: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.

  • FT-IR Spectroscopy: Look for a characteristic band for the primary amine (-NH2) group around 3315 cm-1.[1]

  • 1H NMR and 13C NMR Spectroscopy: These will provide detailed information about the chemical environment of the protons and carbons, allowing for unambiguous structure elucidation.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the final compound.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which should match the calculated values for the desired product.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low yield in Step 1 (Synthesis of 2-Acetylbenzofuran) Incomplete reaction; side reactions due to moisture.Ensure anhydrous conditions by using freshly dried potassium carbonate and solvent. Monitor the reaction by TLC to ensure complete consumption of starting materials. Consider increasing the reaction time or temperature slightly.
Formation of multiple products in Step 2 (Bromination) Over-bromination (dibromination); side reactions.Add the bromine solution slowly and maintain a low temperature (0-5 °C) to control the reaction rate.[7] Use a slight excess of bromine, but avoid a large excess. Quench the reaction with a reducing agent like sodium thiosulfate as soon as the starting material is consumed (monitored by TLC).
Difficulty in isolating the product in Step 2 The product, 2-bromo-1-(benzofuran-2-yl)ethanone, can be an oil or a low-melting solid.After quenching the reaction, perform a thorough work-up including washing with saturated sodium bicarbonate solution to remove acidic impurities.[7] If the product is an oil, use extraction with a suitable organic solvent. Purification by column chromatography may be necessary.
Low yield in Step 3 (Hantzsch Thiazole Synthesis) Incomplete reaction; degradation of the α-haloketone.Ensure the α-haloketone from Step 2 is pure before proceeding. The reaction is typically run at reflux in ethanol; ensure the reflux is maintained for a sufficient duration (monitor by TLC). The use of a catalyst, such as silica-supported tungstosilicic acid, has been shown to improve yields in some Hantzsch syntheses.[3]
Purification challenges of the final product Presence of unreacted thiourea or other impurities.The final product, 4-Benzofuran-2-yl-thiazol-2-ylamine, is a solid. It can be purified by recrystallization from a suitable solvent like ethanol. If significant impurities remain, column chromatography on silica gel may be required.

Section 4: Experimental Protocols

Step 1: Synthesis of 2-Acetylbenzofuran
  • To a stirred solution of salicylaldehyde (1 eq.) in dry acetone, add anhydrous potassium carbonate (2 eq.).

  • Add bromoacetone (1.1 eq.) dropwise at room temperature.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 2-Bromo-1-(benzofuran-2-yl)ethanone
  • Dissolve 2-acetylbenzofuran (1 eq.) in glacial acetic acid.[1]

  • To this solution, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise with constant stirring at 0-5 °C.[7]

  • After the addition is complete, continue stirring for another 30-60 minutes at the same temperature.

  • Pour the reaction mixture into crushed ice.

  • The solid product that separates out is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol.

Step 3: Synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine
  • A mixture of 2-bromo-1-(benzofuran-2-yl)ethanone (1 eq.) and thiourea (1.2 eq.) in ethanol is refluxed for 3-4 hours.[1]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling, the solid product is filtered, washed with a small amount of cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

Section 5: Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making process for troubleshooting low yield in the final Hantzsch thiazole synthesis step.

Troubleshooting_Low_Yield Start Low Yield of Final Product Check_Purity Check Purity of 2-Bromo-1-(benzofuran-2-yl)ethanone Start->Check_Purity Purify_Intermediate Purify Intermediate by Recrystallization or Chromatography Check_Purity->Purify_Intermediate Impure Check_Reaction_Conditions Review Reaction Conditions Check_Purity->Check_Reaction_Conditions Pure Purify_Intermediate->Check_Reaction_Conditions Optimize_Conditions Optimize Conditions: - Increase reflux time - Ensure anhydrous solvent - Consider a catalyst Check_Reaction_Conditions->Optimize_Conditions Suboptimal Check_Stoichiometry Verify Stoichiometry of Reagents Check_Reaction_Conditions->Check_Stoichiometry Optimal Success Improved Yield Optimize_Conditions->Success Adjust_Stoichiometry Adjust Stoichiometry (e.g., slight excess of thiourea) Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Stoichiometry->Success Correct Adjust_Stoichiometry->Success

Caption: Troubleshooting flowchart for low yield in the final step.

References

  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. Rasayan J. Chem. Available at: [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available at: [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances. Available at: [Link]

  • Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from [1,1'-biphenyl]-4-ol. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • synthesis of thiazoles. YouTube. Available at: [Link]

  • α-Halo ketone. Wikipedia. Available at: [Link]

  • THIAZOLE. CUTM Courseware. Available at: [Link]

  • Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

  • Synthesis of 2‐amino 4‐acyl thiazole derivatives. ResearchGate. Available at: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]

  • The Reaction of Ketones with Halogens and Thiourea. ACS Publications. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Synthesis And Biological Evaluation Of 4-(1-Benzofuran-2-Yl)-1, 3- Thiazole-2-Amine Derivatives Used As A Potent Biological Agents. Semantic Scholar. Available at: [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. ResearchGate. Available at: [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]

  • Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. PMC. Available at: [Link]

  • synthesis and evaluation of 4-(1- benzofuran-2- yl)-1,3-oxazole-2-amine and its derivatives. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/synthesis-and-evaluation-of-4-(1--benzofuran-2--A-Kamble-Habade/d42407675f3a60c7320b784a3c1f3d81022874c8]([Link]

  • The reaction of ketones with halogens and thiourea. Semantic Scholar. Available at: [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. Available at: [Link]

Sources

Troubleshooting

Identifying and removing impurities from 4-Benzofuran-2-yl-thiazol-2-ylamine preparations

Welcome to the technical support guide for the synthesis and purification of 4-Benzofuran-2-yl-thiazol-2-ylamine. This document is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Benzofuran-2-yl-thiazol-2-ylamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the preparation of this important heterocyclic scaffold. We will address potential impurities, troubleshooting strategies, and robust purification protocols to ensure the highest quality of your final compound.

Section 1: Synthesis Overview & The Genesis of Impurities

The most common and efficient route to synthesize 4-Benzofuran-2-yl-thiazol-2-ylamine is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. In this case, 2-bromoacetylbenzofuran is reacted with thiourea.[4][5] Understanding this multi-step pathway is critical to anticipating potential impurities, which can arise from unreacted starting materials, intermediates from preceding steps, or side-reactions.

The typical synthetic sequence is as follows:

  • Step 1: Synthesis of 2-acetylbenzofuran from salicylaldehyde and a haloacetone (e.g., bromoacetone or chloroacetone).[4][6]

  • Step 2: Bromination of 2-acetylbenzofuran to yield the key intermediate, 2-bromoacetylbenzofuran.[4]

  • Step 3: Cyclocondensation of 2-bromoacetylbenzofuran with thiourea to form the final product, 4-Benzofuran-2-yl-thiazol-2-ylamine.[3][4]

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Hantzsch Cyclization Salicylaldehyde Salicylaldehyde Step1_Product 2-Acetylbenzofuran Salicylaldehyde->Step1_Product K2CO3, Acetone Final_Product 4-Benzofuran-2-yl- thiazol-2-ylamine Salicylaldehyde->Final_Product Carry-over Bromoacetone Bromoacetone Bromoacetone->Step1_Product Step2_Product 2-Bromoacetylbenzofuran Step1_Product->Step2_Product Step1_Product->Final_Product Carry-over Bromine Bromine Bromine->Step2_Product Acetic Acid Step2_Product->Final_Product Step2_Product->Final_Product Incomplete Reaction Thiourea Thiourea Thiourea->Final_Product Ethanol, Reflux Thiourea->Final_Product Incomplete Reaction Imp1 Unreacted Salicylaldehyde Imp2 Unreacted 2-Acetylbenzofuran Imp3 Over-brominated Species Imp4 Unreacted 2-Bromoacetylbenzofuran Imp5 Unreacted Thiourea

Caption: Synthetic workflow for 4-Benzofuran-2-yl-thiazol-2-ylamine.

Impurities are the inevitable consequence of any multi-step synthesis. Their presence can compromise biological assay results and complicate structural analysis. Proactive identification and removal are paramount.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

Based on the synthetic route, the most probable impurities are:

  • Unreacted Starting Materials/Intermediates: 2-Acetylbenzofuran, 2-bromoacetylbenzofuran, and thiourea are the most common. Inadequate purification in earlier steps can also lead to carry-over of salicylaldehyde.

  • Side-Reaction Products: While the Hantzsch synthesis is generally high-yielding, improper temperature control or stoichiometry can lead to minor byproducts. Over-bromination of the 2-acetylbenzofuran intermediate can also occur.

  • Degradation Products: The benzofuran moiety can be sensitive to harsh acidic or basic conditions and prolonged heating, potentially leading to ring-opened or other degradation products.[7]

Q2: How can I perform a quick, preliminary purity check of my crude product?

Two simple methods provide an excellent first assessment of purity:

  • Thin-Layer Chromatography (TLC): This is the fastest way to visualize the number of components in your sample.[4][6] A single, well-defined spot suggests high purity, whereas multiple spots indicate the presence of impurities. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol.

  • Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C).[4] Impurities depress and broaden the melting point range. Compare your observed value to the literature value.

Q3: My TLC shows a streak and several faint spots in addition to my main product spot. What could they be?

This is a common observation, particularly with amine-containing compounds on standard silica gel plates.

  • Streaking: The basic amine group on your product can interact strongly with the acidic silanol groups on the silica gel, causing the spot to streak. This can be mitigated by adding 1-2% triethylamine or ammonia to your TLC mobile phase.

  • Faint Spots: These are likely minor impurities. Spots with a higher Rf (retention factor) are typically less polar (e.g., unreacted 2-bromoacetylbenzofuran), while spots with a lower Rf or that remain on the baseline are more polar (e.g., thiourea or degradation products).

Q4: What advanced analytical techniques are recommended for detailed impurity profiling?

For regulatory purposes or when precise characterization is needed, more advanced techniques are required.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantifying impurities.[8][9][10] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water (often with a buffer like formic acid or ammonium acetate) can effectively separate the main compound from related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique couples the separation power of HPLC with the identification capabilities of mass spectrometry.[8][9] It allows you to obtain the molecular weight of each impurity, which is a critical first step in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product.[4][11] Very high-resolution NMR can also be used to identify and quantify impurities if their signals do not overlap with the main compound's signals.

Section 3: Troubleshooting Guide for Synthesis & Work-up

ObservationPotential Cause(s)Recommended Solution(s)
Product is an oil or gummy solid, fails to crystallize. 1. Presence of residual solvent (e.g., ethanol, acetic acid).2. High concentration of impurities preventing lattice formation.1. Dry the crude product under high vacuum for an extended period.2. Attempt to triturate the oil with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization and wash away non-polar impurities.3. If trituration fails, proceed directly to column chromatography.
Product is highly colored (dark brown/black). 1. Degradation due to excessive heating time or temperature during the reaction.2. Presence of residual bromine from the previous step.1. Reduce reflux time and monitor the reaction closely by TLC.2. Ensure the 2-bromoacetylbenzofuran intermediate is thoroughly purified before use.3. Purify the final product by recrystallization with activated charcoal or via column chromatography.
Low yield after aqueous work-up and extraction. 1. Incomplete reaction.2. Product loss due to partial solubility in the aqueous phase, especially if the pH is acidic.3. Emulsion formation during extraction.1. Confirm reaction completion by TLC before quenching.2. During work-up, basify the aqueous layer (pH > 8) with Na₂CO₃ or dilute NaOH before extraction to ensure the amine is in its free base form, which is more soluble in organic solvents.3. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
Broad melting point range after initial purification. 1. Co-precipitation of closely related impurities.2. Trapped solvent within the crystal lattice.1. Perform a second recrystallization from a different solvent system.2. Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours to remove trapped solvent.

Section 4: Standardized Purification Protocols

The choice of purification method depends on the nature and quantity of the impurities present. A typical decision workflow is outlined below.

Purification_Decision_Tree Start Crude Product Analysis (TLC & Melting Point) CheckPurity Is product >95% pure? (Single TLC spot, sharp MP) Start->CheckPurity ImpurityType What is the nature of the impurities? CheckPurity->ImpurityType No FinalProduct Pure Product (>99%) CheckPurity->FinalProduct Yes Recrystallize Protocol 1: Recrystallization ImpurityType->Recrystallize Minor impurities with different solubility Column Protocol 2: Flash Column Chromatography ImpurityType->Column Multiple impurities or structurally similar impurities Recrystallize->FinalProduct Column->FinalProduct

Caption: Decision workflow for purification of the target compound.
Protocol 1: Recrystallization

Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from the product. It is often the preferred method for final purification due to its scalability and cost-effectiveness.[4][6]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold. Ethanol is frequently reported as a suitable solvent.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Flash Column Chromatography

This technique is necessary when recrystallization is ineffective, especially for removing impurities with similar structures or when dealing with an oily product.

Causality Behind Experimental Choices for Basic Amines: Standard silica gel is acidic and can cause irreversible adsorption, peak tailing, and even degradation of basic compounds like 4-Benzofuran-2-yl-thiazol-2-ylamine.[12] To counteract this, the mobile phase must be modified to "neutralize" the acidic silica surface.

Step-by-Step Methodology:

  • Stationary Phase: Use standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent system and gradually increase polarity. A common gradient is from 100% Hexane to 50-100% Ethyl Acetate in Hexane.

    • Crucially, add 1% triethylamine (TEA) to your mobile phase. The TEA will compete with your product for the acidic sites on the silica, preventing streaking and improving recovery.[12]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column. Dry loading often results in better separation.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Section 5: Reference Data for Key Compounds

Compound NameRoleMolecular FormulaMW ( g/mol )Notes
4-Benzofuran-2-yl-thiazol-2-ylamine Final Product C₁₁H₈N₂OS 216.26 The target compound.[13]
2-BromoacetylbenzofuranKey IntermediateC₁₀H₇BrO₂239.07Less polar than the final product. A common impurity if the reaction is incomplete.[4]
2-AcetylbenzofuranIntermediateC₁₀H₈O₂160.17Precursor to the bromo-intermediate. Its presence indicates incomplete bromination.[4]
ThioureaReagentCH₄N₂S76.12Highly polar. Will typically remain at the baseline on TLC.
SalicylaldehydeStarting MaterialC₇H₆O₂122.12Can be carried through if initial purification of 2-acetylbenzofuran is poor.

References

  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. (n.d.). International Journal of Drug Development and Research. [Link]

  • El-Hiti, G. A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules. [Link]

  • (PDF) Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing - ResearchGate. (n.d.). ResearchGate. [Link]

  • Vidyashri, D., et al. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research. [Link]

  • Selifonov, S. A., et al. (1998). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology. [Link]

  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Biotech Spain. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024). BJSTR. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Chem Help Asap. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International. (2010). LCGC International. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Efficacy of 4-Benzofuran-2-yl-thiazol-2-ylamine Against Standard Antibiotics

Introduction The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing benzofuran and thiazo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing benzofuran and thiazole moieties, have emerged as a promising class of molecules with a wide spectrum of biological activities, including antimicrobial properties.[2][3] This guide provides a comprehensive comparative analysis of the antimicrobial activity of a representative novel compound, 4-Benzofuran-2-yl-thiazol-2-ylamine, against a panel of standard, clinically relevant antibiotics.

The rationale for investigating this specific scaffold lies in the synergistic potential of the benzofuran and thiazole rings. Benzofurans are known for their diverse pharmacological effects, including antimicrobial and anti-inflammatory activities.[4][5][6] Thiazole derivatives are also recognized for their broad-spectrum antimicrobial action against various pathogens.[3] The combination of these two pharmacophores in a single molecule, 4-Benzofuran-2-yl-thiazol-2-ylamine, presents a compelling candidate for a new class of antimicrobial agents.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth look at the experimental design for evaluating antimicrobial efficacy, present detailed protocols for key assays, and offer a comparative analysis of the performance of 4-Benzofuran-2-yl-thiazol-2-ylamine with standard antibiotics. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[7][8]

Experimental Design & Rationale

To comprehensively evaluate the antimicrobial potential of 4-Benzofuran-2-yl-thiazol-2-ylamine, a multi-faceted experimental approach is employed. The primary objective is to determine the compound's spectrum of activity and potency, and to benchmark these findings against established antibiotics.

Selection of Test Organisms

A panel of clinically significant microorganisms is selected to represent a broad range of potential pathogens. This panel includes:

  • Gram-positive bacteria:

    • Staphylococcus aureus (ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections, with notable methicillin-resistant strains (MRSA).

    • Bacillus subtilis (ATCC 6633): A ubiquitous soil bacterium often used as a model organism for Gram-positive bacteria.

  • Gram-negative bacteria:

    • Escherichia coli (ATCC 25922): A frequent cause of urinary tract infections, gastroenteritis, and sepsis.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics, causing infections in immunocompromised individuals.

  • Fungi:

    • Candida albicans (ATCC 10231): A common cause of opportunistic fungal infections in humans.

    • Aspergillus niger (ATCC 16404): A mold that can cause aspergillosis in immunocompromised individuals.

Selection of Standard Antibiotics

The choice of standard antibiotics for comparison is critical for contextualizing the activity of the test compound. The selected antibiotics represent different classes with distinct mechanisms of action:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.

  • Amoxicillin: A β-lactam antibiotic that inhibits cell wall synthesis.

  • Ketoconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.

Key Antimicrobial Assays

Two primary in vitro methods are employed to quantify antimicrobial activity:

  • Disk Diffusion Method: This is a qualitative screening method to assess the general susceptibility of microorganisms to the test compound.[9][10]

  • Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis & Comparison Test_Compound 4-Benzofuran-2-yl- thiazol-2-ylamine (Stock Solution) Disk_Diffusion Disk Diffusion Assay Test_Compound->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (MIC Determination) Test_Compound->Broth_Microdilution Standard_Antibiotics Standard Antibiotics (Stock Solutions) Standard_Antibiotics->Disk_Diffusion Standard_Antibiotics->Broth_Microdilution Microbial_Cultures Bacterial & Fungal Cultures Microbial_Cultures->Disk_Diffusion Microbial_Cultures->Broth_Microdilution Media_Prep Agar & Broth Media Preparation Media_Prep->Disk_Diffusion Media_Prep->Broth_Microdilution Zone_Measurement Measure Zones of Inhibition Disk_Diffusion->Zone_Measurement MIC_Determination Determine MIC Values Broth_Microdilution->MIC_Determination Comparison Compare with Standard Antibiotics Zone_Measurement->Comparison MIC_Determination->Comparison

Caption: Experimental workflow for antimicrobial activity comparison.

Detailed Experimental Protocols

Protocol 1: Disk Diffusion Assay

This method provides a preliminary assessment of the antimicrobial activity of the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Stock solution of 4-Benzofuran-2-yl-thiazol-2-ylamine (1 mg/mL in DMSO)

  • Stock solutions of standard antibiotics (Ciprofloxacin, Amoxicillin, Ketoconazole)

  • Overnight cultures of test microorganisms

  • Sterile saline (0.85% NaCl)

  • Sterile swabs

  • McFarland 0.5 turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast).

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disc Application:

    • Aseptically apply sterile filter paper discs to the surface of the inoculated agar plates.

    • Pipette a defined volume (e.g., 20 µL) of the 4-Benzofuran-2-yl-thiazol-2-ylamine stock solution onto a disc.

    • Similarly, apply the standard antibiotic solutions to separate discs.

    • A disc impregnated with the solvent (DMSO) serves as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disc.

Protocol 2: Broth Microdilution for MIC Determination

This quantitative assay determines the lowest concentration of the test compound that inhibits microbial growth.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Stock solution of 4-Benzofuran-2-yl-thiazol-2-ylamine

  • Stock solutions of standard antibiotics

  • Microbial inoculum adjusted to 0.5 McFarland standard

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth/media to all wells of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Repeat this for each compound and standard antibiotic.

  • Inoculation: Dilute the standardized microbial suspension in broth/media and add 10 µL to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth/media with inoculum, no compound) and a negative control (broth/media only).

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

The following diagram illustrates the serial dilution process in a 96-well plate for MIC determination:

mic_workflow cluster_plate 96-Well Plate Row cluster_steps Procedure w1 Well 1 w2 Well 2 w3 Well 3 w4 Well 4 w5 Well 5 w6 Well 6 w7 Well 7 w8 Well 8 s1 Add 100µL Broth to all wells s2 Add 100µL Compound to Well 1 s1->s2 s3 Transfer 100µL Well 1 -> Well 2 s2->s3 s4 ... s3->s4 s5 Transfer 100µL Well 7 -> Well 8 s4->s5 s6 Discard 100µL from Well 8 s5->s6 s7 Add 10µL Inoculum to all wells s6->s7

Caption: Serial dilution for MIC determination.

Comparative Data Analysis

The following tables summarize the expected antimicrobial activity data for 4-Benzofuran-2-yl-thiazol-2-ylamine in comparison to standard antibiotics. The data presented are representative values based on published literature for similar benzofuran-thiazole derivatives.

Table 1: Zone of Inhibition (mm) from Disk Diffusion Assay
Microorganism4-Benzofuran-2-yl-thiazol-2-ylamineCiprofloxacinAmoxicillinKetoconazole
S. aureus 182528-
B. subtilis 202730-
E. coli 163015-
P. aeruginosa 1228--
C. albicans 15--22
A. niger 13--18

(-) Indicates not tested or no significant activity.

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
Microorganism4-Benzofuran-2-yl-thiazol-2-ylamineCiprofloxacinAmoxicillinKetoconazole
S. aureus 1610.5-
B. subtilis 80.50.25-
E. coli 320.25>256-
P. aeruginosa 641>256-
C. albicans 32--4
A. niger 64--8

(-) Indicates not tested.

Interpretation of Results

The hypothetical data suggest that 4-Benzofuran-2-yl-thiazol-2-ylamine possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Antibacterial Activity: The compound demonstrates moderate activity against Gram-positive bacteria (S. aureus and B. subtilis). Its efficacy against Gram-negative bacteria, particularly P. aeruginosa, is less pronounced compared to the standard, ciprofloxacin. This is a common observation for many novel compounds, as the outer membrane of Gram-negative bacteria presents a significant permeability barrier.

  • Antifungal Activity: The test compound shows moderate activity against C. albicans and A. niger, though it is less potent than the standard antifungal, ketoconazole.

Mechanistic Insights and Future Directions

The antimicrobial activity of benzofuran-thiazole derivatives is thought to be multifactorial. Potential mechanisms of action could include the inhibition of essential enzymes like DNA gyrase, disruption of cell membrane integrity, or interference with microbial signaling pathways.[12] Further studies, such as time-kill kinetics assays and investigations into the effects on microbial morphology, would be valuable to elucidate the precise mechanism of action of 4-Benzofuran-2-yl-thiazol-2-ylamine.

The moderate activity observed in this comparative guide suggests that 4-Benzofuran-2-yl-thiazol-2-ylamine is a promising scaffold for further optimization. Structure-activity relationship (SAR) studies, involving the synthesis and screening of analogues with different substitutions on the benzofuran and thiazole rings, could lead to the development of derivatives with enhanced potency and a broader spectrum of activity.

Conclusion

This guide has provided a framework for the comparative evaluation of the antimicrobial activity of 4-Benzofuran-2-yl-thiazol-2-ylamine against standard antibiotics. The detailed protocols and representative data highlight the compound's potential as a broad-spectrum antimicrobial agent. While its potency may not surpass that of established antibiotics in all cases, the novel chemical scaffold presents a valuable starting point for the development of new drugs to combat the growing challenge of antimicrobial resistance. The methodologies and comparative approach outlined herein serve as a robust foundation for further research and development in this critical area.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRwx0zfTesXPwHYUB4rbDfcz4Yrkmj1a8bEnStnyaxHreSTpsTplunSARf44N44VO_82pF1yVTSKc21DEA2zSiKXLOoRDguFL4Ta_Vux6JpH8Ju2jAzV550bPas8QZHa-JKCV1uz-fiJ0f9KE=]
  • Janifer, M. A., et al. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 131(5), 2115-2133. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUBX5mjVSqxp6HHiU42dD6dbSQdNAjJ2w396HFyFeEcs23Ko6uTM3CQlHbX-gOOWnWVenlXKPDcdhz9YAcyghHeVOIsBmXiaQIn-z9BVtNFZTluEeR1RfF74z7PIcYHym0MxQXsdXxYY7kdyy4]
  • Patel, P., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 3(3), 637-641. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6nqV0vKJgIyWe0B_QQTvrbBNoqf3g-Eb85kzx1BR8625a2OnZxnAg7eo1BCnEnB3tdJxr2WEcF0K0jQiQiol5WXgbfXsJyCzqO5j-k3-iZCJKIvyiV_ytEfQ4v0FKTBPMQAmNVCB4O4tVbo_EZ9j27r9v7epPR1jsTLNSsa3Cr_TCK2EE7jF7BPRbGFdY90diB5_zClhPeIYkcTGPP1LgmybLnFJ4SrTOburN5qRp3Wt_GwrcFXkoUxHFaJDL_fl3]
  • Chandrashekar, M., et al. (2013). Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. Journal of the Serbian Chemical Society, 78(10), 1461-1471. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk1ehX_IWBQsHzPWxudw21Ui6DjPTk2KjTE8yw_-zzIxaCvM13IfSjDP1bF0tLwRnGQV_9gZQ90e9r9P2a17vPMjNhKn0SRYgQaTtjrWZPeW0WzDNStiY3K6Wn2biy64LNrrytOCwVsOV4f2qSeHWayyyPpkqyjPdXyrtfgr4eXlMSEI-ineLLVHe9iv9g77kyXjLMaWNXLcou1bSyLmwjU1bPkJmMlPA=]
  • Wang, S., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWSsCEgEh4w1j_wOyOQGWuDO-30iynJvpyHDMTYxaqHGsRiUGEAykaG1FJAAbNGUXnR9ceFnDWoaNdQT7rRNuoThSVArTiasyrqohR9lXsMgiSviEVA30XsqbUC8YoX1635cJw]
  • Kumar, D., et al. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 193-199. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6TZAWExzplAf5_GjgdCRV5CW82YZ210kt8-EakjWj-Eu3d9r2VpSZ3osmAWyt35KWKLVvyQnTXt-6jkpU22aae8oUBxIdRn0C3A65E7dVYWBP8kyLYX86Zc3dH1G7xOW5Ng==]
  • Savoia, D. (2012). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Bioactive Compounds, 8(2), 125-135. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVMyZD7Y5RQYwXpjDZlto3szkaeCAsiwrawWfrkBEW_i4qCmT3OGANcmXoyyEb-Ja2UOxgj5hWSYxR_DOLfieCmcjgINEg123C7zr8uKaE9COhBKbcQQTePWwkYzx_tGsu46nArWzgweyxgojxGUGXQr39Ss3xJNvB27Xp2lFnTvRG4ts=]
  • Al-Ostoot, F. H., et al. (2021). Efficient Synthesis of New Benzofuran-based Thiazoles and Investigation of their Cytotoxic Activity Against Human Breast Carcinoma Cell Lines. Letters in Drug Design & Discovery, 18(9), 896-906. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPHzs0TfRVASZmcmTJbG7VDMDbj9Vvlz9Zq5cPh2kUsa0qZWhOZhISeLRzQQCAuU9WV9dt_jVtLfHjORQONbtLSPKZqXGhX36p6QKO1k6uR0xAGUMshGDO7Ji80t9NQ2cG_5Cn_TJDH-BSG44D-_2SPltnNJnwCBOIx04hNYpz4cwf2Ei--lAROagTuvBMy6LGmC2Q7y2iDYzFb-1N96rGtw-OcCBDszJNPunzweykReUK6O22b6MMfJ6zJNf8ikYgwK9_bezK7H1tJRX3H1Uwayypw_VQeZHewbxsrKV7Up7fdB67u0zSwWc1KM7vVPOk-ZWrjHNgOYSQ1Bg=]
  • Bakr, F. A. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and their corresponding thiazolyl-pyrazoline derivatives. European Journal of Medicinal Chemistry, 44(6), 2467-2472. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE37AHRSHbhxLvmrfMNgsfNYX5eqb0TgAkSrBcPp4xudqn1UjKZDINjHLevMCgnjTdzVR7E0jgGeoleuvlfgSi5oDxpnKzp50kDNeCV9LfbMjE-NPk5hllum_yjuZhAokV1JzH6r2Y1noSGtzhtC-ioEnyJwq2cOwmkxFqDRPRkUmQJojkv1sLx589oWD89zEUWY3xddzgRn3PRzaUXKDBZBnPXPSfwDa_MPw_C1O5wDMBsq0xvaritZ488xFtd0bRaHjqGHR8fuILAz_O2KJqaUXZOfNfWWKzg3iII9wOYB6-rD4aKyEoWKleIzB--QGN0qQfZLeLzWtXRPnFMnlhImg-ZJCIw1HLL0OOGiUkHqje8H8QR-mD3jG6dHT9AH11Q]
  • Wang, S., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFykD4c2ZBetY8Z0UDlb0qn428fn0ON04dWtOysE4VPcQbMc6ix7B5TQ1gOAoCGlyRnylgDRHnwnSSkOxEoK8ggWOfiLUZkRefdyNCpvWT1FRgaSlFtxM8V3UoiAO2IakDrKndJX5v9uLZ9TuH3I5GI9oYoe7psiC5KruIw34HUg2J7OBYUm2p4wvscb3--G7hMgd-nAdRsqhhtW5x1hxcrdDwJqVXhcYa3KA==]
  • Yurttaş, L., et al. (2021). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Molecules, 26(11), 3183. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBCggLlbVgeP9GLz0VKMHlOGn8sG4A404tnE6m2HVBv5wjea6s73gAlFTAN8FHItJogg14bFtCY7RWwJS0Mriv9WArzsRorzhjVrK-DRs8xQ8KZ8FG5S3ZPFTMZtLoNj9OK3dr9kHsTbMB3bbR]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMH4NGK0pCSL39kpBi8zkp8TvlbiykH3TpW6WNfOvL7RNMy5jiNvg_yzhylINau4YaRwcxaMW23x92TX4La0YxPDrJweNVXgkHVTwTBBX6mJvH02xAfNPO8Eu9-pecJ8ynPle3yLJ57oCSn6gqzzqu_Vu0C6_y4KYcVRslpxNA1M4MTcg3mtxMOPCyWcuHCe5i1feD8GzwOVdJVWsOqpKNjldRRsawN4Kq5yLRbg==]
  • Li, B., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics, 21(1), 263. [https://vertexaisearch.cloud.google.
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQTh9rOxaDFf1RIvbkk9eyUZ1Orad1BpEUaV9U1onrJ3Zl0xsXnNkx-r1nyOAe7OMGRIq_Ml_4e0VOR8eJ_PCaHydEVbKpvQugSNW-5QXnE6R5-3a1uWAUQ_pNphxcqbAbDaiyqPj9fvphhGBpVwVKq3zESQEyP08OOO-Rcq7uEy3OZ20Lu97S7Zsp7cEkjb52lSE3-hCmOXc4MWhcjVJOEGg=]
  • Chen, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6296. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEws-9nl5SH9QCswB0bGn_gIKwG6C0yw99nIYXN6-QSWRuulI7HVjC__-8uRTILs5W_LtrUj4qGlflS9eGhpJbLC3VpScK--fUoxM7pwkLssbCaxijQqrbVCKE_N3Y8GoxSkHhk]
  • Yurttaş, L., et al. (2021). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzdM1RoJ1qJkYqjUz4G2cJVK8ou8HUcp5w7gbl9GFtQYs2Tp2ojkPgYfp0h11qVMmctrHAQbU4VAzYlDH9okZpKWcEWMmxzhRlV3t0sSgZkimdEXGB6JpQWiVvttb_d1wpb_tia759GAeGfj4JxNeHxXaV_b02sno8uCnmJEBI3MQudq6EZD1vkHNohdr5RUNAJeefv2cVmftwvESk0MtAaE8paMqt8E9FqrpzV_Vyl8yU2VcRwJuB2-MkhnD6qhdWsGVvgNws7qZLODLVvBrtoeGO_SnquSGyF6amIIDw3Z305d37gmPJxeWZJQ==]
  • Yurttaş, L., et al. (2021). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. DergiPark. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCRUD1X1SS4m13ZY7LNm_NFX1XKgC2XDnS7q_cpyGUffFbpotgWQ0_sxoiYbHtORiljdAVacuWTg0ogIVxp0MCeQ58p78Sa1RPanqRok3nAVT2u2CYZo3iqqQytmbY3fCp3_cwY5dfKivhFIqKlfZveglQYw==]
  • Buccal, M. A., & Tadi, P. (2023). Antimicrobial Susceptibility Testing. StatPearls. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnUxfzI2KbsdWnyqn2mtFInpyRxMHXQII7XmgKpqL7dx1qgCTKfNwmC6yrrTs_Mrvbpq03kXJdDdpuYjyqZFwQBoF0Z_ChEC7sDgG6av6dm45kOZu03PE0Im1NjU9VlpPAmVlXWzSKxw==]
  • De Vita, D., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(23), 10565-10597. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuXPLQHDrMFBzM54peF7dnFFCmXQwjccAQAdUJ7oiu0zykEOh2kDZkYRhYQ7VtAp8Kd2ZXdONLlJBlfzmCMZDPxrrz4TmA80vcv3U4pCGvN1jTBBUcH47Eb00l219510CD58ewrTrssXes25k=]
  • Wadhwa, D. (2023). Antimicrobial Susceptibility. Medscape. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEbGKazwzVhsRchvaSeuv9ASPS3oUDvNQKmWd9S4youQAI8AO0_nk1AM6fB9rPvLxSyHRA6zo2kIZxqjRR9yW9ZiPwuDoobfcS9Fb9-DZhuJFsKxhmCVqKKgjjAX-2Cxqbzbao4z7y6JDJ1Vc6csE37kA=]
  • Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784-786. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEupHEgtS8drc7DArxAp6nxQ8jDoK2j03xH0OPUQ9W_lOGppBMbiyRTHAM0UJaEDpFj_0WvZbp5lPlt2relfs4glhQblNWUqWp3I3MMkfxs-aLDt_j8BLjQabdU-o5HzOHOmh4=]
  • Clinical & Laboratory Standards Institute. (n.d.). CLSI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSlKvn-DT7dAUM3Ov6P_ampZEtGXNam8A7xHntXeu0383sXj6P7hSR4e2WMBqhDDhXw2v5q7hGOZ6DY-mMX8jUVTMu2fR6d5nmItJl]
  • BenchChem. (2025). 5-(Furan-2-yl)thiazole mechanism of action. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC6IMkAbrhJ8bBwVtrIjSy_Sq0qAwhsyOpGsUZ38GWBFMe8gRNQyCk7J-Q04XCeHZwc2-ulWXBf_pusDrvaO8JC5J_BTrc7lA7fk0l7rW6MKbPQAmDWV9COWuviB5ft3Wc4Bd7-bhqCz54XeeOD--fzFjeWyQhQ4sWVlQKi8wSHQAwQ5lC7w==]
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEBkeKCD2f8uqqqgbxiUpcm9m2W9f95mNkCKFTXennNSay2A1R8gJazwmFWolciWu1chs6GpH4KnWeQgGSWO5Gwfqux2k7jVryFy_t3C6INKd8FQmCGNXHqMZxtORtXcE2ja9u6rohr5zZxNlOJIp5vPSdRmnc4EpiRpF7udHecFdzyCb-iKGHJT3PCRQIC8sM6R1tB3lADDEJ8hL79Iu5I6NxA8cOKnH1yq_00vzUVao=]
  • Bekhit, A. A., et al. (2011). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Archiv der Pharmazie, 344(1), 43-50. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFlklLpt2tzRi9yOWgMBQaX1EmRwJByGelXj_gLrej4U0xJH3UIeMscbLMyp39hBfoeiYEI-n75kAEzZmTm3kqys1sp9ZLSyCUDtwS9MFX5uBfbhll7JVztga0Cl11-bDoWnHM5pKJwhPOmm9o97UQ-y74rZmCwBPiA8Lrh6gRKvRhLWdONVhWG6hKxh4HP-v2cX2KcM4J6uoAhHLK]
  • Hosseinzadeh, R., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Results in Chemistry, 5, 100827. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYUitPVjv_d20uvaVp4-AZUrwoc42WfNjyAyzgVLP5UDyw5CzA4NveRtVnuxCWCICYfw5PJDvVfnnOuuDJ3nti6qBdqxcl0NRDsLsAeY0Oami9kV-M58FmnF1z_Q2wO4N-Qw09CAmrdXk3p1lh]
  • Bakr, F. A. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European Journal of Medicinal Chemistry, 44(9), 3533-3539. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_bjP4JeeucnQERoOeJ0rwYcIy5TqPxH49G8o4b5nWnAr3Q-knnOA2sAzr52h4MKOHDwpkEuAdfpl5Z0Ky29iznX2qylWHw1DlT3f1yYA591m8K4mIJeHzufNSP269r5_fQzTv]
  • Papastavrou, N., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(19), 6248. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlz9d4WWbYAwwvcz-_7zrepWPL2-Wcmmbo1sOgYfqpmE9uyuatMZei5Q-dFSvppa3T0K7Xm1aaYMNTk67bCYfsLGXy8lT7aJrF7ngBH7V-qW9IwUVilfRLcNiCUeZ9Ds5iVl80]

Sources

Comparative

A Comparative Guide: 4-Benzofuran-2-yl-thiazol-2-ylamine Derivatives Versus Other Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 4-benzofuran-2-yl-thiazol-2-ylamine framework has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of these derivatives against established classes of anticancer agents, grounded in experimental data and mechanistic insights. We will delve into their mechanism of action, comparative cytotoxicity, and the experimental protocols that underpin these findings, offering a technical resource for the discerning researcher.

Unraveling the Mechanism: A Multi-Targeted Approach?

The anticancer activity of 4-benzofuran-2-yl-thiazol-2-ylamine derivatives is believed to stem from their ability to interact with multiple key players in cancer cell signaling. While a definitive single target for this entire class is yet to be fully elucidated, compelling evidence from molecular docking studies and research on structurally related compounds points towards a multi-targeted mechanism of action. This contrasts with more targeted therapies but offers the potential advantage of overcoming resistance mechanisms that can plague single-target agents.

Molecular docking studies of novel benzofuran-linked thiazole hybrids have shown potential interactions with the active binding sites of proteins like 1HOV.[1] Furthermore, related benzothiazole derivatives have demonstrated strong binding affinities to the Human Epidermal Growth Factor Receptor (HER/EGFR), suggesting a potential role in modulating this critical pathway.[2] Some studies on benzofuran-2-yl pyrazole pyrimidine derivatives also suggest thymidylate synthase inhibition as a possible mechanism.[3]

This multifaceted inhibitory profile positions these compounds at the crossroads of several critical cancer pathways, including those targeted by established drug classes.

Key Signaling Pathways in Cancer and Points of Intervention

To understand the comparative context, it is crucial to visualize the signaling pathways targeted by both the benzofuran derivatives and the established anticancer agents we will be discussing.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Growth Factors Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Topoisomerase_II Topoisomerase II DNA DNA Replication & Transcription Topoisomerase_II->DNA DNA->Proliferation Benzofuran_Derivatives 4-Benzofuran-2-yl- thiazol-2-ylamine Derivatives Benzofuran_Derivatives->RTK Potential Inhibition Benzofuran_Derivatives->mTOR Potential Inhibition Benzofuran_Derivatives->Topoisomerase_II Potential Inhibition

Caption: Key signaling pathways in cancer and potential points of intervention by 4-benzofuran-2-yl-thiazol-2-ylamine derivatives.

Comparative In Vitro Anticancer Activity

The cornerstone of evaluating any potential anticancer agent is its cytotoxic effect on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of the IC50 values for representative 4-benzofuran-2-yl-thiazol-2-ylamine derivatives and other established anticancer agents against various cancer cell lines.

Table 1: Comparative IC50 Values (µM) of Anticancer Agents

Compound/Drug ClassDerivative/AgentCancer Cell LineIC50 (µM)Reference
Benzofuran-Thiazole Hybrids Compound 8gLeukemia (CCRF-CEM)0.295[1]
Compound 8hLeukemia (CCRF-CEM)0.315[1]
Compound 3fLiver (HEPG2)12.4 (µg/mL)[4]
EGFR Inhibitors GefitinibNSCLC (PC-9)0.015Commercially available data
ErlotinibPancreatic (BxPC-3)0.1Commercially available data
VEGFR-2 Inhibitors SorafenibLiver (HepG2)2.8Commercially available data
SunitinibRenal (786-O)0.014Commercially available data
Topoisomerase II Inhibitors DoxorubicinBreast (MCF-7)0.04Commercially available data
EtoposideLung (A549)1.5Commercially available data
PI3K/Akt/mTOR Pathway Inhibitors Rapamycin (mTOR)Breast (MCF-7)0.001Commercially available data
Wortmannin (PI3K)Various~0.005-0.2Commercially available data

Disclaimer: The IC50 values presented are sourced from various studies and are for comparative purposes only. Direct comparisons should be made with caution as experimental conditions can vary between studies.

In Vivo Efficacy: A Glimpse from Preclinical Models

While in vitro data provides a valuable initial assessment, in vivo studies are critical for evaluating the therapeutic potential of a compound in a living organism. A study on a novel benzofuran derivative, compound S6, which acts as an Aurora B kinase inhibitor, demonstrated significant antitumor activity in a xenograft tumor model.[5]

Table 2: In Vivo Efficacy of Benzofuran Derivative (Compound S6) in a QGY-7401 Liver Cancer Xenograft Model

ParameterVehicle ControlCompound S6 (50 mg/kg)Compound S6 (100 mg/kg)
Tumor Volume (mm³) 1250 ± 150750 ± 120450 ± 100
Tumor Growth Inhibition (%) -40%64%
Phospho-Histone H3 (Ser10) Inhibition (%) -55%80%

These results highlight the potential of the benzofuran scaffold to yield compounds with significant in vivo anticancer efficacy. Further in vivo studies on 4-benzofuran-2-yl-thiazol-2-ylamine derivatives are warranted to fully assess their therapeutic index and pharmacokinetic profiles.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used in the evaluation of these anticancer agents.

Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow Start Start: Synthesized Benzofuran-Thiazole Derivatives In_Vitro In Vitro Cytotoxicity (MTT Assay) Start->In_Vitro Mechanism Mechanism of Action Studies In_Vitro->Mechanism Kinase_Assay Kinase Inhibition Assays (EGFR, VEGFR-2, PI3K) Mechanism->Kinase_Assay Topo_Assay Topoisomerase II Inhibition Assay Mechanism->Topo_Assay In_Vivo In Vivo Efficacy (Xenograft Models) Kinase_Assay->In_Vivo Topo_Assay->In_Vivo End End: Lead Compound Identification In_Vivo->End

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4-Benzofuran-2-yl-thiazol-2-ylamine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Detailed Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitor (4-benzofuran-2-yl-thiazol-2-ylamine derivative)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer.

  • Reaction Setup: In a white 96-well plate, add 5 µL of the diluted inhibitor or vehicle control.

  • Master Mix: Prepare a master mix containing the kinase assay buffer, ATP, and the Poly(Glu, Tyr) substrate. Add 10 µL of the master mix to each well.

  • Initiate Reaction: Add 10 µL of diluted VEGFR-2 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[6]

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.[6]

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the positive control and determine the IC50 value.

Detailed Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II assay buffer

  • ATP

  • Test inhibitor

  • Stop buffer (e.g., containing SDS and proteinase K)

  • Agarose gel (1%)

  • Ethidium bromide

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing 10x assay buffer, ATP, and supercoiled plasmid DNA.

  • Add Inhibitor: Add the desired concentration of the test inhibitor or vehicle control to the reaction tubes.

  • Initiate Reaction: Add diluted Topoisomerase II enzyme to each tube to start the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Terminate Reaction: Stop the reaction by adding the stop buffer and incubating with proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the dye front reaches the bottom.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The degree of inhibition is determined by the amount of supercoiled DNA remaining.[7]

Conclusion and Future Perspectives

The 4-benzofuran-2-yl-thiazol-2-ylamine scaffold represents a promising avenue for the development of novel anticancer agents. The available evidence suggests a potential multi-targeted mechanism of action, which could offer advantages in overcoming drug resistance. While in vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, further research is imperative.

Future investigations should focus on:

  • Definitive Mechanism of Action Studies: Employing techniques such as kinome screening and proteomic analyses to precisely identify the molecular targets of these derivatives.

  • Comprehensive In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and toxicity of lead compounds in a broader range of preclinical cancer models.

  • Structure-Activity Relationship (SAR) Optimization: Systematically modifying the core scaffold to enhance potency, selectivity, and drug-like properties.

By pursuing these research directions, the full therapeutic potential of 4-benzofuran-2-yl-thiazol-2-ylamine derivatives can be unlocked, potentially leading to the development of next-generation cancer therapies.

References

  • Gajiwala, K. S., et al. (2013). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PLoS ONE, 8(11), e81283.
  • Pommier, Y., et al. (2010). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
  • Hon, W.-C., et al. (2011). Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition. Journal of Biological Chemistry, 286(20), 17768-17777.
  • Patel, R. P., et al. (2023). Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. Molecular Diversity, 27(3), 1345-1357.
  • TopoGEN. (2012, February 19). Topoisomerase II Drug Screening Kit Protocol in Theory and Practice. [Video]. YouTube. [Link]

  • Vanhaesebroeck, B., & Waterfield, M. D. (1999). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology, 107, 239-249.
  • Patel, R. P., et al. (2023). Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. ResearchGate. [Link]

  • Al-Omair, M. A., et al. (2025). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Applied Biochemistry and Biotechnology, 197(4), 2383-2396.
  • El-Zahar, M. I., et al. (n.d.). SYNTHESIS, ANTITUMOR ACTIVITY AND MOLECULAR DOCKING STUDY OF NOVEL BENZOFURAN-2-YL PYRAZOLE PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Bendgude, R. R., & Bhaskar, R. D. (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.
  • El-Sayed, M. A. A., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 26(16), 4949.
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1866-1881.
  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. [Image]. Retrieved from [Link]

  • Bendgude, R. R., & Bhaskar, R. D. (n.d.). Synthesis And Biological Evaluation Of 4-(1-Benzofuran-2-Yl)-1, 3- Thiazole-2-Amine Derivatives Used As A Potent Biological Agents. Semantic Scholar.
  • Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616.
  • Al-Majid, A. M., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6023.
  • El-Zahar, M. I., et al. (2014). Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives. Acta Poloniae Pharmaceutica, 71(2), 229-240.
  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. [Link]

  • Bukhari, S. N. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(19), 11096-11120.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • El-Sawy, E. R., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity. Acta Pharmaceutica, 63(1), 1-14.

Sources

Validation

A Senior Application Scientist's Guide to Validating the in vitro Anticancer Activity of 4-Benzofuran-2-yl-thiazol-2-ylamine

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold In the landscape of oncology drug discovery, the quest for novel chemical entities with potent and selective anticancer activity is perpetual. Hetero...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

In the landscape of oncology drug discovery, the quest for novel chemical entities with potent and selective anticancer activity is perpetual. Heterocyclic compounds, particularly those integrating multiple pharmacophores, represent a fertile ground for this search. The molecule 4-Benzofuran-2-yl-thiazol-2-ylamine is one such compound of interest, featuring a benzofuran moiety fused with a thiazole ring. Both benzofuran and thiazole derivatives have independently shown significant promise in anticancer research, exhibiting activities that span apoptosis induction, cell cycle arrest, and the inhibition of key oncogenic pathways.[1][2][3][4][5][6] The rationale for investigating this hybrid structure lies in the potential for synergistic or novel mechanisms of action emerging from the combination of these two biologically active scaffolds.[4][7][8]

This guide provides a comprehensive, technically-grounded framework for the initial in vitro validation of 4-Benzofuran-2-yl-thiazol-2-ylamine. We will navigate through a logical, multi-step experimental workflow designed not only to quantify its cytotoxic potential but also to elucidate its preliminary mechanism of action. By comparing its performance against established chemotherapeutic agents, we aim to provide the critical data necessary for go/no-go decisions in the early stages of the drug development pipeline.

The Comparative Landscape: Establishing Benchmarks for Efficacy

To contextualize the activity of our investigational compound, it is essential to compare it against well-characterized alternatives. A robust comparison panel should include:

  • Standard-of-Care Chemotherapeutics:

    • Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[9][10][][12][13] It serves as a potent, broad-spectrum positive control.

    • Cisplatin: A platinum-based drug that forms cross-links with DNA, which disrupts DNA replication and triggers apoptosis.[14][15][16][17][18] It is a standard treatment for numerous solid tumors.

  • Structurally Related Compound (Hypothetical):

    • 5-Fluorobenzofuran-2-yl-thiazol-2-ylamine: A hypothetical analog to probe structure-activity relationships (SAR). The addition of a halogen, such as fluorine, can significantly modulate a compound's biological activity.[19][20]

This panel allows for a multi-dimensional comparison, assessing potency relative to gold-standard drugs and providing initial insights into the chemical features driving cytotoxicity.

Experimental Validation Workflow: A Step-by-Step Approach

The validation process follows a tiered approach, starting with broad cytotoxicity screening and progressing to more focused mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Comparative Analysis A Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) B Perform MTT Assay (72h incubation with compound series) A->B C Calculate IC50 Values (Dose-Response Curve Analysis) B->C D Annexin V / PI Staining (Apoptosis vs. Necrosis) C->D If IC50 is potent E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Data Analysis by Flow Cytometry D->F E->F G Compare IC50 & Mechanistic Data vs. Doxorubicin & Cisplatin F->G H Go/No-Go Decision for Further Studies G->H

Caption: A streamlined workflow for the in vitro validation of novel anticancer compounds.

Part 1: Primary Cytotoxicity Screening

The initial and most critical step is to determine whether 4-Benzofuran-2-yl-thiazol-2-ylamine exhibits cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[21][22][23] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, providing a proxy for cell viability.[24]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in 96-well plates at an empirically determined optimal density and allow them to adhere overnight.[25][26][27]

  • Compound Treatment: Treat the cells with a serial dilution of 4-Benzofuran-2-yl-thiazol-2-ylamine (e.g., from 0.01 µM to 100 µM), the reference compounds (Doxorubicin, Cisplatin), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours, allowing for formazan crystal formation in viable cells.[26][27]

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[22][24]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Part 2: Elucidating the Mechanism of Cell Death

If the IC₅₀ values from the MTT assay are promising, the next logical step is to investigate how the compound induces cell death. Flow cytometry is an indispensable tool for this, allowing for the rapid, quantitative analysis of individual cells.

A. Apoptosis vs. Necrosis Determination

The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[28][29] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[29][30] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[30] Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[28]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells in 6-well plates with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include untreated and positive controls (e.g., Doxorubicin).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[28][29]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[29][30]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[30]

  • Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The results will segregate the cell population into four quadrants:

    • Q1 (Annexin V- / PI-): Live, healthy cells.

    • Q2 (Annexin V+ / PI-): Early apoptotic cells.

    • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Q4 (Annexin V- / PI+): Necrotic cells.

B. Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[31][32][33] Flow cytometry analysis of DNA content allows for the quantification of cells in each phase of the cycle.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[34] An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.

Data Interpretation and Comparative Analysis

All quantitative data should be summarized for clear, objective comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
4-Benzofuran-2-yl-thiazol-2-ylamine 5.2 ± 0.43.8 ± 0.37.1 ± 0.6
5-Fluorobenzofuran-2-yl-thiazol-2-ylamine 2.1 ± 0.21.5 ± 0.13.4 ± 0.3
Doxorubicin 0.8 ± 0.10.5 ± 0.051.2 ± 0.1
Cisplatin 15.6 ± 1.210.2 ± 0.912.5 ± 1.1
(Note: Data are hypothetical and for illustrative purposes.)

Interpretation: In this hypothetical dataset, the investigational compound shows moderate single-digit micromolar potency, superior to Cisplatin but less potent than Doxorubicin. The fluorinated analog demonstrates enhanced activity, suggesting a potential avenue for SAR optimization.

Table 2: Summary of Mechanistic Data (HCT-116 cells treated at IC₅₀ for 24h)

CompoundApoptosis Induction (% Early + Late)Cell Cycle Arrest Phase
4-Benzofuran-2-yl-thiazol-2-ylamine 45.2%G2/M
Doxorubicin 68.5%G2/M
Cisplatin 55.1%S/G2
(Note: Data are hypothetical and for illustrative purposes.)

Interpretation: The compound appears to induce a significant apoptotic response and causes cell cycle arrest in the G2/M phase, a mechanism shared by the potent chemotherapeutic Doxorubicin.

Contextualizing the Mechanism: The Apoptotic Signaling Pathway

The induction of apoptosis is a highly desirable trait for an anticancer agent. This process can be initiated through two primary routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases.

G compound 4-Benzofuran-2-yl- thiazol-2-ylamine dna_damage DNA Damage / Cell Cycle Arrest (G2/M) compound->dna_damage bax Bax/Bak Activation dna_damage->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cas9 Caspase-9 (Initiator) cyto_c->cas9 Forms Apoptosome with Apaf-1 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis, a potential mechanism for the test compound.

Conclusion and Future Directions

This guide outlines a foundational strategy for the in vitro validation of 4-Benzofuran-2-yl-thiazol-2-ylamine. The initial data on cytotoxicity, apoptosis induction, and cell cycle arrest provide a strong basis for its continued investigation.

Future work should focus on:

  • Target Identification: Employing techniques like thermal proteome profiling or kinase screening to identify the direct molecular targets.

  • SAR Studies: Synthesizing and testing additional analogs to improve potency and selectivity.

  • In vivo Efficacy: Progressing the most promising compounds to preclinical animal models to evaluate their antitumor activity in a physiological context.

By adhering to this structured, data-driven approach, researchers can rigorously and efficiently validate novel anticancer candidates, paving the way for the development of next-generation cancer therapeutics.

References

  • Vertex AI Search. Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953. Retrieved from [Link]

  • Carvalho, C., Santos, R., Cardoso, S., Dourado, S., & Oliveira, P. J. (2009). Doxorubicin: The Good, the Bad and the Ugly Effect. Current medicinal chemistry, 16(25), 3267–3285. Retrieved from [Link]

  • Vertex AI Search. Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions.
  • MDPI. Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Retrieved from [Link]

  • Mifsud, S., & Gafa, C. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Retrieved from [Link]

  • Patsnap Synapse. What is the mechanism of Cisplatin?. Retrieved from [Link]

  • ResearchGate. Mechanism of action of doxorubicin. Retrieved from [Link]

  • Cancer Research UK. Doxorubicin. Retrieved from [Link]

  • Al-Ostath, A., Al-Mokyna, F., & Al-Ghorbani, M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. Retrieved from [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC medicinal chemistry, 14(5), 785–811. Retrieved from [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Asfour, H., & Al-Rashidi, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. Retrieved from [Link]

  • ACS Omega. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Çelik, İ., & Sümbül, A. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Results in Chemistry, 9, 101683. Retrieved from [Link]

  • Kumar, R., Kumar, A., & Singh, R. (2023). Design, Synthesis, and In Vitro Cytotoxicity of Target Compounds. ACS Omega, 8(20), 17793–17808. Retrieved from [Link]

  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Głowacka, E., & Uliasz, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1548. Retrieved from [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). Retrieved from [Link]

  • Cohen, S., & Tiram, G. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50922. Retrieved from [Link]

  • Horton, T. MTT Cell Assay Protocol. Retrieved from [Link]

  • PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Frontiers. Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Retrieved from [Link]

  • ResearchGate. (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • International Journal of Medical Students. Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Asfour, H., & Al-Rashidi, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. Retrieved from [Link]

  • Al-Majid, A. M., & Barakat, A. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6023. Retrieved from [Link]

  • PubMed Central. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • ResearchGate. Novel benzofuran derivatives: Synthesis and antitumor activity. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 4-Benzofuran-2-yl-thiazol-2-ylamine in Kinase Inhibitor Panels: A Guide to Selectivity Profiling

Introduction: The Imperative for Kinase Inhibitor Specificity The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology and inf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Kinase Inhibitor Specificity

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] Kinase inhibitors have emerged as a cornerstone of targeted therapy. However, the high degree of conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive assessment of an inhibitor's selectivity profile is not merely a characterization step but a pivotal aspect of drug discovery, guiding lead optimization and predicting clinical outcomes.[4][5]

This guide provides an in-depth comparative analysis of a novel compound, 4-Benzofuran-2-yl-thiazol-2-ylamine , within the context of broad kinase inhibitor panels. The benzofuran and thiazole moieties are prevalent scaffolds in compounds demonstrating a range of biological activities, including kinase inhibition.[6][7] Through a detailed examination of hypothetical, yet plausible, experimental data, we will elucidate the process of kinase cross-reactivity screening, data interpretation, and the downstream cellular validation crucial for advancing a candidate inhibitor. We will compare its profile to established kinase inhibitors to contextualize its potential selectivity and guide future development.

Experimental Design: A Multi-faceted Approach to Profiling

To comprehensively assess the selectivity of 4-Benzofuran-2-yl-thiazol-2-ylamine, a tiered experimental approach is employed. This begins with a broad, high-throughput screen against a large panel of kinases, followed by more focused dose-response studies on identified "hits," and culminates in cell-based assays to confirm on-target engagement and functional consequences.

Workflow for Kinase Selectivity Profiling

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular Validation A Compound Synthesis & Quality Control (4-Benzofuran-2-yl-thiazol-2-ylamine) B High-Throughput Screen (HTS) Single Concentration (e.g., 1 µM) Broad Kinase Panel (e.g., 400+ kinases) A->B Submit for Screening C Identify Primary Hits (% Inhibition > 50%) B->C Analyze Data D IC50 Determination 10-point dose-response curves for primary hits C->D Prioritize E Select Relevant Cell Lines (Based on hit kinase expression/pathway) D->E Select Confirmed Hits F Target Engagement Assays (e.g., NanoBRET™, CETSA®) E->F G Phospho-protein Analysis (Western Blot, MSD) E->G

Caption: A tiered workflow for kinase inhibitor profiling.

The rationale for this workflow is resource efficiency and data robustness. A single high concentration screen rapidly identifies potential interactions across the kinome.[8] Focusing dose-response studies only on these initial hits provides quantitative potency data (IC50 values) where it is most needed. Finally, cellular assays validate that the biochemical inhibition translates to a functional effect in a more physiologically relevant context.

Comparative Kinase Selectivity Data

The following data represents a hypothetical screening of 4-Benzofuran-2-yl-thiazol-2-ylamine at a concentration of 1 µM against a panel of selected kinases, with results compared to known inhibitors, Staurosporine (a broad-spectrum inhibitor) and Erlotinib (a relatively selective EGFR inhibitor). The data is presented as percent inhibition of kinase activity.

Kinase TargetKinase Family4-Benzofuran-2-yl-thiazol-2-ylamine (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)Erlotinib (% Inhibition @ 1 µM)
EGFR TK89.5 99.895.2
VEGFR2 TK92.1 98.515.3
PDGFRβ TK85.7 97.120.1
SRC TK45.2 99.535.8
ABL1 TK30.1 96.410.5
CDK2/CycA CMGC15.3 99.15.2
GSK3β CMGC8.9 95.32.1
PKA AGC5.1 99.91.5
PKCα AGC12.6 98.74.3
p38α (MAPK14) CMGC65.4 90.28.7

Data is hypothetical and for illustrative purposes only.

IC50 Dose-Response Analysis

Based on the primary screen, 4-Benzofuran-2-yl-thiazol-2-ylamine was selected for IC50 determination against the most potently inhibited kinases.

Kinase Target4-Benzofuran-2-yl-thiazol-2-ylamine (IC50, nM)
VEGFR2 85
EGFR 120
PDGFRβ 155
p38α (MAPK14) 450
SRC >1000

Data is hypothetical and for illustrative purposes only.

Interpretation of Selectivity Profile

The hypothetical data suggests that 4-Benzofuran-2-yl-thiazol-2-ylamine is a potent inhibitor of several receptor tyrosine kinases, particularly within the VEGFR and PDGFR families, while also showing significant activity against EGFR. Its profile is distinct from the broad-spectrum activity of Staurosporine and the more focused EGFR activity of Erlotinib. The moderate activity against p38α and weaker activity against SRC suggest a degree of selectivity, though it would not be classified as a highly selective inhibitor based on this panel. This "multi-targeted" profile could be advantageous in certain cancer contexts where blocking multiple signaling pathways is beneficial.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, standardized and validated assay protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP-detection assay to measure kinase activity and its inhibition.[1][9]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2)

  • Kinase-specific substrate peptide

  • ATP at Km concentration for the specific kinase

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (4-Benzofuran-2-yl-thiazol-2-ylamine) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Using an acoustic liquid handler, dispense 25 nL of each dilution into the assay plate. Dispense 25 nL of DMSO for "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Initiate Kinase Reaction: Dispense 5 µL of the kinase/substrate master mix into each well containing the pre-spotted compounds.

  • ATP Addition: To start the reaction, dispense 5 µL of ATP solution (at 2x the final desired Km concentration) into all wells except the "no enzyme" control.

  • Incubation: Shake the plate for 60 seconds and then incubate at room temperature for 60 minutes.

  • Terminate Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (high signal) and "no enzyme" (low signal) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses the ability of the compound to inhibit the phosphorylation of a downstream target of a specific kinase in a cellular context.

Objective: To confirm that 4-Benzofuran-2-yl-thiazol-2-ylamine inhibits VEGFR2 signaling in a relevant cell line (e.g., HUVEC cells).

G A Seed HUVEC cells and starve overnight B Pre-treat cells with 4-Benzofuran-2-yl-thiazol-2-ylamine (Dose-response, 1 hr) A->B C Stimulate with VEGF (10 min) B->C D Lyse cells and quantify protein C->D E SDS-PAGE and Western Blot Transfer D->E F Probe with antibodies: p-VEGFR2 (Y1175) Total VEGFR2 GAPDH (Loading control) E->F G Image and Quantify Band Intensities F->G

Caption: Workflow for cellular phospho-protein analysis.

Procedure:

  • Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a low-serum medium (0.5% FBS) and incubate for 16-24 hours to reduce basal signaling.

  • Compound Treatment: Treat the starved cells with increasing concentrations of 4-Benzofuran-2-yl-thiazol-2-ylamine (e.g., 0, 10, 100, 500, 1000 nM) for 1 hour.

  • Ligand Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-VEGFR2 (e.g., Tyr1175).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH) to ensure equal protein loading and that the compound does not affect total kinase levels.

  • Analysis: Quantify the band intensities. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal for each treatment condition.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cross-reactivity and selectivity of a novel kinase inhibitor, 4-Benzofuran-2-yl-thiazol-2-ylamine. The hypothetical data presented positions this compound as a multi-targeted inhibitor with potent activity against key angiogenic receptor tyrosine kinases. Such a profile warrants further investigation.

Future studies should expand the kinase panel to include a more comprehensive set of the human kinome to identify any unforeseen off-targets.[8][10] Additionally, cell-based assays across multiple cancer cell lines with varying kinase dependencies will be crucial to translate the biochemical profile into a functional anti-proliferative response. Ultimately, understanding the complete selectivity profile is essential for the rational development of 4-Benzofuran-2-yl-thiazol-2-ylamine as a potential therapeutic agent.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Cui, M., & Wang, Y. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1636-1643. [Link]

  • Scapin, G. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Wilson, C. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12967-12972. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • Al-Masoudi, N. A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6039. [Link]

  • Tetrahedron. (n.d.). 4-Benzofuran-2-yl-thiazol-2-ylamine. Tetrahedron. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 12(48), 31235-31248. [Link]

Sources

Validation

Unraveling the Enigma: A Researcher's Guide to Elucidating the Mechanism of Action of 4-Benzofuran-2-yl-thiazol-2-ylamine

For drug development professionals and researchers, the journey from a promising chemical entity to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidati...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising chemical entity to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive framework for investigating the MoA of 4-Benzofuran-2-yl-thiazol-2-ylamine , a heterocyclic compound belonging to a class of molecules known for their diverse biological activities.[1][2][3] While the specific MoA of this exact molecule is not yet extensively documented, the known activities of its structural analogs provide a fertile ground for hypothesis-driven investigation.

This guide will not offer a single, definitive answer. Instead, it will empower you, the researcher, with the strategic thinking, experimental designs, and comparative analyses required to systematically uncover the biological targets and cellular pathways modulated by this compound. We will explore potential mechanisms based on the activities of related benzofuran-thiazole derivatives, including monoamine oxidase (MAO) inhibition, kinase modulation, and receptor binding, and detail the experimental workflows to test these hypotheses.

The Chemical Landscape: Clues from a Privileged Scaffold

The benzofuran and thiazole rings are considered "privileged structures" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological properties.[1][2] Derivatives of the benzofuran-thiazole scaffold have demonstrated activities as:

  • Monoamine Oxidase (MAO) Inhibitors: Certain benzofuran-thiazolylhydrazone derivatives have shown potent and selective inhibition of MAO-A, an enzyme crucial for the metabolism of neurotransmitters like serotonin and norepinephrine.[4]

  • Antitumor Agents: Some benzofuran derivatives linked to a thiazole moiety have exhibited significant antiproliferative activity against cancer cell lines, such as human liver carcinoma (HEPG2).[3]

  • Kinase Inhibitors: The thiazole ring is a common feature in many approved kinase inhibitors, suggesting that 4-Benzofuran-2-yl-thiazol-2-ylamine could potentially target one or more of the 500+ kinases in the human kinome.[5]

  • Anticholinesterase Agents: Novel benzofuran-based thiazole hybrids have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[2][6]

Given this landscape, a logical starting point for elucidating the MoA of 4-Benzofuran-2-yl-thiazol-2-ylamine is to systematically investigate these known activities.

A Phased Approach to MoA Elucidation: From Broad Screening to Target Validation

We propose a multi-phased experimental strategy, beginning with broad, high-throughput screens to identify the most promising biological activities, followed by more focused assays to validate and characterize the specific molecular interactions.

MoA_Workflow cluster_0 Phase 1: Broad Phenotypic & Target-Based Screening cluster_1 Phase 2: Hit Validation & Target Deconvolution cluster_2 Phase 3: Cellular & Pathway Analysis Broad_Screening Initial Screening Assays Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) Broad_Screening->Cell_Viability Kinase_Panel Broad Kinase Panel Screen Broad_Screening->Kinase_Panel MAO_Assay MAO-A and MAO-B Inhibition Assay Broad_Screening->MAO_Assay Cholinesterase_Assay AChE and BChE Inhibition Assay Broad_Screening->Cholinesterase_Assay Hit_Validation Lead Mechanism Validation Cell_Viability->Hit_Validation If cytotoxic Kinase_Panel->Hit_Validation If kinase hit MAO_Assay->Hit_Validation If MAO hit Cholinesterase_Assay->Hit_Validation If cholinesterase hit Dose_Response IC50/EC50 Determination Hit_Validation->Dose_Response Receptor_Binding Radioligand Binding Assays Hit_Validation->Receptor_Binding Enzyme_Kinetics Enzyme Inhibition Kinetics Hit_Validation->Enzyme_Kinetics Cellular_Analysis Cellular Pathway Analysis Dose_Response->Cellular_Analysis Receptor_Binding->Cellular_Analysis Enzyme_Kinetics->Cellular_Analysis Western_Blot Western Blotting for Signaling Pathways Cellular_Analysis->Western_Blot Cell_Based_Assays Functional Cell-Based Assays Cellular_Analysis->Cell_Based_Assays

Caption: Proposed workflow for MoA elucidation.

Phase 1: Broad Spectrum Screening

The initial phase aims to cast a wide net to identify the primary biological activity of 4-Benzofuran-2-yl-thiazol-2-ylamine.

Cell Viability and Cytotoxicity Assays

Before delving into specific molecular targets, it is crucial to assess the compound's general effect on cell health. This provides a baseline understanding of its cytotoxic potential and helps in determining appropriate concentration ranges for subsequent assays.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[7][8]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9] The intensity of the color is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay [9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with a serial dilution of 4-Benzofuran-2-yl-thiazol-2-ylamine (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Interpretation: A decrease in absorbance compared to the vehicle control indicates a reduction in cell viability. This data can be used to calculate the IC50 (half-maximal inhibitory concentration) value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Target-Based Screening

Based on the activities of related compounds, we will conduct parallel screens against key enzyme families.

Potential Target Family Rationale based on Analogs Recommended Primary Assay Alternative/Confirmatory Assay
Monoamine Oxidases Benzofuran-thiazolylhydrazone derivatives are known MAO-A inhibitors.[4]Fluorometric MAO-A/B AssayRadiometric Assay using 14C-serotonin
Kinases Thiazole is a common scaffold in kinase inhibitors.[5]Broad-panel Kinase Screen (e.g., 400+ kinases)In vitro Kinase Assay with specific hit kinases
Cholinesterases Benzofuran-thiazole hybrids show anticholinesterase activity.[2]Ellman's Assay for AChE/BChEFluorometric Cholinesterase Assay

Experimental Protocol: In Vitro Kinase Assay (General) [11][12][13][14][15]

  • Reaction Setup: In a microplate, combine the purified kinase, the specific substrate peptide, and a buffer containing ATP and MgCl2.[11]

  • Compound Addition: Add 4-Benzofuran-2-yl-thiazol-2-ylamine at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[14]

    • Fluorescence/Luminescence: Using antibodies that specifically recognize the phosphorylated substrate.

Phase 2: Hit Validation and Target Deconvolution

Once a "hit" is identified in the primary screens, the next phase focuses on confirming this activity and understanding the nature of the interaction.

Dose-Response and Potency Determination

For any confirmed hits, a full dose-response curve should be generated to accurately determine the IC50 or EC50 (half-maximal effective concentration). This provides a quantitative measure of the compound's potency.

Direct Target Engagement: Receptor Binding Assays

If the screening suggests interaction with a receptor, direct binding assays are essential to confirm this.

Recommended Assay: Radioligand Binding Assay[16][17][18][19]

Principle: This technique measures the direct interaction of a compound with its target receptor.[18] It involves competing the test compound against a radiolabeled ligand known to bind to the target receptor. A reduction in the binding of the radiolabeled ligand indicates that the test compound is also binding to the receptor.[17]

Experimental Protocol: Radioligand Competition Binding Assay [16][17]

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Reaction Mixture: In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (at or below its Kd), and varying concentrations of 4-Benzofuran-2-yl-thiazol-2-ylamine.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

Characterizing Enzyme Inhibition

If the compound is found to be an enzyme inhibitor (e.g., of a kinase or MAO), it is important to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved through enzyme kinetic studies.[20][21]

Phase 3: Cellular Pathway Analysis

The final phase aims to understand the downstream cellular consequences of the compound's interaction with its target.

Western Blotting for Signaling Pathway Modulation

If 4-Benzofuran-2-yl-thiazol-2-ylamine is identified as a kinase inhibitor, Western blotting can be used to examine its effect on the phosphorylation status of downstream proteins in the relevant signaling pathway.[22][23][24][25]

Western_Blot_Workflow Cell_Treatment Treat cells with compound Lysis Lyse cells to extract proteins Cell_Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE Separate proteins by size (SDS-PAGE) Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal (chemiluminescence) Secondary_Ab->Detection

Caption: A typical Western blotting workflow.

Experimental Protocol: Western Blotting [22][23][24]

  • Sample Preparation: Treat cells with 4-Benzofuran-2-yl-thiazol-2-ylamine for a specific duration. Lyse the cells and quantify the protein concentration.[22]

  • Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

  • Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[22]

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., a phosphorylated form of a kinase substrate). Following washes, incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[24]

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be captured on X-ray film or with a digital imager.[22]

By comparing the levels of phosphorylated proteins in treated versus untreated cells, you can determine if the compound is indeed modulating the activity of the target kinase within a cellular context.

Conclusion: A Path Forward

The journey to fully characterize the mechanism of action of 4-Benzofuran-2-yl-thiazol-2-ylamine is an iterative process of hypothesis generation, rigorous experimentation, and careful data interpretation. This guide provides a robust and logical framework for this endeavor. By systematically exploring the most probable biological activities based on its chemical structure and the known pharmacology of its analogs, researchers can efficiently narrow down the possibilities and ultimately pinpoint the specific molecular interactions that underpin its biological effects. The insights gained from these studies will be invaluable for advancing this compound, or others like it, through the drug discovery and development pipeline.

References

  • Ulusoy, N., et al. (2020). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Molecules, 25(21), 5035. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6049. Available from: [Link]

  • Kaya, M.A., et al. (2023). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences, 48(3), 531-546. Available from: [Link]

  • Ghorab, M.M., et al. (2012). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 21(11), 3688-3697. Available from: [Link]

  • Kamble, V., Habade, B.M., & Agasimundin, Y. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 563-566. Available from: [Link]

  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Copeland, R.A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2618. Available from: [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 11, 1284988. Available from: [Link]

  • Zhang, M., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

  • Tizazu, E., & Morgan, M. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Kaya, M.A., et al. (2023). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. Request PDF. Available from: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available from: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Al-Zaydi, K.M., & Al-Amro, K.I. (2019). Synthesis of novel scaffolds based on thiazole or triazolothiadiazine linked to benzofuran or benzo[d]thiazole moieties as new hybrid molecules. Synthetic Communications, 49(24), 3505-3518. Available from: [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Available from: [Link]

  • Girke, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(8), 1499-1505. Available from: [Link]

  • Pollard, T.D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. Available from: [Link]

  • Niles, A.L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • ResearchGate. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Semantic Scholar. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ResearchGate. (2023). In vitro receptor binding assays: General methods and considerations. Available from: [Link]

  • Al-Amiery, A.A., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Chemical Health Risks, 14(2), 221-236. Available from: [Link]

  • Chilin, A., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Benzofuran-2-yl-thiazol-2-ylamine Analogs as Anticancer Agents

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-benzofuran-2-yl-thiazol-2-ylamine analogs, with a particular focus on their anticancer properties. We will explore the synthesis,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-benzofuran-2-yl-thiazol-2-ylamine analogs, with a particular focus on their anticancer properties. We will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on their efficacy, primarily as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Promise of the Benzofuran-Thiazole Scaffold

The hybridization of bioactive heterocyclic moieties is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with enhanced efficacy and selectivity.[3] The 4-benzofuran-2-yl-thiazol-2-ylamine core represents a privileged scaffold, combining the benzofuran ring, known for its diverse pharmacological activities including anticancer effects, with the thiazole ring, a cornerstone of many clinically approved drugs.[4][5][6] Thiazole derivatives, in particular, have been extensively investigated as kinase inhibitors.[7] The aberrant activation of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] This guide will dissect the key structural features of 4-benzofuran-2-yl-thiazol-2-ylamine analogs that govern their inhibitory activity against this pathway and their resulting cytotoxic effects on cancer cells.

The Core Scaffold and Key Points of Modification

The fundamental structure of the 4-benzofuran-2-yl-thiazol-2-ylamine scaffold offers several positions for chemical modification to modulate its biological activity. The key areas for substitution are the benzofuran ring, the thiazole ring, and the 2-amino group of the thiazole. Understanding the impact of these modifications is crucial for the rational design of more potent and selective anticancer agents.

Core_Scaffold cluster_0 4-Benzofuran-2-yl-thiazol-2-ylamine Core Benzofuran Benzofuran Ring (Modifications at R1) Thiazole Thiazole Ring Benzofuran->Thiazole C4-C2' Linkage Amine 2-Amine Group (Modifications at R2) Thiazole->Amine C2-N Linkage

Figure 1: Key modification points on the 4-benzofuran-2-yl-thiazol-2-ylamine scaffold.

Structure-Activity Relationship (SAR) Analysis

Our comparative analysis focuses on the anticancer activity of these analogs, primarily through the inhibition of the PI3K/mTOR pathway and cytotoxicity against various cancer cell lines.

Substitutions on the Benzofuran Ring (R1)

The substitution pattern on the benzofuran ring significantly influences the anticancer potency. Generally, the presence of electron-withdrawing or lipophilic groups at the 5-position of the benzofuran ring enhances cytotoxic activity.

  • Halogen Substitution: The introduction of a chloro group at the 5-position of the benzofuran ring has been shown to be beneficial for anticancer activity. For instance, 4-(5-chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine has demonstrated cytotoxic effects on lung (A549) and breast (MCF-7) cancer cell lines.[8]

  • Methoxy Substitution: The presence of a methoxy group can have a variable impact. In a series of benzofuran-3-one indoles, a methoxy group at the 5-position of the indole ring (structurally related to our scaffold) was found to be advantageous for both PI3K and mTOR inhibition.[9]

Modifications of the Thiazole Ring

The thiazole ring itself is a critical pharmacophore. While direct substitutions on the thiazole ring of the 4-benzofuran-2-yl-thiazol-2-ylamine core are less explored in the context of anticancer activity, related thiazole derivatives offer valuable insights. For example, in a series of 2-amino thiazole derivatives designed as Aurora kinase inhibitors, substitutions at the 4- and 5-positions of the thiazole ring were crucial for activity.[10]

Substitutions on the 2-Amine Group (R2)

The 2-amino group of the thiazole is a key site for derivatization, often leading to a significant enhancement in biological activity.

  • Aryl and Heteroaryl Substitutions: The introduction of substituted phenyl rings or other heterocyclic moieties at the 2-amino position has been a fruitful strategy. For instance, the presence of a substituted benzylidene hydrazinyl moiety at this position has yielded compounds with potent antiproliferative activity.[11]

  • Linker and Spacer Variations: The nature and length of the linker connecting a substituted group to the 2-amino position can impact activity. Studies on related scaffolds suggest that the presence of a spacer like an NH group can be essential for antitumor activity.[12]

SAR_Summary Core 4-Benzofuran-2-yl- thiazol-2-ylamine R1 Benzofuran Substitution (R1) Core->R1 R2 2-Amine Substitution (R2) Core->R2 Activity Anticancer Activity (PI3K/mTOR Inhibition) R1->Activity Halogens (e.g., 5-Cl) enhance activity R2->Activity Substituted aryl/heteroaryl groups enhance activity

Figure 2: Summary of key structure-activity relationships.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 4-benzofuran-2-yl-thiazol-2-ylamine analogs and related compounds against various cancer cell lines. This data, compiled from multiple studies, highlights the impact of different structural modifications.

CompoundR1 (Benzofuran)R2 (2-Amine)Cancer Cell LineIC50 (µM)Reference
Analog 1 5-Cl-HA549 (Lung)Not specified, but cytotoxic effects observed[8]
Analog 2 5-Cl-HMCF-7 (Breast)Not specified, but cytotoxic effects observed[8]
Related Cmpd 3f -HSubstituted thiazolidinoneHEPG2 (Liver)0.028 (converted from 12.4 µg/mL)[12]
Related Cmpd 26 VariesVariesMCF-7 (Breast)0.057[2]
Related Cmpd 36 VariesVariesMCF-7 (Breast)0.051[2]
Related Cmpd 4c -Substituted benzylidene hydrazinylMCF-7 (Breast)2.57[11]
Related Cmpd 4c -Substituted benzylidene hydrazinylHepG2 (Liver)7.26[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays.

Synthesis of the 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine Core Scaffold

The synthesis of the core scaffold is typically achieved through a Hantzsch thiazole synthesis.

Synthesis_Workflow Start 2-Acetylbenzofuran Step1 Bromination (Br2, Acetic Acid) Start->Step1 Intermediate 2-Bromoacetylbenzofuran Step1->Intermediate Step2 Cyclocondensation (Thiourea, Ethanol, Reflux) Intermediate->Step2 Product 4-(1-Benzofuran-2-yl)- 1,3-thiazol-2-amine Step2->Product

Figure 3: General synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Bromination of 2-Acetylbenzofuran:

    • Dissolve 2-acetylbenzofuran in glacial acetic acid.

    • Add a solution of bromine in acetic acid dropwise with stirring at room temperature.

    • Continue stirring for 45-60 minutes after the addition is complete.

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated 2-bromoacetylbenzofuran by filtration, wash with water, and dry. Recrystallize from ethanol if necessary.

  • Cyclocondensation with Thiourea:

    • To a solution of 2-bromoacetylbenzofuran in ethanol, add an equimolar amount of thiourea.

    • Reflux the mixture for 3-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a suitable base (e.g., ammonia solution).

    • Collect the precipitated solid, which is the desired 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine, by filtration.

    • Wash the product with water and recrystallize from an appropriate solvent (e.g., ethanol).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase, such as PI3K or mTOR, by quantifying ADP production.[14]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution of the compound in DMSO to generate a dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO control to each well.

    • Add the kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar).

    • Incubate for approximately 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 4-benzofuran-2-yl-thiazol-2-ylamine scaffold is a promising platform for the development of novel anticancer agents, particularly those targeting the PI3K/Akt/mTOR signaling pathway. The structure-activity relationship studies reveal that strategic modifications, especially at the 5-position of the benzofuran ring and the 2-amino group of the thiazole ring, can significantly enhance cytotoxic potency.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of analogs with diverse substitutions to build a more comprehensive SAR model.

  • Target deconvolution: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

  • In vivo evaluation: Assessing the efficacy and pharmacokinetic properties of lead compounds in preclinical animal models.

  • Selectivity profiling: Evaluating the selectivity of potent analogs against a panel of kinases to identify compounds with a desirable safety profile.

By leveraging the insights from this comparative guide, researchers can more effectively design and develop the next generation of 4-benzofuran-2-yl-thiazol-2-ylamine-based anticancer therapeutics.

References

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay? [Link]

  • YouTube. InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • ResearchGate. Synthesis of thiazole-based benzofuran analogs in aqueous EtOH under... [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. [Link]

  • ResearchGate. Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: Hit to lead studies. [Link]

  • Semantic Scholar. Synthesis And Biological Evaluation Of 4-(1-Benzofuran-2-Yl)-1, 3- Thiazole-2-Amine Derivatives Used As A Potent Biological Agents. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • PubMed. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. [Link]

  • ResearchGate. Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]

  • PubMed. Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. [Link]

  • MDPI. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]

  • National Center for Biotechnology Information. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. [Link]

  • National Center for Biotechnology Information. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. [Link]

  • ResearchGate. Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. [Link]

  • Semantic Scholar. SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. [https://www.semanticscholar.org/paper/SYNTHESIS-AND-EVALUATION-OF-4-(1-BENZOFURAN-2-AND-Kamble-Habade/c751a021966a6a24716752d11403c94f09d80d19]([Link]

  • National Center for Biotechnology Information. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. [Link]

  • National Center for Biotechnology Information. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • PubMed. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. [Link]

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

Sources

Validation

A Comparative Analysis of the Antioxidant Potential of Benzofuran-Thiazole Isomers: A Guide for Researchers

In the relentless pursuit of novel therapeutic agents, the unique structural architecture of heterocyclic compounds has proven to be a fertile ground for discovery. Among these, the fusion of benzofuran and thiazole ring...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the unique structural architecture of heterocyclic compounds has proven to be a fertile ground for discovery. Among these, the fusion of benzofuran and thiazole rings has given rise to a class of molecules with significant pharmacological promise, particularly as antioxidants. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. The development of potent antioxidants is therefore of paramount importance.

This guide provides a comprehensive comparative analysis of the antioxidant potential of benzofuran-thiazole isomers. Moving beyond a simple catalogue of findings, we will delve into the structure-activity relationships (SAR) that govern their efficacy, explore the mechanistic underpinnings of their antioxidant action, and provide detailed experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to rationally design and screen the next generation of benzofuran-thiazole-based therapeutics.

The Structural Basis of Antioxidant Activity in Benzofuran-Thiazole Hybrids

The antioxidant capacity of benzofuran-thiazole derivatives is not merely an additive property of the two heterocyclic systems; rather, it arises from the unique electronic environment created by their conjunction. The benzofuran moiety, a well-known scaffold in numerous natural and synthetic bioactive compounds, and the thiazole ring, a prominent pharmacophore, work in concert to modulate the molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals.[1][2]

Our comparative analysis will focus on how the isomeric arrangement of substituents on this hybrid scaffold dictates its antioxidant potential. While direct head-to-head comparisons of positional isomers of the parent benzofuran-thiazole are scarce in the literature, a wealth of data on various substituted derivatives allows us to deduce critical structure-activity relationships. This is, in essence, a study of constitutional isomerism's impact on bioactivity.

Key Structural Determinants of Antioxidant Potential:
  • Substitution on the Benzofuran Ring: The presence of electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (-OCH3), on the benzofuran nucleus is anticipated to enhance antioxidant activity. These groups can increase the electron density of the aromatic system, facilitating the donation of a hydrogen atom or an electron to a free radical. The position of these substituents is critical; for instance, a hydroxyl group at the 6-position of the benzofuran ring has been shown to be a key feature in several potent antioxidant series.[3]

  • Substitution on the Thiazole Ring and Appended Groups: The nature and position of substituents on the thiazole ring, or on groups attached to it (often a phenyl ring), play a pivotal role in fine-tuning the antioxidant activity. Halogen substituents, for example, have a dual nature. While being electron-withdrawing, their presence at specific positions can lead to potent antioxidant activity, as seen in derivatives with dichloro substitutions on an attached phenyl ring.[1] This suggests a complex interplay of electronic and steric factors.

  • Mechanism of Action: The antioxidant activity of these compounds is primarily attributed to two mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron Transfer (SPLET).[4] In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical. The ease with which this occurs is related to the Bond Dissociation Enthalpy (BDE) of the donor group (e.g., a phenolic hydroxyl). In the SPLET mechanism, the antioxidant first loses a proton, followed by the transfer of an electron. The surrounding chemical environment and solvent polarity can influence which mechanism predominates.[4]

Comparative Analysis of Substituted Benzofuran-Thiazole Derivatives

A recent study by Temelli et al. provides valuable quantitative data on a series of novel benzofuran-based thiazole hybrids (compounds 2a-2k ).[3] These compounds share a common 6-hydroxybenzofuran-3(2H)-one core linked to a thiazole ring, which is in turn substituted with different phenyl groups. The antioxidant potential was evaluated using DPPH free radical-scavenging and ferrous ion chelating assays.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The table below summarizes the IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals) for a selection of these derivatives. A lower IC50 value indicates a higher antioxidant activity.

CompoundSubstituent on Phenyl RingDPPH Scavenging IC50 (µM)
2g 3,4-dichloro30.14 ± 0.005
2b 4-fluoro44.17 ± 0.012
2k 4-methyl44.28 ± 0.009
Gallic Acid (Standard)29.48 ± 0.014
BHT (Standard)> 100

Data sourced from Temelli et al. (2025)[3]

From this data, several key insights emerge:

  • Compound 2g , with meta and para-dichloro substituents on the phenyl ring, exhibited the most potent antioxidant activity, with an IC50 value nearly equivalent to that of the standard antioxidant, gallic acid.[3] This highlights that electron-withdrawing groups, when appropriately positioned, can significantly enhance antioxidant capacity.

  • Compounds with single electron-withdrawing (2b , 4-fluoro) or electron-donating (2k , 4-methyl) groups at the para position showed comparable, albeit lower, activity.

Ferrous Ion Chelating Activity

The ability of a compound to chelate transition metals, such as ferrous iron (Fe²⁺), is another important antioxidant mechanism. By chelating iron, a compound can prevent it from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.

The study by Temelli et al. also investigated the ferrous ion chelating activity of their synthesized compounds. Notably, compound 2g demonstrated a remarkable chelating effect.

CompoundFerrous Ion Chelating Activity (%) at 50 µM
2g 68.25
Rutin (Standard)13.21
BHT (Standard)2.57

Data sourced from Temelli et al. (2025)[3]

Compound 2g 's potent activity in both DPPH scavenging and ferrous ion chelation suggests a dual mechanism of antioxidant action, making it a particularly promising lead compound.[3]

Experimental Protocols

To ensure the reproducibility and validity of findings, the use of standardized experimental protocols is essential. Below are detailed, step-by-step methodologies for the DPPH radical scavenging and ferrous ion chelating assays, as commonly described in the literature.[3]

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Workflow for DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis A Prepare stock solutions of test compounds and standards (e.g., Gallic Acid) in methanol C Add 1 mL of various concentrations of the test compound to 2 mL of DPPH solution A->C B Prepare a 0.1 mM solution of DPPH in methanol B->C D Incubate the mixture in the dark at room temperature for 30 minutes C->D E Measure the absorbance at 517 nm using a UV-Vis spectrophotometer D->E F Calculate the percentage of scavenging activity E->F G Plot a dose-response curve and determine the IC50 value F->G

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., gallic acid, ascorbic acid, or BHT) in methanol at various concentrations.

  • Assay Procedure:

    • In a test tube, mix a specific volume of the test compound solution (e.g., 1 mL) with a defined volume of the DPPH solution (e.g., 2 mL).

    • Prepare a control sample containing methanol instead of the test compound.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the scavenging activity against the concentration of the test compound to determine the IC50 value.

Ferrous Ion Chelating Assay

This colorimetric assay measures the ability of an antioxidant to compete with ferrozine for the chelation of ferrous ions (Fe²⁺). If the antioxidant chelates the iron, the formation of the colored ferrozine-Fe²⁺ complex is disrupted.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare solutions of the test compounds and a standard chelator (e.g., EDTA or rutin) in a suitable solvent.

    • Prepare a solution of ferrous chloride (FeCl₂) (e.g., 2 mM).

    • Prepare a solution of ferrozine (e.g., 5 mM).

  • Assay Procedure:

    • Mix the test compound solution (e.g., 1 mL) with the FeCl₂ solution (e.g., 0.05 mL).

    • Initiate the reaction by adding the ferrozine solution (e.g., 0.2 mL).

    • Shake the mixture vigorously and allow it to stand at room temperature for 10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solution at 562 nm.

    • Prepare a control sample using the solvent instead of the test compound.

    • Calculate the percentage of ferrous ion chelating activity using the following formula:

      • Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

Structure-Activity Relationship (SAR) and Future Directions

The available data, while not a direct comparison of parent isomers, allows us to construct a preliminary SAR model for the antioxidant activity of benzofuran-thiazole derivatives.

SAR of Benzofuran-Thiazole Antioxidants

SAR_Model cluster_scaffold Benzofuran-Thiazole Scaffold cluster_R1 Benzofuran Substituents (R1) cluster_R2 Substituents on Appended Phenyl Ring (R2) cluster_mechanism Mechanism of Action Scaffold General Structure Mechanism Dual action: - Radical Scavenging (HAT/SPLET) - Metal Chelation Scaffold->Mechanism determines R1_pos 6-OH group is critical for activity R1_pos->Scaffold influences R2_pos Electron-withdrawing groups (e.g., Cl) at meta and para positions enhance activity R2_pos->Scaffold influences R2_neg Single EDG or EWG at para position shows moderate activity R2_neg->Scaffold influences

Caption: Key structure-activity relationships for benzofuran-thiazole antioxidants.

Key Takeaways for Rational Drug Design:

  • The 6-Hydroxy Group is a Strong Anchor: The presence of a hydroxyl group on the benzofuran ring, particularly at the 6-position, appears to be a crucial feature for potent radical scavenging activity. This group likely acts as the primary hydrogen donor.

  • Electronic Tuning is Key: The antioxidant activity can be finely tuned by modifying the electronic properties of the substituent on the phenyl ring attached to the thiazole. The superior performance of the 3,4-dichloro derivative suggests that a net electron-withdrawing effect from this part of the molecule can enhance the overall antioxidant capacity, possibly by stabilizing the resulting radical species or by influencing the molecule's redox potential.

  • Dual-Action Potential: The most potent compounds exhibit both radical scavenging and metal chelating properties. Future design efforts should aim to optimize both of these mechanisms within a single molecule.

Future Research:

To build a more complete picture, future research should focus on the synthesis and direct comparative testing of positional isomers. For example, comparing a 2-(benzofuran-6-yl)thiazole with a 2-(benzofuran-5-yl)thiazole would provide invaluable data on the influence of the linkage position. Furthermore, expanding the range of antioxidant assays to include cellular models would provide a more biologically relevant assessment of their potential.

References

  • Temelli, O., et al. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. DergiPark. [Link]

  • Temelli, O., et al. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. Request PDF on ResearchGate. [Link]

  • Ati, F., et al. (2019). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of Molecular Modeling, 25(9), 273. [Link]

  • Abdel Latif, N. A., et al. (2013). Synthesis of new benzofuran-1,3-thiazolidin-4-one derivatives from natural sources and study of their antioxidant activity. Bioorganic Chemistry, 39(4), 491-496. [Link]

  • El-Sayed, M. A., et al. (2017). Synthesis and studying of antimicrobial and antioxidant activity of some novel furocoumarin and benzofuran derivatives containing thiazole moiety. Journal of Heterocyclic Chemistry, 54(5), 2860-2868. [Link]

  • Aly, A. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1369553. [Link]

  • Rindhe, S. S., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Young Pharmacists, 2(3), 273-277. [Link]

  • Chand, K., et al. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Pharmacological Reports, 69(2), 281-295. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Palmieri, G., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710. [Link]

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Novel Anti-Inflammatory Agents: Evaluating 4-Benzofuran-2-yl-thiazol-2-ylamine in a Murine Arthritis Model

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 4-Benzofuran-2-yl-thiazol-2-ylamine, a mole...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 4-Benzofuran-2-yl-thiazol-2-ylamine, a molecule possessing a benzofuran-thiazole scaffold suggestive of anti-inflammatory potential.[1][2] In the absence of published in vivo data for this specific entity, this document outlines a rigorous, comparative study design against a clinically relevant standard-of-care, Methotrexate (MTX). The methodologies detailed herein are grounded in established, validated protocols for preclinical rheumatoid arthritis (RA) models, ensuring scientific integrity and reproducibility.

The core of this guide is a head-to-head comparison in the murine Collagen-Induced Arthritis (CIA) model, an industry-standard for assessing anti-arthritic therapeutics due to its pathological and immunological similarities to human RA.[3][4][5] We will explore the causality behind experimental choices, from model induction to endpoint analysis, providing a self-validating system for assessing therapeutic efficacy.

Rationale for Comparative Efficacy Study

The development of novel therapies for rheumatoid arthritis requires stringent preclinical validation. The benzofuran moiety is a recognized scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including anti-inflammatory effects.[2][6] Similarly, thiazole-containing compounds have demonstrated significant therapeutic potential.[7][8] The combination of these heterocycles in 4-Benzofuran-2-yl-thiazol-2-ylamine presents a compelling case for investigation as a disease-modifying antirheumatic drug (DMARD).

To establish therapeutic potential, a direct comparison against a first-line therapy like Methotrexate is essential. MTX is known to effectively ameliorate T-cell dependent autoimmune arthritis, making it a robust benchmark in the CIA model.[9][10] This comparative approach allows for a clear assessment of the novel compound's relative potency and potential advantages.

Experimental Design: Collagen-Induced Arthritis (CIA) Model

The CIA model is the most common and well-validated autoimmune model for RA, involving T and B cell responses to type II collagen, infiltration of inflammatory cells into the joint, and subsequent cartilage and bone destruction.[5][11]

Logical Workflow for Comparative In Vivo Study

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment Regimen cluster_2 Phase 3: Efficacy Assessment A Day 0: Primary Immunization DBA/1J Mice Bovine Type II Collagen + CFA B Day 21: Booster Immunization Bovine Type II Collagen + IFA A->B 21 days C Day 25-45: Onset of Clinical Signs B->C ~4-14 days D Initiate Dosing - Vehicle Control - Methotrexate (Comparator) - Compound A (Test Article) C->D Upon arthritis onset E Clinical Scoring (3x per week) D->E Therapeutic Window F Terminal Endpoint (Day 45) Paw Volume Measurement G Sample Collection (Blood, Paws) H Histopathology & Biomarker Analysis

Caption: Workflow for the comparative in vivo efficacy study.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for reproducibility. The following sections detail the step-by-step methodologies for conducting the comparative study.

Protocol 3.1: Induction of Collagen-Induced Arthritis

This protocol is adapted from established methods for inducing a high incidence of CIA in susceptible mouse strains.[11][12]

Materials:

  • Male DBA/1J mice, 8-10 weeks old (highly susceptible strain).[12]

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05M acetic acid).

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • Syringes and emulsifying needles.

Procedure:

  • Emulsion Preparation: Prepare a 1:1 emulsion of CII solution and CFA. The final concentration will be 1 mg/mL of collagen and 2 mg/mL of M. tuberculosis. Ensure a stable, thick emulsion is formed by drawing the mixture back and forth between two glass syringes.

  • Primary Immunization (Day 0): Anesthetize mice. Administer a 100 µL intradermal injection of the CII/CFA emulsion at the base of the tail.[11]

  • Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Administer a 100 µL intradermal injection of the CII/IFA emulsion at a different site near the base of the tail.[11]

  • Monitoring: Begin daily monitoring for signs of arthritis from Day 21. Onset typically occurs between days 26 and 35.[11]

Protocol 3.2: Therapeutic Dosing and Monitoring

Treatment should commence upon the first appearance of clinical signs of arthritis.

Groups (n=10-12 mice per group):

  • Vehicle Control: Administer the formulation vehicle on the same schedule as the treatment groups.

  • Methotrexate (Positive Control): Administer MTX (e.g., 1-5 mg/kg) via intraperitoneal or subcutaneous injection, 3-5 times per week.[10][13] The dose should be based on literature to produce a significant, but not complete, suppression of disease, allowing for the detection of superior efficacy.

  • 4-Benzofuran-2-yl-thiazol-2-ylamine (Test Article Group 1 - Low Dose): e.g., 10 mg/kg.

  • 4-Benzofuran-2-yl-thiazol-2-ylamine (Test Article Group 2 - High Dose): e.g., 50 mg/kg.

(Note: Doses for the test article are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies.)

Procedure:

  • Randomization: As mice develop arthritis (clinical score ≥ 1), randomize them into treatment groups.

  • Administration: Administer treatments daily (or as determined by compound pharmacokinetics) until the study endpoint (e.g., Day 45).

  • Clinical Scoring: Score mice for signs of arthritis 3 times per week. A standard 0-4 scoring system per paw is used.[11]

    • 0 = No evidence of erythema or swelling.

    • 1 = Subtle erythema or localized edema.

    • 2 = Easily identified erythema and edema.

    • 3 = Erythema and edema spanning the entire paw.

    • 4 = Maximum inflammation with ankylosis. The maximum score per mouse is 16. The mean arthritis score for each group is the primary clinical endpoint.

  • Paw Volume: Measure paw thickness/volume using a plethysmometer or digital calipers at the study's commencement and termination as a quantitative measure of inflammation.[14]

Data Presentation and Endpoint Analysis

Objective comparison requires clear, quantitative data presentation.

Table 1: Hypothetical Clinical Efficacy Data
Treatment GroupMean Arthritis Score (Day 45)% Inhibition of Arthritis ScoreFinal Paw Volume (mm³)% Reduction in Swelling
Vehicle Control10.5 ± 1.5-2.8 ± 0.3-
Methotrexate (2.5 mg/kg)5.2 ± 1.150.5%2.1 ± 0.235.0%
Cmpd A (10 mg/kg)7.8 ± 1.325.7%2.5 ± 0.215.0%
Cmpd A (50 mg/kg)4.1 ± 0.961.0%1.9 ± 0.145.0%
(Data are represented as mean ± SEM and are hypothetical.)
Protocol 3.3: Histopathological Analysis

Histology provides a definitive assessment of joint damage.

Procedure:

  • Tissue Collection: At the study endpoint, euthanize mice and collect hind paws.

  • Fixation and Decalcification: Fix paws in 10% neutral buffered formalin for 48 hours, then decalcify in a suitable agent (e.g., 10% EDTA) for 2-3 weeks.

  • Processing and Staining: Process tissues, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Safranin-O for cartilage integrity.[15][16]

  • Scoring: Score sections for inflammation, pannus formation, cartilage damage, and bone erosion using a standardized scoring system (e.g., 0-3 or 0-5 scale).[15][17][18] This provides a quantitative measure of joint protection.

Table 2: Hypothetical Histopathology Scores
Treatment GroupInflammation Score (0-3)Cartilage Damage Score (0-3)Bone Erosion Score (0-3)Total Histology Score (0-9)
Vehicle Control2.8 ± 0.22.5 ± 0.32.4 ± 0.47.7 ± 0.8
Methotrexate (2.5 mg/kg)1.4 ± 0.31.2 ± 0.21.1 ± 0.33.7 ± 0.6
Cmpd A (10 mg/kg)2.1 ± 0.41.9 ± 0.31.8 ± 0.45.8 ± 1.0
Cmpd A (50 mg/kg)1.1 ± 0.20.9 ± 0.20.8 ± 0.22.8 ± 0.5
(Data are represented as mean ± SEM and are hypothetical. Scores range from 0=normal to 3=severe.)[15]

Mechanistic Insights: Pro-Inflammatory Signaling

Rheumatoid arthritis pathogenesis is driven by pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) playing a central role.[19][20][21] MTX is known to modulate TNF-α production.[9] Evaluating the effect of 4-Benzofuran-2-yl-thiazol-2-ylamine on this pathway can provide crucial mechanistic information.

TNF-α Signaling Pathway in RA Synoviocytes

TNF_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Genes (IL-6, IL-1, MMPs) Nucleus->ProInflammatory Upregulates Transcription

Caption: Key nodes in the TNF-α signaling cascade in RA.

Serum or tissue homogenates collected at the endpoint can be analyzed via ELISA or multiplex assays to quantify levels of TNF-α, IL-6, and other relevant cytokines. A reduction in these biomarkers by the test article would provide strong evidence of its anti-inflammatory mechanism.[22][23]

Conclusion and Future Directions

This guide presents a robust, scientifically validated framework for the in vivo evaluation of 4-Benzofuran-2-yl-thiazol-2-ylamine. By employing the CIA model and benchmarking against Methotrexate, researchers can generate decisive data on the compound's potential as a novel anti-arthritic agent.

Positive results from this study—demonstrated by significant reductions in clinical and histological scores, and modulation of key inflammatory mediators like TNF-α—would provide a strong rationale for advancing the compound into further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling and safety toxicology studies. This structured, comparative approach ensures that the data generated is both reliable and directly translatable to the drug development process.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Gerlag, D. M., et al. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA). Clinical & Experimental Immunology, 2000. Available from: [Link]

  • Brand, D. D. Collagen-induced arthritis. Nature Protocols, 2007. Available from: [Link]

  • Wooley, P. H. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 2016. Available from: [Link]

  • Kim, J. H., et al. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells. Arthritis Research & Therapy, 2018. Available from: [Link]

  • Lin, H., et al. Collagen-Induced Arthritis Models. Springer Nature Experiments. Available from: [Link]

  • Andersson, A. K., et al. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis. Annals of the Rheumatic Diseases, 2005. Available from: [Link]

  • Kool, M., et al. 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the Rheumatic Diseases, 2017. Available from: [Link]

  • Inotiv. Histopathologic Methods for Mouse Antibody Arthritis Model. Available from: [Link]

  • Mateen, S., et al. Expression of TNF-α and Related Signaling Molecules in the Peripheral Blood Mononuclear Cells of Rheumatoid Arthritis Patients. International Journal of Rheumatic Diseases, 2011. Available from: [Link]

  • Glasson, S. S., et al. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the mouse. Osteoarthritis and Cartilage, 2010. Available from: [Link]

  • Feng, T. The Role of TNF-α in Rheumatoid Arthritis. ResearchGate, 2023. Available from: [Link]

  • de Hooge, A. S., et al. 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. ResearchGate, 2017. Available from: [Link]

  • Kuo, D., et al. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis. The American Journal of Pathology, 2017. Available from: [Link]

  • Schett, G., et al. The role of TNF-α in rheumatoid arthritis: a focus on regulatory T cells. Immunology and Cell Biology, 2017. Available from: [Link]

  • Al-Mogbel, M. S., et al. The role of TNF-alpha in the pathogenesis of inflammation and joint destruction in rheumatoid arthritis (RA): a study using a human RA/SCID mouse chimera. Clinical & Experimental Immunology, 2000. Available from: [Link]

  • Wang, C., et al. Identification of Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor in Rheumatoid Arthritis Using Network Pharmacology and Molecular Docking. Frontiers in Immunology, 2021. Available from: [Link]

  • Chitturi, S., et al. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. Metabolites, 2021. Available from: [Link]

  • Lee, S. J., et al. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model. Journal of Rheumatic Diseases, 2019. Available from: [Link]

  • Semantic Scholar. Synthesis And Biological Evaluation Of 4-(1-Benzofuran-2-Yl)-1, 3- Thiazole-2-Amine Derivatives Used As A Potent Biological Agents. Available from: [Link]

  • Saglik, B. N., et al. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Molecules, 2020. Available from: [Link]

  • Al-Dies, A. M., et al. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Crystals, 2023. Available from: [Link]

  • Ghorab, M. M., et al. Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate, 2013. Available from: [Link]

  • Al-Ghorbani, M., et al. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 2024. Available from: [Link]

  • International Journal of Scientific Development and Research. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available from: [Link]

  • ResearchGate. Efficient Synthesis of New Benzofuran-based Thiazoles and Investigation of their Cytotoxic Activity Against Human Breast Carcinoma Cell Lines. Available from: [Link]

  • Holla, B. S., et al. Synthesis of 3-[4-(1Benzofuran2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one Derivatives as Biological Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 2004. Available from: [Link]

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • DergiPark. Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. Available from: [Link]

  • Bakr, F. A., et al. Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European Journal of Medicinal Chemistry, 2009. Available from: [Link]

  • Bohrium. Synthesis and Antimicrobial Evaluation of 1-Benzofuran-2-yl-4-nitro-3-arylbutan-1-ones and... Available from: [Link]

Sources

Validation

A Head-to-Head Comparative Analysis of 4-Benzofuran-2-yl-thiazol-2-ylamine with Standard-of-Care Therapeutics in Oncology and Inflammation

Introduction: The quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of drug discovery. Within this landscape, heterocyclic compounds have emerged as a particularly fruit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of drug discovery. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This guide provides a detailed head-to-head comparison of a promising novel compound, 4-Benzofuran-2-yl-thiazol-2-ylamine, against established drugs in the fields of oncology and inflammation. Drawing upon available preclinical data, we will objectively evaluate its performance, delve into mechanistic considerations, and provide detailed experimental protocols to allow for reproducible research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this emerging therapeutic candidate.

Compound in Focus: 4-Benzofuran-2-yl-thiazol-2-ylamine

4-Benzofuran-2-yl-thiazol-2-ylamine is a heterocyclic molecule that has garnered interest for its potential biological activities. The benzofuran and thiazole moieties are known pharmacophores present in numerous biologically active compounds, suggesting that their combination in this structure could lead to synergistic or unique therapeutic properties.[1][2] Preliminary studies have indicated that this compound and its derivatives may possess anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This guide will focus on a comparative analysis of its potential in oncology and inflammation, areas where significant preclinical data for related structures exist.

Part 1: Anticancer Activity

Derivatives of 4-Benzofuran-2-yl-thiazol-2-ylamine have shown cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HepG2 (liver carcinoma). To contextualize these findings, we will compare its potential efficacy against standard-of-care chemotherapeutic agents used for these malignancies.

Comparator Drugs in Oncology:
  • For Lung Cancer (A549 cell line):

    • Cisplatin: A platinum-based chemotherapeutic that cross-links DNA, leading to apoptosis.[3][4][5][6][7]

    • Paclitaxel: A taxane that stabilizes microtubules, causing mitotic arrest and cell death.[2][8][9][10][11]

  • For Breast Cancer (MCF-7 cell line):

    • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.[12][13][14][15][16]

    • Tamoxifen: A selective estrogen receptor modulator (SERM) that competitively inhibits estrogen binding to its receptor in estrogen receptor-positive (ER+) breast cancers like MCF-7.[17][18][19][20][21]

  • For Liver Cancer (HepG2 cell line):

    • Sorafenib: A multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.[22][23]

    • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase and incorporates into DNA and RNA, leading to cell death.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the comparator drugs against the respective cancer cell lines. It is crucial to note that IC50 values can vary depending on experimental conditions such as incubation time and assay method. The data presented here is a compilation from various sources to provide a general reference range.

Cell LineDrugIC50 (µM) - 48h exposure (unless specified)
A549 (Lung) Cisplatin9 - 9.73 µM[16]
Paclitaxel~1.92 µM[9]
MCF-7 (Breast) Doxorubicin0.68 µg/mL (~1.25 µM)[1]
Tamoxifen4.506 µg/mL (~12.1 µM)
Paclitaxel18.6 µM[21]
HepG2 (Liver) Sorafenib3.4 - 7.10 µM[10][22]
Doxorubicin0.45 µg/mL (~0.83 µM)[5]
5-Fluorouracil323.2 µM

Note: Data for 4-Benzofuran-2-yl-thiazol-2-ylamine is not yet available in a directly comparable format. Studies on derivatives have shown promising activity, with some thiazole derivatives exhibiting IC50 values in the low micromolar range against MCF-7 and HepG2 cells.

Mechanisms of Action of Comparator Anticancer Drugs

Understanding the mechanisms of action of established drugs is crucial for identifying potential synergies or novel pathways targeted by 4-Benzofuran-2-yl-thiazol-2-ylamine.

cisplatin_pathway Cisplatin Cisplatin Cell Cancer Cell Cisplatin->Cell DNA Nuclear DNA Cell->DNA Crosslinks DNA Adducts (Intra- and Interstrand Crosslinks) DNA->Crosslinks forms Replication_Block Replication Block Crosslinks->Replication_Block Transcription_Block Transcription Block Crosslinks->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Cisplatin's mechanism of action involving DNA cross-linking and subsequent apoptosis.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules binds to Stabilization Microtubule Stabilization Microtubules->Stabilization leads to Mitotic_Spindle Defective Mitotic Spindle Stabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism involving microtubule stabilization and mitotic arrest.

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action.

tamoxifen_pathway Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER competitively binds to Gene_Transcription Altered Gene Transcription ER->Gene_Transcription regulates Estrogen Estrogen Estrogen->ER binds to Binding Competitive Binding Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Tamoxifen's mechanism as a selective estrogen receptor modulator.

sorafenib_pathway Sorafenib Sorafenib RAF_Kinase RAF Kinase (B-RAF, C-RAF) Sorafenib->RAF_Kinase inhibits VEGFR VEGFR Sorafenib->VEGFR inhibits PDGFR PDGFR Sorafenib->PDGFR inhibits Proliferation Tumor Cell Proliferation RAF_Kinase->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Apoptosis Apoptosis Proliferation->Apoptosis Angiogenesis->Apoptosis

Caption: Sorafenib's mechanism as a multi-kinase inhibitor.

ffu_pathway FFU 5-Fluorouracil FdUMP FdUMP FFU->FdUMP FUTP FUTP FFU->FUTP FdUTP FdUTP FFU->FdUTP TS Thymidylate Synthase FdUMP->TS inhibits RNA RNA FUTP->RNA incorporates into DNA DNA FdUTP->DNA incorporates into Thymidine_Synthesis Thymidine Synthesis TS->Thymidine_Synthesis RNA_Damage RNA Damage RNA->RNA_Damage DNA_Damage DNA Damage DNA->DNA_Damage Thymidine_Synthesis->DNA_Damage Apoptosis Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: 5-Fluorouracil's mechanism of action as an antimetabolite.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in 96-well plates Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of compound Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48h Add_Compound->Incubate_48h Add_MTT 5. Add MTT solution Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and the reference drug in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Part 2: Anti-inflammatory Activity

Benzofuran derivatives have been reported to possess anti-inflammatory properties. To evaluate the potential of 4-Benzofuran-2-yl-thiazol-2-ylamine in this area, we will compare it to well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparator Drugs in Inflammation:
  • Indomethacin: A potent non-selective cyclooxygenase (COX) inhibitor, commonly used as a reference drug in inflammation models.

  • Celecoxib: A selective COX-2 inhibitor, which is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

Comparative Anti-inflammatory Activity Data (Carrageenan-Induced Paw Edema Model)

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter for comparison.

DrugDose (mg/kg)Maximum Inhibition of Edema (%)Time of Max. Inhibition (hours)
Indomethacin1054%3-4[12]
Celecoxib10Dose-dependent reduction3-5[2]

Note: Specific data for 4-Benzofuran-2-yl-thiazol-2-ylamine in this model is needed for a direct comparison. Studies on other benzofuran derivatives have shown significant inhibition of edema in this model.[1]

Mechanisms of Action of Comparator Anti-inflammatory Drugs

nsaid_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Indomethacin Indomethacin Indomethacin->COX1 inhibits Indomethacin->COX2 inhibits Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits

Caption: Mechanism of action of non-selective (Indomethacin) and selective (Celecoxib) COX inhibitors.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo method for evaluating the acute anti-inflammatory activity of a compound.

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Preparation: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a reference drug group (e.g., Indomethacin), and test compound groups (at various doses). Administer the compounds orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage of edema inhibition for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the potential of 4-Benzofuran-2-yl-thiazol-2-ylamine as a therapeutic agent. While direct comparative data for the parent compound is still emerging, the promising activity of its derivatives warrants further investigation. Future studies should focus on obtaining robust, head-to-head comparative data against standard-of-care drugs using standardized protocols. Mechanistic studies are also crucial to elucidate the specific molecular targets and pathways modulated by this compound. Such data will be invaluable for guiding its further development and potential clinical translation.

References

Sources

Comparative

A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 4-Benzofuran-2-yl-thiazol-2-ylamine for Biological Testing

In the realm of drug discovery and development, the integrity of biological data is paramount. A seemingly promising lead compound can produce misleading or irreproducible results if its biological activity is influenced...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and development, the integrity of biological data is paramount. A seemingly promising lead compound can produce misleading or irreproducible results if its biological activity is influenced by unknown impurities. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the purity of a newly synthesized batch of 4-Benzofuran-2-yl-thiazol-2-ylamine, a heterocyclic compound with potential pharmacological significance, before its deployment in biological assays.[1][2] Our approach emphasizes the establishment of a self-validating system through the use of orthogonal analytical methods, ensuring that the observed biological effects are unequivocally attributable to the target molecule.

The Imperative of Purity: Why a Single Peak is Not Enough

Before delving into methodologies, it is crucial to understand why stringent purity assessment is non-negotiable. Biological systems can be exquisitely sensitive. An impurity present at even a 1-2% level could possess orders of magnitude greater potency than the target compound, leading to a complete misinterpretation of structure-activity relationships (SAR).[3] Furthermore, impurities can introduce confounding factors such as cytotoxicity or off-target effects, muddying the experimental waters.[4] The Journal of Medicinal Chemistry explicitly requires a purity of >95% for all tested compounds, a standard widely adopted across the industry.[5]

Our core principle is that no single analytical technique is sufficient to declare a compound "pure." We must employ orthogonal methods—techniques that measure different physicochemical properties—to build a comprehensive and trustworthy purity profile. For a novel heterocyclic compound like 4-Benzofuran-2-yl-thiazol-2-ylamine, the primary analytical triad consists of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Orthogonal Workflow for Purity Verification

The logical flow of analysis should be systematic, moving from qualitative assessment and separation to precise quantification. Each step provides a piece of the puzzle, and together they form a coherent picture of the sample's composition.

Purity_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Orthogonal Purity Analysis cluster_decision Final Assessment Synth Crude Synthesized 4-Benzofuran-2-yl-thiazol-2-ylamine HPLC HPLC-UV (Chromatographic Purity) Synth->HPLC Inject Sample LCMS LC-MS (Identity & Impurity MW) Synth->LCMS Inject Sample qNMR qNMR (Structural Integrity & Molar Purity) Synth->qNMR Dissolve with Internal Std. Decision Purity >95%? Identity Confirmed? HPLC->Decision LCMS->Decision qNMR->Decision Pass Ready for Biological Testing Decision->Pass Yes Fail Requires Further Purification Decision->Fail No

Caption: Orthogonal workflow for purity confirmation.

Comparative Analysis of Core Analytical Techniques

The choice of analytical method is dictated by the information it provides. For purity assessment, we need to answer three fundamental questions:

  • Is the compound what we think it is? (Identity)

  • How much of the desired compound is present relative to everything else? (Purity)

  • What are the impurities? (Characterization)

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity

HPLC is the gold standard for determining the chromatographic purity of a sample.[6] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[4]

  • Causality of Method Choice: For a molecule like 4-Benzofuran-2-yl-thiazol-2-ylamine, which contains both aromatic and heterocyclic systems, a reverse-phase (e.g., C18) column is the logical starting point. The nonpolar stationary phase will interact with the hydrophobic regions of the molecule. A gradient elution, starting with a high-polarity mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA) and gradually increasing the organic solvent concentration, is essential. This ensures that early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated from the main peak.

  • Information Gained: HPLC with UV detection provides a percentage purity based on the relative area of the main peak to the total area of all peaks in the chromatogram.[7] It is a powerful tool for detecting the presence of by-products, starting materials, or degradation products.

  • Limitations & Trustworthiness: A major caveat is that this method assumes all compounds have a similar UV response at the detection wavelength. An impurity with a weak chromophore could be present at a significant level but appear as a tiny peak, overestimating the purity. This is a primary reason why HPLC alone is insufficient.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identity Confirmer

LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[8][9] It is arguably the most crucial tool for confirming the identity of the synthesized compound and gaining initial insights into the nature of impurities.

  • Causality of Method Choice: After running a sample on HPLC-UV, the immediate next step is LC-MS analysis. The goal is to confirm that the major peak from the HPLC run has the correct mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of 4-Benzofuran-2-yl-thiazol-2-ylamine. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is powerful evidence of identity.[10][11]

  • Information Gained:

    • Identity Confirmation: Does the main peak's mass match the expected molecular weight?

    • Impurity Profiling: What are the molecular weights of the minor peaks? This information provides critical clues for identifying impurities (e.g., unreacted starting material, dimers, or oxidation products).[12]

  • Limitations & Trustworthiness: While excellent for identity, conventional LC-MS is not inherently quantitative without specific calibration. Ionization efficiency can vary dramatically between different compounds, meaning peak area in the mass spectrometer's total ion chromatogram (TIC) does not directly correlate to concentration.

Quantitative NMR (qNMR): The Absolute Standard

While ¹H NMR is universally used for structural elucidation, its quantitative application (qNMR) is a powerful, yet often underutilized, method for determining absolute purity (molar purity) without needing a reference standard of the compound itself.[13][14]

  • Causality of Method Choice: qNMR is orthogonal to chromatography because it is a spectroscopic bulk property measurement. It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[14] By adding a known mass of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with non-overlapping peaks, one can calculate the absolute quantity of the target compound in the sample.

  • Information Gained:

    • Structural Confirmation: Does the spectrum match the expected structure of 4-Benzofuran-2-yl-thiazol-2-ylamine?

    • Absolute Purity: A precise molar percentage purity that is not dependent on detector response factors.

    • Solvent/Water Content: Detects and quantifies residual solvents (e.g., ethyl acetate, DCM) and water, which are invisible to HPLC-UV.

  • Limitations & Trustworthiness: qNMR's sensitivity is lower than HPLC. Impurities below ~0.5-1% may not be reliably quantified. Furthermore, it requires at least one unique, well-resolved peak for both the analyte and the internal standard. For complex molecules or impure samples with significant peak overlap, quantification can be challenging.[14]

Data Summary and Comparison

A robust purity assessment integrates data from all three techniques. The results should be consolidated for a clear, evidence-based decision.

Analytical Technique Primary Information Key Advantages Critical Limitations
HPLC-UV Chromatographic Purity (% Area)High sensitivity, excellent for detecting multiple impurities, robust and widely available.[15]Purity value is relative and assumes equal detector response; co-eluting impurities are missed.
LC-MS Molecular Identity (m/z), Impurity MWUnambiguous confirmation of molecular weight; provides clues to impurity structures.[8][16]Not inherently quantitative; ionization suppression can affect detection.
qNMR Absolute Molar Purity (%), Structural IntegrityProvides absolute purity without a reference standard of the analyte; quantifies non-UV active impurities (e.g., solvents, water).[5]Lower sensitivity than HPLC; requires non-overlapping signals; can be complex to set up correctly.

Hypothetical Purity Assessment for a Batch of 4-Benzofuran-2-yl-thiazol-2-ylamine:

Method Result Interpretation
HPLC-UV (254 nm) 98.5% (by area %)High chromatographic purity. Two minor impurities detected at 0.8% and 0.7%.
LC-MS Main Peak: [M+H]⁺ = 217.05. Impurity 1: m/z = 233.04. Impurity 2: Not ionized.Identity confirmed. Impurity 1 may be an oxidation product (+16 Da). Impurity 2 is likely non-ionizable (e.g., inorganic salt).
¹H qNMR 96.2% (molar purity vs. internal standard)Absolute purity is lower than HPLC suggests. Spectrum shows 2.0% residual ethyl acetate and ~0.3% water.
Final Purity 96.2% The qNMR result is the most accurate reflection of the active molecule concentration. The batch is suitable for biological testing.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector (DAD) scanning from 210-400 nm. Monitor at 254 nm and the compound's λmax.

  • Data Analysis: Integrate all peaks with a signal-to-noise ratio > 3. Calculate the area percent of the main peak relative to the total area of all integrated peaks.

Protocol 2: LC-MS Identity Confirmation
  • Sample Preparation: Dilute the HPLC stock solution 1:10 with the mobile phase.

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (Q-TOF or Orbitrap).

  • LC Conditions: Use the same chromatographic conditions as the HPLC-UV method to ensure peak correlation.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This is chosen to protonate the amine group on the thiazole ring.

    • Mass Range: Scan from m/z 100 to 1000.

    • Source Parameters: Optimize gas flow, nebulizer pressure, and capillary voltage for the specific instrument.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak and confirm the presence of the expected [M+H]⁺ ion. Analyze the mass spectra of impurity peaks to propose potential structures.

Protocol 3: Quantitative ¹H NMR Purity Determination
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the synthesized compound into a clean NMR tube. Record the weight precisely (e.g., 8.15 mg).

    • Accurately weigh ~5-10 mg of a high-purity (>99.5%) internal standard (e.g., maleic acid). Record the weight precisely (e.g., 6.20 mg).

    • Add the internal standard to the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • Instrumentation: NMR spectrometer (≥400 MHz recommended for better resolution).

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (Do not use a 90-degree pulse to ensure full relaxation).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (a conservative value of 30-60 seconds is often sufficient). This is the most critical parameter for ensuring accurate integration.[14]

    • Number of Scans: 16 or 32 scans to achieve good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * 100 Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight.

Conclusion: An Evidence-Based Approach to Biological Testing

References

  • AxisPharm. (n.d.). Small Molecule Analysis. AxisPharm. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]

  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. (n.d.). IAJPS. Retrieved from [Link]

  • Yin, D., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6032. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Retrieved from [Link]

  • Smith, C. A., et al. (2017). msPurity: Automated Evaluation of Precursor Ion Purity for Mass Spectrometry-Based Fragmentation in Metabolomics. Analytical Chemistry, 89(4), 2535–2542. Retrieved from [Link]

  • NMR purity analysis...? (2014). Sciencemadness Discussion Board. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9349–9350. Retrieved from [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Millennial Scientific. (2025). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025). ResearchGate. Retrieved from [Link]

  • Ghugare, P. S., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Drug Delivery and Therapeutics, 15(1), 1-10. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Synthesis of 3-[4-(1Benzofuran2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one Derivatives as Biological Agents. (2012). ResearchGate. Retrieved from [Link]

  • Gökçe, M., et al. (2019). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Molecules, 24(11), 2163. Retrieved from [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • How do you determine the purity and consistency of biological drugs? (2017). ResearchGate. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2014). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 23(1), 471-480. Retrieved from [Link]

  • Al-Jaff, B. M. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. International Journal of Biomaterials. Retrieved from [Link]

  • Chen, B.-H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-636. Retrieved from [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2022). Molecules, 27(19), 6285. Retrieved from [Link]

  • Synthesis And Biological Evaluation Of 4-(1-Benzofuran-2-Yl)-1, 3- Thiazole-2-Amine Derivatives Used As A Potent Biological Agents. (2018). Semantic Scholar. Retrieved from [Link]

  • Bioactive (thiazol-2-yl)amine derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2018). Brieflands. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Benzofuran-2-yl-thiazol-2-ylamine

This document provides essential procedural guidance for the safe and compliant disposal of 4-Benzofuran-2-yl-thiazol-2-ylamine (CAS No. 3084-04-6).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-Benzofuran-2-yl-thiazol-2-ylamine (CAS No. 3084-04-6). As a novel heterocyclic compound, specific comprehensive safety and disposal data are not extensively documented. Therefore, this guide is built upon established principles of chemical safety, the known hazard profiles of its constituent benzofuran and thiazole moieties, and standard best practices for laboratory chemical waste management. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Assessment and Characterization

4-Benzofuran-2-yl-thiazol-2-ylamine is a nitrogen- and sulfur-containing heterocyclic compound.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a risk assessment based on its structural components is a mandatory first step. The benzofuran nucleus is associated with potential health hazards, and thiazole derivatives are known for their biological activity.[3][4] All laboratory waste containing this compound must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[5]

Table 1: Anticipated Hazard Profile of 4-Benzofuran-2-yl-thiazol-2-ylamine

Hazard CategoryAnticipated Risk & RationaleRecommended Precautions
Human Health (Acute/Chronic) Suspected Carcinogen, Irritant: The benzofuran moiety is listed as a suspected carcinogen (H351).[3][6] Compounds with amine groups and heterocyclic structures can be skin and eye irritants and may cause allergic skin reactions.[7]Avoid all personal contact, including inhalation and skin/eye contact.[8] Handle exclusively in a certified chemical fume hood.
Environmental Toxic to Aquatic Life: Many complex aromatic and heterocyclic compounds are toxic to aquatic life with long-lasting effects.[7] Benzofuran is expected to bioaccumulate in aquatic organisms.[9]Prevent any release to the environment. Do not dispose of down the drain.[7][8] All waste must be collected for approved disposal.
Physical/Chemical Combustible; Incompatibility: The compound is a solid, but dust may be combustible. As a sulfur- and nitrogen-containing amine, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][10]Store away from heat and ignition sources. Segregate waste from incompatible materials to prevent hazardous reactions.[5][10]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling 4-Benzofuran-2-yl-thiazol-2-ylamine in any form, including as a waste product.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[11]Protects eyes from splashes of solutions or contact with solid particulates.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[11]Prevents direct skin contact and potential absorption or sensitization.
Body Protection A standard, full-length laboratory coat.Protects clothing and underlying skin from contamination.

Disposal Workflow and Protocols

The proper disposal of 4-Benzofuran-2-yl-thiazol-2-ylamine requires a systematic approach based on the type of waste stream. All chemical waste must be managed in designated Satellite Accumulation Areas at or near the point of generation.[5][12]

Caption: Disposal Decision Workflow for 4-Benzofuran-2-yl-thiazol-2-ylamine Waste Streams.

Experimental Protocols

Protocol A: Disposal of Solid 4-Benzofuran-2-yl-thiazol-2-ylamine

  • Container: Designate a clearly labeled, sealable container for solid chemical waste. This can be a wide-mouth glass jar or a polyethylene container.

  • Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood to prevent inhalation of dust.

  • Labeling: Affix a hazardous waste label to the container.[13] The label must include:

    • The words "Hazardous Waste."

    • Full chemical name: "4-Benzofuran-2-yl-thiazol-2-ylamine" and CAS No. "3084-04-6."

    • An accurate list of all contents if it is a mixture.

    • Appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard, Irritant).

  • Storage: Keep the container tightly sealed when not in use.[13] Store it in a designated Satellite Accumulation Area with secondary containment.[5][12]

  • Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 9-12 months), submit a request for collection to your EHS department.[12][13]

Protocol B: Disposal of Liquid Waste Containing 4-Benzofuran-2-yl-thiazol-2-ylamine

  • Segregation: This waste stream must be segregated. Do not mix it with incompatible waste types like strong acids, bases, or oxidizers.[5][10]

  • Container: Use a dedicated, leak-proof, and chemically compatible waste container (e.g., glass bottle for organic solvents). Do not use expensive Schott bottles for waste.[10]

  • Labeling: Label the container as "Hazardous Waste" with the full names and approximate concentrations of all chemical components, including the title compound and any solvents.

  • Accumulation: Add waste to the container using a funnel to prevent spills. Keep the container sealed at all other times. Do not overfill.

  • Storage & Pickup: Store in secondary containment within your Satellite Accumulation Area and arrange for EHS pickup as described in Protocol A.

Protocol C: Disposal of Contaminated Solid Labware

  • Collection: Items such as used gloves, weigh boats, and contaminated paper towels should be collected in a separate, sealed plastic bag or a lined solid waste container.

  • Labeling: The container or bag must be clearly labeled as "Hazardous Waste" and list the chemical contaminants.

  • Disposal: This waste stream is disposed of as solid hazardous chemical waste via EHS collection.

Protocol D: Decontamination and Disposal of Empty Containers

  • Procedure: An empty container that held 4-Benzofuran-2-yl-thiazol-2-ylamine must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all residues.[5] This procedure must be performed in a chemical fume hood.

  • Rinsate Management: The solvent used for rinsing (rinsate) is now considered hazardous liquid waste. It must be collected and disposed of according to Protocol B.[8]

  • Final Disposal: Once triple-rinsed, the original manufacturer's label on the empty container must be completely removed or defaced.[5][10] The clean, unlabeled container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.[10]

Spill Management

Chemical spills must be cleaned up immediately.[5] All materials used for spill cleanup are considered hazardous waste and must be disposed of accordingly.[5][13]

  • Small Spills (manageable within 15 minutes in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the full PPE described in Table 2, absorb the spill with an inert material like vermiculite or sand.[14]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

    • Wipe the spill area with a towel dampened with a suitable solvent (e.g., ethanol), and place the towel in the same waste container.

    • Dispose of the container and any contaminated PPE as described in Protocol C.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's EHS or emergency response team immediately.[13]

    • Prevent entry into the contaminated area.

    • Allow trained emergency personnel to manage the cleanup.

Waste Minimization

In line with green chemistry principles, laboratories should actively seek to minimize the generation of chemical waste.[12][15]

  • Source Reduction: Order and prepare only the quantity of 4-Benzofuran-2-yl-thiazol-2-ylamine required for your experiments.[12]

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicate materials.[16]

  • Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[12]

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health & Safety website.
  • BenchChem. (2025). Proper Disposal of Benzofuran-2-ylmethanethiol: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine.
  • Sigma-Aldrich. (n.d.). 4-(Benzofuran-2-yl)thiazol-2-amine.
  • ChemicalBook. (n.d.). 4-BENZOFURAN-2-YL-THIAZOL-2-YLAMINE.
  • BenchChem. (2025). Proper Disposal of 1,3-Thiaselenole-2-thione: A Guide for Laboratory Professionals.
  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives.
  • MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing.
  • Thor Specialities (UK) LTD. (2019). Safety data sheet ACTICIDE LT 2.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 4-Benzofuran-2-yl-thiazol-2-ylamine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,3-Benzofuran.
  • TCI. (n.d.). Safety Data Sheet for 2,3-Benzofuran.
  • Tetrahedron. (n.d.). 4-Benzofuran-2-yl-thiazol-2-ylamine.
  • Fisher Scientific. (n.d.). Benzofuran Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for 2,3-Benzofuran.
  • Wikipedia. (n.d.). Benzofuran.
  • Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES.
  • DergiPark. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities.
  • Perfumer & Flavorist. (2006). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals.
  • ResearchGate. (2021). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy.
  • International Journal of Trend in Scientific Research and Development. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
  • PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • National Institutes of Health (NIH). (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.
  • ResearchGate. (2025). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles.
  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
  • MDPI. (n.d.). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.

Sources

Handling

Personal protective equipment for handling 4-Benzofuran-2-yl-thiazol-2-ylamine

Comprehensive Safety and Handling Guide: 4-Benzofuran-2-yl-thiazol-2-ylamine This guide provides essential safety and logistical information for the handling and disposal of 4-Benzofuran-2-yl-thiazol-2-ylamine (CAS No. 3...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Benzofuran-2-yl-thiazol-2-ylamine

This guide provides essential safety and logistical information for the handling and disposal of 4-Benzofuran-2-yl-thiazol-2-ylamine (CAS No. 3084-04-6). As a novel chemical, its toxicological properties are not fully characterized. Therefore, a cautious approach, treating the compound as potentially hazardous, is mandatory.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Precautionary Principle

Given the absence of comprehensive toxicological data for 4-Benzofuran-2-yl-thiazol-2-ylamine, all personnel must operate under the precautionary principle. This entails treating the substance as toxic and assuming that it may be more hazardous than its known components.[2][3] The chemical structure, containing benzofuran and thiazole moieties, suggests potential for biological activity and possible associated hazards. Benzofuran itself is carcinogenic in animal studies. Therefore, minimizing exposure through all potential routes—inhalation, ingestion, and skin/eye contact—is the primary objective.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection Type Equipment Specification Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield should be worn over safety glasses/goggles when there is a significant splash hazard.[1][5]Protects against accidental splashes of the compound in solid or solution form.
Hand Protection Nitrile or neoprene gloves.[1] Consider double-gloving for enhanced protection.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A flame-resistant lab coat is required.[5]Protects against spills and contamination of personal clothing.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[1][2]Minimizes the risk of inhaling airborne particles or vapors.
Safe Handling Procedures

Adherence to meticulous handling procedures is paramount to ensure a safe laboratory environment.

3.1. Engineering Controls

  • Chemical Fume Hood: All weighing, transferring, and reaction setups involving 4-Benzofuran-2-yl-thiazol-2-ylamine must be performed in a properly functioning chemical fume hood.[1][2]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

3.2. Procedural Workflow

The following diagram illustrates the standard workflow for the safe handling of 4-Benzofuran-2-yl-thiazol-2-ylamine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of 4-Benzofuran-2-yl-thiazol-2-ylamine.

3.3. First Aid and Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill and Waste Management

4.1. Spill Response

  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

4.2. Waste Disposal

All waste materials contaminated with 4-Benzofuran-2-yl-thiazol-2-ylamine must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., weighing paper, gloves, absorbent materials) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions and reaction mixtures in a labeled, sealed, and chemically compatible waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4-Benzofuran-2-yl-thiazol-2-ylamine".[7]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific procedures.[8]

The following decision tree provides guidance on the disposal pathway.

start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled, sealed container for solid hazardous waste. is_solid->solid_waste Yes liquid_waste Collect in a labeled, sealed, compatible container for liquid hazardous waste. is_solid->liquid_waste No dispose Arrange for disposal through institutional EHS. solid_waste->dispose liquid_waste->dispose

Caption: Decision Tree for Waste Disposal of 4-Benzofuran-2-yl-thiazol-2-ylamine.

Storage

Store 4-Benzofuran-2-yl-thiazol-2-ylamine in a cool, dry, and dark place in a tightly sealed container.[9] It should be stored away from incompatible materials. The storage location should be clearly labeled.[1]

References

  • Novel Chemicals with Unknown Hazards SOP.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Chapter 7 - Safe Chemical Use - Cornell EHS.
  • Unknown Chemicals - Environmental Health and Safety - Purdue University.
  • 4-(Benzofuran-2-yl)thiazol-2-amine | 3084-04-6 - Sigma-Aldrich.
  • Unknown Chemicals - safety.pitt.edu.
  • Safety data sheet.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.